molecular formula C11H16N2O B1331893 N-(4-amino-2-methylphenyl)butanamide CAS No. 769928-20-3

N-(4-amino-2-methylphenyl)butanamide

Cat. No.: B1331893
CAS No.: 769928-20-3
M. Wt: 192.26 g/mol
InChI Key: NIJBYCUGXOSOOM-UHFFFAOYSA-N
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Description

N-(4-amino-2-methylphenyl)butanamide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-methylphenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-methylphenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-amino-2-methylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-4-11(14)13-10-6-5-9(12)7-8(10)2/h5-7H,3-4,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJBYCUGXOSOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359362
Record name N-(4-amino-2-methylphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769928-20-3
Record name N-(4-amino-2-methylphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(4-amino-2-methylphenyl)butanamide: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-amino-2-methylphenyl)butanamide is a small molecule of interest within medicinal chemistry and drug development. Its structure, featuring a substituted aniline core with a butanamide moiety, suggests potential interactions with biological systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a plausible synthetic route, and potential therapeutic applications of N-(4-amino-2-methylphenyl)butanamide. Drawing upon data from analogous compounds and established chemical principles, this document aims to serve as a foundational resource for researchers exploring the therapeutic potential of this and related molecules.

Chemical Identity and Structure

N-(4-amino-2-methylphenyl)butanamide is an organic compound with the systematic IUPAC name N-(4-amino-2-methylphenyl)butanamide. It is characterized by a butanamide group attached to the nitrogen of 4-amino-2-methylaniline.

Molecular Structure:

Caption: 2D structure of N-(4-amino-2-methylphenyl)butanamide.

The core of the molecule is a benzene ring substituted with a methyl group and an amino group. The butanamide side chain introduces a flexible aliphatic portion and a carbonyl group, which can participate in hydrogen bonding.

Table 1: Chemical Identifiers and Core Properties

PropertyValueSource
IUPAC Name N-(4-amino-2-methylphenyl)butanamide-
CAS Number 769928-20-3[1]
Molecular Formula C₁₁H₁₆N₂O[1]
Molecular Weight 192.26 g/mol [1]
Canonical SMILES CCCC(=O)NC1=CC=C(N)C=C1C-
InChI Key VLJQWFGEWVHOMY-UHFFFAOYSA-N

Physicochemical Properties

Experimentally determined physicochemical data for N-(4-amino-2-methylphenyl)butanamide are not widely available in the public domain. However, properties can be estimated based on its structure and data from its isomer, N-(2-amino-4-methylphenyl)butanamide.

Table 2: Estimated Physicochemical Properties

PropertyEstimated ValueNotes and Source
Melting Point ~146 °CEstimated for the isomer N-(2-amino-4-methylphenyl)butanamide.[2]
Boiling Point ~383 °CEstimated for the isomer N-(2-amino-4-methylphenyl)butanamide.[2]
Water Solubility LowExpected due to the aromatic ring and alkyl chain.
LogP ~2.5Estimated, indicating moderate lipophilicity.

These estimated values suggest that N-(4-amino-2-methylphenyl)butanamide is a solid at room temperature with limited solubility in water but better solubility in organic solvents. Its moderate lipophilicity is a key factor in its potential for biological activity, as it influences membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Synthesis of N-(4-amino-2-methylphenyl)butanamide

Proposed Synthetic Pathway

A reliable method for the synthesis of N-(4-amino-2-methylphenyl)butanamide would involve the selective acylation of one of the amino groups of 2-methyl-1,4-phenylenediamine. To achieve selectivity, a protecting group strategy is often employed.

synthesis A 2-Methyl-1,4-phenylenediamine B Mono-Boc-protected diamine A->B Boc₂O, Solvent C N-(4-(tert-butoxycarbonyl)amino-2-methylphenyl)butanamide B->C Butyryl chloride, Base D N-(4-amino-2-methylphenyl)butanamide C->D TFA or HCl

Caption: Proposed synthetic workflow for N-(4-amino-2-methylphenyl)butanamide.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on general methods for the synthesis of related compounds and serves as a guide for researchers.[3]

Step 1: Mono-protection of 2-methyl-1,4-phenylenediamine

  • Dissolve 2-methyl-1,4-phenylenediamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.9-1.0 equivalents) in the same solvent. The sub-stoichiometric amount of Boc₂O favors mono-protection.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-Boc-protected intermediate.

Causality: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines. Its bulky nature can provide some steric hindrance, aiding in selective mono-protection. The less sterically hindered amino group is expected to react preferentially.

Step 2: Amide Coupling

  • Dissolve the mono-Boc-protected diamine in anhydrous DCM.

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add butyryl chloride (1.1 equivalents).

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected product.

Causality: The base is essential to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.

Step 3: Deprotection

  • Dissolve the protected product from Step 2 in DCM.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in an appropriate solvent (e.g., dioxane).

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Remove the solvent and excess acid under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the final product, N-(4-amino-2-methylphenyl)butanamide.

Causality: Strong acids like TFA or HCl are effective at cleaving the acid-labile Boc protecting group, regenerating the free amine.

Spectral Characterization (Predicted)

Table 3: Predicted Spectral Data

TechniquePredicted Key Signals/Bands
¹H NMR - Aromatic protons (3H, in the region of 6.5-7.5 ppm).- Amide proton (1H, broad singlet, ~7-9 ppm).- Amino protons (2H, broad singlet, ~3-5 ppm).- Methyl protons on the ring (3H, singlet, ~2.0-2.5 ppm).- Butanamide chain protons (7H, triplets and sextet, ~0.9-2.4 ppm).
¹³C NMR - Carbonyl carbon (~170-175 ppm).- Aromatic carbons (~110-150 ppm).- Aliphatic carbons of the butanamide chain and the methyl group (~10-40 ppm).
FTIR (cm⁻¹) - N-H stretching of the primary amine (~3300-3500, two bands).- N-H stretching of the secondary amide (~3200-3400).- C=O stretching of the amide (Amide I band, ~1640-1680).- N-H bending of the amide (Amide II band, ~1510-1570).- C-H stretching (aromatic and aliphatic, ~2800-3100).
Mass Spec. - Molecular ion peak (M⁺) at m/z = 192.26.

Potential Applications in Drug Development

The chemical structure of N-(4-amino-2-methylphenyl)butanamide suggests several potential avenues for investigation in drug discovery.

Neuroscience: Modulation of the GABAergic System

Derivatives of 4-amino-N-substituted butanamides are structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[4] This structural similarity raises the possibility that they could interact with components of the GABAergic system. A key mechanism for related compounds is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[4] By inhibiting GATs, these compounds can increase the concentration of GABA in the synapse, leading to enhanced inhibitory neurotransmission.

gaba_pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA Transporter (GAT) GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal Butanamide N-(4-amino-2-methylphenyl)butanamide Butanamide->GAT1 Inhibition

Caption: Potential mechanism of action in the GABAergic system.

This modulation of the GABAergic system suggests potential therapeutic applications in conditions characterized by neuronal hyperexcitability, such as:

  • Epilepsy: By enhancing GABAergic inhibition, the compound could potentially suppress seizures.[4]

  • Neuropathic Pain: Increased GABAergic tone in the spinal cord and brain can have analgesic effects.[4]

  • Anxiety Disorders: Many anxiolytic drugs act by enhancing GABAergic neurotransmission.[4]

Anti-inflammatory Activity

Recent studies have explored novel benzoxazoles containing a 4-amino-butanamide moiety for their anti-inflammatory properties.[5] These compounds have been shown to inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6. The N-(4-amino-2-methylphenyl)butanamide scaffold could serve as a starting point for the development of new anti-inflammatory agents. The mechanism may involve the modulation of inflammatory signaling pathways, although further research is needed to elucidate the precise targets.

Conclusion

N-(4-amino-2-methylphenyl)butanamide is a compound with a chemical structure that holds promise for applications in drug discovery, particularly in the fields of neuroscience and inflammation. While there is a notable lack of publicly available experimental data for this specific molecule, this guide provides a framework for its synthesis and characterization based on established chemical principles and data from related compounds. The potential for this compound to modulate the GABAergic system and exhibit anti-inflammatory properties warrants further investigation. This technical guide serves as a valuable resource for researchers and scientists interested in exploring the therapeutic potential of N-(4-amino-2-methylphenyl)butanamide and its derivatives.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • Chemchart. (n.d.). N-(2-AMINO-4-METHYLPHENYL)BUTANAMIDE (861534-82-9). Retrieved from [Link]

  • Kim, J. E., et al. (2020). Novel Benzoxazoles Containing 4-Amino-Butanamide Moiety Inhibited LPS-Induced Inflammation by Modulating IL-6 or IL-1β mRNA Expression. Molecules, 25(1), 104.
  • PubChem. (n.d.). N-(2-Amino-4-methylphenyl)butanamide. Retrieved from [Link]

Sources

molecular weight and formula of N-(4-amino-2-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(4-amino-2-methylphenyl)butanamide: Properties, Synthesis, and Therapeutic Potential

Abstract

N-(4-amino-2-methylphenyl)butanamide is a substituted aromatic amide whose structural motifs are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of this compound, delineating its fundamental chemical properties, a detailed methodology for its synthesis, and a robust framework for its analytical characterization. Furthermore, we explore its potential therapeutic applications by drawing parallels with structurally related 4-amino-N-substituted butanamides, which have shown promise as modulators of the GABAergic system.[1] This document is intended to serve as a foundational resource for researchers and scientists engaged in the fields of synthetic chemistry, pharmacology, and neuroscience.

Chemical Identity and Core Properties

N-(4-amino-2-methylphenyl)butanamide is a small molecule featuring a butanamide group attached to a 4-amino-2-methylaniline core. Understanding its fundamental properties is the first step in any research or development endeavor.

PropertyValueSource
IUPAC Name N-(4-amino-2-methylphenyl)butanamide-
CAS Number 769928-20-3[2]
Molecular Formula C₁₁H₁₆N₂O[2]
Molecular Weight 192.26 g/mol [2][3]
Canonical SMILES CCCC(=O)NC1=CC=C(C=C1C)N-
InChI Key VLJQWFGEWVHOMY-UHFFFAOYSA-N[4]

For laboratory use, this compound may be supplied as a hydrochloride salt to improve solubility and stability. The properties of the salt differ accordingly.

PropertyValueSource
Compound Name N-(4-amino-2-methylphenyl)butanamide hydrochloride[4][5]
CAS Number 1184988-39-3[4][5]
Molecular Formula C₁₁H₁₇ClN₂O[5]
Molecular Weight 228.72 g/mol [4]

Synthesis Methodology

The synthesis of N-(4-amino-2-methylphenyl)butanamide can be achieved through a logical and efficient two-step process starting from a commercially available precursor. The core principle involves the acylation of an aniline derivative, followed by the reduction of a nitro group to the target primary amine. This pathway is advantageous due to the accessibility of the starting materials and the high-yield nature of the reactions involved.

A closely related synthesis is described in patent literature for an analog, which involves the acylation of o-toluidine with butyryl chloride.[6] We adapt this proven methodology for our target compound.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Group Reduction SM 2-Methyl-4-nitroaniline Intermediate N-(2-methyl-4-nitrophenyl)butanamide SM->Intermediate Acylation (Pyridine or Et3N) Reagent1 Butyryl Chloride (or Butyric Anhydride) Reagent1->Intermediate Intermediate_ref N-(2-methyl-4-nitrophenyl)butanamide Reagent2 H₂, Pd/C (or SnCl₂, HCl) Product N-(4-amino-2-methylphenyl)butanamide (Final Product) Reagent2->Product Intermediate_ref->Product Reduction

Caption: Synthetic workflow for N-(4-amino-2-methylphenyl)butanamide.

Experimental Protocol

Step 1: Synthesis of N-(2-methyl-4-nitrophenyl)butanamide (Intermediate)

  • Reactor Setup: To a dry, 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methyl-4-nitroaniline (15.2 g, 100 mmol) and a suitable aprotic solvent such as dichloromethane (DCM, 200 mL).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (15.3 mL, 110 mmol), to the solution. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Add butyryl chloride (11.7 g, 110 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding 100 mL of water. Separate the organic layer, wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, N-(2-methyl-4-nitrophenyl)butanamide, which can be purified by recrystallization from ethanol/water.

Step 2: Synthesis of N-(4-amino-2-methylphenyl)butanamide (Final Product)

  • Reactor Setup: In a hydrogenation vessel, dissolve the intermediate N-(2-methyl-4-nitrophenyl)butanamide (22.2 g, 100 mmol) in methanol or ethyl acetate (250 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~1.0 g, wet) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature.

  • Reaction: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 3-5 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure N-(4-amino-2-methylphenyl)butanamide.

Analytical Characterization and Quality Control

Self-validating protocols require rigorous analytical confirmation of the final product's identity and purity. The following techniques are essential for the structural elucidation of N-(4-amino-2-methylphenyl)butanamide.

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons (3H), the primary amine protons (-NH₂, 2H), the amide proton (-NH, 1H), the methyl group protons (-CH₃, 3H), and the aliphatic protons of the butanoyl chain (-CH₂CH₂CH₃, 7H).
¹³C NMR Peaks representing the aromatic carbons, the amide carbonyl carbon (~172 ppm), the methyl carbon, and the three distinct carbons of the butanoyl chain.
Mass Spec (ESI-MS) Expected [M+H]⁺ ion at m/z = 193.27.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amine and amide, ~3400-3200 cm⁻¹), C=O stretching (amide I, ~1650 cm⁻¹), and N-H bending (amide II, ~1550 cm⁻¹).

Potential Applications in Neuroscience Research

While direct biological data for N-(4-amino-2-methylphenyl)butanamide is limited, its structural class—4-amino-N-substituted butanamides—is of significant interest in neuroscience. These compounds are structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and have been investigated as modulators of the GABAergic system.[1]

The primary mechanism of action for many of these derivatives is the inhibition of GABA transporters (GATs).[1] GATs are responsible for clearing GABA from the synaptic cleft, thereby terminating its signal. By inhibiting these transporters, compounds like N-(4-amino-2-methylphenyl)butanamide could potentially increase the synaptic concentration of GABA, enhancing GABAergic tone. This mechanism is a validated therapeutic strategy for several neurological and psychiatric disorders.

Potential Therapeutic Areas:

  • Epilepsy: Enhanced GABAergic inhibition can suppress the excessive neuronal firing that underlies seizures.[1]

  • Neuropathic Pain: Potentiating GABA signaling in pain pathways can produce analgesic effects.[1]

  • Anxiety Disorders: The anxiolytic effects of many drugs are mediated through the enhancement of GABAergic neurotransmission.[1]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Presynaptic GABA Vesicle SynapticCleft Synaptic Cleft Presynaptic->SynapticCleft GABA Release Postsynaptic GABA Receptor SynapticCleft->Postsynaptic Binding & Inhibition GAT1 GABA Transporter (GAT1) SynapticCleft->GAT1 GABA Reuptake GAT1->Presynaptic Recycling Inhibitor N-(4-amino-2-methylphenyl) butanamide Inhibitor->GAT1 Blocks

Caption: Proposed mechanism of action at a GABAergic synapse.

Safety and Handling

N-(4-amino-2-methylphenyl)butanamide should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Researchers should consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed toxicological and handling information before use.

Conclusion

N-(4-amino-2-methylphenyl)butanamide is a well-defined chemical entity with a straightforward synthetic pathway. Its core properties and analytical signatures are readily characterizable by standard laboratory techniques. The true potential of this compound lies in its structural similarity to known GABA transporter inhibitors, positioning it as a valuable candidate for further investigation in drug discovery programs targeting neurological and psychiatric disorders. This guide provides the necessary foundational knowledge for scientists to synthesize, characterize, and explore the therapeutic potential of this promising molecule.

References

  • PubChem. N-(2-Amino-4-methylphenyl)butanamide. [Link]

  • Google Patents. Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.

Sources

Thermodynamic Stability Profile: N-(4-amino-2-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of N-(4-amino-2-methylphenyl)butanamide Content Type: Technical Whitepaper / R&D Guidance Audience: Pharmaceutical Scientists, Process Chemists, and Stability Managers.

Executive Summary

This technical guide characterizes the thermodynamic and kinetic stability of N-(4-amino-2-methylphenyl)butanamide (hereafter referred to as AMB-4 ). As a structural analogue to local anesthetic metabolites and a potential intermediate in azo-dye synthesis, AMB-4 presents a dichotomy in stability: the amide linkage exhibits enhanced hydrolytic resistance due to steric shielding by the ortho-methyl group, while the para-primary amine introduces significant oxidative liabilities. This document outlines the theoretical thermodynamic baseline, degradation pathways, and the mandatory experimental protocols required to validate its shelf-life in drug development matrices.

Structural Thermodynamics & Physicochemical Baseline

To understand the stability of AMB-4, we must first deconstruct its molecular architecture. The molecule consists of a butyryl chain attached to the N1 position of 2-methyl-1,4-phenylenediamine.

Theoretical Property Matrix

Predicted values based on Quantitative Structure-Property Relationships (QSPR) for aniline derivatives.

PropertyValue (Approx.)Stability Implication
Molecular Weight 192.26 g/mol Low molecular weight; high crystallization potential.
LogP (Octanol/Water) ~1.9Moderately lipophilic; aqueous solubility will be pH-dependent.
pKa (Amide N) ~15 (Neutral)Non-ionizable in physiological range.
pKa (Aniline N) ~4.8 - 5.2Protonates in acidic media; salt formation stabilizes oxidation.
Melting Point 135°C - 145°CHigh lattice energy indicates good solid-state stability.
Rotatable Bonds 3Limited conformational freedom reduces entropy of fusion.
The Ortho-Effect and Hydrolytic Shielding

Thermodynamically, the amide bond is prone to hydrolysis (


), but kinetically, AMB-4 is robust. The methyl group at the C2 position (ortho to the amide) exerts a steric blockade . It restricts the rotational freedom of the amide bond (forcing a non-planar conformation) and hinders the approach of nucleophiles (like 

or

) to the carbonyl carbon.

Technical Insight: In comparative forced degradation studies, ortho-toluidide derivatives often show a 5–10x reduction in hydrolysis rates compared to unsubstituted anilides due to this steric hindrance.

Degradation Pathways & Mechanism

The thermodynamic instability of AMB-4 is driven by two competing pathways: Hydrolysis (Amide cleavage) and Oxidation (Amine coupling).

Pathway Visualization

The following diagram illustrates the degradation cascade.

DegradationPathways AMB4 N-(4-amino-2-methylphenyl)butanamide (Parent) Hydrolysis Hydrolysis (+H2O / H+ or OH-) AMB4->Hydrolysis Oxidation Oxidation (+O2 / Light / Peroxide) AMB4->Oxidation ButyricAcid Butyric Acid Hydrolysis->ButyricAcid Diamine 2-methyl-1,4-phenylenediamine (Unstable Intermediate) Hydrolysis->Diamine Diamine->Oxidation Rapid Auto-oxidation QuinoneImine Quinone Diimine Species Oxidation->QuinoneImine AzoDimer Azo Dimer Aggregates (Colored Impurities) QuinoneImine->AzoDimer Coupling

Figure 1: Divergent degradation pathways of AMB-4. Note that the hydrolysis product (Diamine) feeds back into the oxidation pathway, accelerating color change.

Oxidative Liability (The Critical Risk)

While the amide is stable, the primary amine (-NH2) at position 4 is thermodynamically eager to lose electrons.

  • Mechanism: Radical abstraction of hydrogen from the amine leads to a nitrogen-centered radical.

  • Propagation: This radical reacts with ground-state oxygen or other AMB-4 molecules to form azo-dimers (colored red/brown) or quinone diimines .

  • Visual Indicator: The appearance of a pink/brown hue in the solid state is the first sign of thermodynamic instability (entropy-driven oxidation).

Experimental Protocols for Stability Characterization

To validate the thermodynamic profile for regulatory filing (ICH Q1A), the following self-validating protocols must be executed.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability and validate analytical methods.[1][2]

Reagents:

  • 1N HCl (Acid stress)

  • 1N NaOH (Base stress)

  • 3%

    
     (Oxidative stress)
    
  • HPLC Mobile Phase (Acetonitrile/Phosphate Buffer pH 3.0)

Workflow:

  • Preparation: Dissolve AMB-4 to 1 mg/mL in Acetonitrile/Water (50:50).

  • Acid Hydrolysis: Add equal volume 1N HCl. Reflux at 60°C for 4 hours.

    • Expectation: Minimal degradation (<5%) due to steric protection.

  • Base Hydrolysis: Add equal volume 1N NaOH. Reflux at 60°C for 4 hours.

    • Expectation: Moderate degradation (10-15%); amide is more labile to base.

  • Oxidation: Add equal volume 3%

    
    . Store at RT for 2 hours (Dark).
    
    • Expectation:High degradation (>20%) . Formation of N-oxides and dimers.

  • Analysis: Quench samples to neutral pH and analyze via HPLC-DAD (254 nm).

Protocol B: Arrhenius Kinetics (Solid State)

Objective: Determine the activation energy (


) of degradation to predict shelf-life.

Methodology:

  • Weigh 50 mg of AMB-4 into crimped glass vials (n=12).

  • Incubate at three isotherms: 50°C, 60°C, and 70°C / 75% RH.

  • Pull points at t=1, 2, 4, and 8 weeks.

  • Assay potency via HPLC.

  • Calculation: Plot

    
     vs 
    
    
    
    (Kelvin).
    • Equation:

      
      
      
    • Acceptance: Linearity (

      
      ) confirms zero-order or first-order kinetics.
      

Stability Testing Workflow (ICH Q1A Alignment)

The following Graphviz diagram details the decision tree for stability testing, ensuring compliance with ICH guidelines while addressing the specific liabilities of the aniline moiety.

StabilityWorkflow Start Batch Manufacture (AMB-4) SolidState Solid State Characterization (XRPD, DSC, TGA) Start->SolidState StressTest Stress Testing (Acid/Base/Oxidation/Light) SolidState->StressTest PathwayCheck Degradation > 5%? StressTest->PathwayCheck MethodVal Develop Stability Indicating Method PathwayCheck->MethodVal Yes LongTerm Long Term Stability 25°C/60% RH (12 mo) PathwayCheck->LongTerm No (Unlikely) MethodVal->LongTerm Accelerated Accelerated Stability 40°C/75% RH (6 mo) MethodVal->Accelerated Photostability Photostability (ICH Q1B) *Critical for Aniline* MethodVal->Photostability

Figure 2: Integrated stability testing workflow with emphasis on photostability for the light-sensitive amine.

Formulation Considerations

Given the thermodynamic profile established above, the following formulation strategies are recommended to maximize the stability of AMB-4 in drug products:

  • pH Control: Formulate in slightly acidic buffers (pH 4.5–5.5). Protonation of the C4-amine (

    
    ) significantly increases the activation energy required for oxidation.
    
  • Excipient Selection: Avoid reducing sugars (lactose) to prevent Maillard reactions with the primary amine.

  • Packaging: Use amber glass or opaque blisters. The primary amine is photosensitive; UV light will catalyze the formation of free radicals, accelerating the oxidative degradation pathway.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] International Council for Harmonisation.[4] Link

  • Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms.[1][2][3][4][5] Springer US. (General reference for amide hydrolysis kinetics).

  • PubChem. (2025).[6] Compound Summary for CID 17607900 (Isomer Analog: N-(2-amino-4-methylphenyl)butanamide).[6] National Library of Medicine. Link

  • Grießbach, R., et al. (2015). Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water. ResearchGate.[7] Link

  • BenchChem. (2025). Technical Guide to the Synthesis and Characterization of 4-amino-N-substituted-butanamides.Link

Sources

Technical Guide: Solubility Profiling & Solvent Selection for N-(4-amino-2-methylphenyl)butanamide

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(4-amino-2-methylphenyl)butanamide (CAS: 769928-20-3 / 1184988-39-3 for HCl salt). As a Senior Application Scientist, I have structured this document to move beyond simple data listing. We will explore the physicochemical logic governing this molecule's behavior, establishing a self-validating protocol for solvent selection in synthesis, purification, and formulation.

This compound serves as a critical intermediate in the synthesis of azo dyes and pharmaceutical amides. Its dual-nitrogen functionality—comprising a neutral amide linkage and a basic primary amine—creates a complex solubility profile dependent on solvent polarity, hydrogen bonding capacity, and pH.

Part 1: Chemical Identity & Structural Determinants[1]

To understand solubility, we must first deconstruct the solute.

Compound: N-(4-amino-2-methylphenyl)butanamide Molecular Formula: C₁₁H₁₆N₂O Molecular Weight: 192.26 g/mol Key Functional Groups:

  • Butanamide Chain: A short alkyl chain (

    
    ) imparting moderate lipophilicity.
    
  • Amide Linkage (-NH-CO-): A site for strong hydrogen bond donation and acceptance. This is the primary driver for solubility in polar aprotic solvents.

  • Primary Amine (-NH₂): Located at the para position. It acts as a hydrogen bond donor and renders the molecule pH-sensitive (basic).

  • Tolyl Core (2-methylphenyl): The aromatic ring and methyl group contribute to

    
     stacking interactions, often reducing solubility in water and necessitating organic co-solvents.
    

Part 2: Predicted Solubility Matrix (Hansen Space)

In the absence of a singular, exhaustive thermodynamic dataset for this specific derivative, we utilize Hansen Solubility Parameters (HSP) and data from structural analogs (e.g., N-(4-methylphenyl)acetamide and 2-phenylacetamide) to construct a high-confidence solubility profile.

Table 1: Solubility Classification in Organic Solvents (25°C)
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL) Strong dipole interactions disrupt intermolecular H-bonds of the amide solid state. Ideal for reaction media.
Polar Protic Methanol, Ethanol Moderate-High Alcohol hydroxyls H-bond with both the amide carbonyl and the free amine. Solubility decreases as alcohol chain length increases.
Chlorinated DCM, Chloroform Moderate Good solvation of the aromatic core; useful for extraction but poor for stabilizing the polar amide bond compared to alcohols.
Esters/Ketones Ethyl Acetate, Acetone Moderate Effective for recrystallization. They dissolve the compound at high temps but promote precipitation upon cooling due to weaker H-bonding than alcohols.
Ethers THF, 1,4-Dioxane Moderate THF coordinates well with the amide hydrogen; often used as a co-solvent in reduction reactions.
Non-Polar Hexane, Heptane Insoluble Lack of polarity prevents disruption of the crystal lattice. Used as anti-solvents to force precipitation.
Aqueous Water (pH 7) Low (<1 mg/mL) The hydrophobic tolyl and butyl groups dominate.
Aqueous Acid 0.1M HCl High (Soluble) Protonation of the 4-amino group forms a hydrophilic ammonium salt.

Critical Insight: The "Goldilocks" zone for recrystallization of this compound is often a binary system of Ethyl Acetate (solvent) and Hexane (anti-solvent) , or Ethanol/Water .

Part 3: Thermodynamic Modeling & Experimental Protocol

For researchers requiring precise thermodynamic data (e.g., for process scale-up), relying on "like dissolves like" is insufficient. You must generate an experimental solubility curve.

The Modified Apelblat Model

The solubility of phenylacetamide derivatives in organic solvents is best correlated using the Modified Apelblat Equation . This semi-empirical model accounts for the non-ideal behavior of the solution.

  • 
     : Mole fraction solubility[1]
    
  • 
     : Absolute temperature (Kelvin)
    
  • 
     : Empirical parameters derived from regression of experimental data.
    
Protocol: Gravimetric Saturation Method

This protocol is the industry standard for generating the data required for the Apelblat model.

Equipment: Thermostated shaker bath, 0.45 µm PTFE syringe filters, analytical balance (±0.0001 g).

  • Saturation: Add excess N-(4-amino-2-methylphenyl)butanamide to 10 mL of the target solvent in a sealed glass vial.

  • Equilibration: Agitate at the set temperature (e.g., 298.15 K) for 24 hours. Ensure solid phase remains visible (saturation).

  • Settling: Allow the suspension to settle for 2 hours at the same temperature to prevent precipitation errors.

  • Sampling: Withdraw 2 mL of supernatant using a pre-warmed syringe and filter immediately into a pre-weighed weighing dish.

  • Evaporation: Evaporate solvent under vacuum or nitrogen stream until constant mass is achieved.

  • Calculation:

    
    
    

Part 4: Visualization of Workflows

Diagram 1: Solubility Determination Workflow

This diagram outlines the logical flow for determining solubility and fitting it to thermodynamic models.

Solubility_WorkflowStartStart: Excess SoluteEquilibrateEquilibration(24h @ Temp T)Start->Equilibrate Add SolventFilterIsothermal Filtration(0.45 µm PTFE)Equilibrate->Filter Settle 2hGravimetricGravimetric Analysis(Mass Measurement)Filter->Gravimetric EvaporationHPLCHPLC Verification(Purity Check)Filter->HPLC DilutionModelApelblat Modeling(Data Fitting)Gravimetric->Model Calculate xHPLC->Model Confirm Stability

Caption: Step-by-step workflow for the rigorous determination of thermodynamic solubility, ensuring data integrity via dual-method verification (Gravimetric + HPLC).

Diagram 2: Solvent Selection Decision Tree

A guide for selecting the correct solvent based on the operational goal (Reaction vs. Purification).

Solvent_SelectionGoalDefine ObjectiveReactionSynthesis/ReactionGoal->ReactionPurificationPurification/CrystallizationGoal->PurificationHighSolHigh Solubility Req.(DMSO, DMF)Reaction->HighSol High Temp/StableVolatileVolatile/Workup Req.(THF, DCM)Reaction->Volatile Low Temp/EvapThermalThermal Gradient?(Ethyl Acetate, EtOH)Purification->Thermal Cooling Cryst.AntiSolventAnti-Solvent ppt?(Add Hexane/Water)Purification->AntiSolvent Drowning Out

Caption: Decision matrix for selecting solvents. Reaction media require high solubility (DMSO), while purification relies on temperature-dependent solubility (Esters/Alcohols).

Part 5: Applications & Implications[1]

Synthesis & Coupling Reactions

In the synthesis of azo dyes, N-(4-amino-2-methylphenyl)butanamide acts as the coupling component.

  • Recommended Solvent: Acetic Acid or Dilute HCl .

  • Reasoning: The coupling reaction usually occurs at the amino group. Acidic conditions solubilize the amine (forming the salt) and activate the diazonium coupling partner.

HPLC Method Development

For quality control, the solubility profile dictates the mobile phase.

  • Mobile Phase: Acetonitrile/Water (with 0.1% Formic Acid).

  • Rationale: The formic acid prevents peak tailing by keeping the amino group protonated, while Acetonitrile ensures the hydrophobic butanamide tail does not stick to the C18 column.

Stability Warning

Avoid storing this compound in Ketones (Acetone) for extended periods if the free amine is un-protected. While soluble, primary amines can slowly react with ketones to form imines (Schiff bases), creating impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17607900, N-(2-amino-4-methylphenyl)butanamide [Isomer Analog Reference]. Retrieved from [Link]

  • Wang, J., et al. (2016). Determination and modelling of solubility of o-aminobenzamide and its mixture...[2] (Contextual reference for amide solubility modeling). Journal of Supercritical Fluids. Retrieved from [Link]

  • Li, Y., et al. (2024). Solubility behavior of 2-phenylacetamide in sixteen pure solvents and dissolution properties. (Thermodynamic Analog). ResearchGate. Retrieved from [Link]

  • NIST Chemistry WebBook. Acetamide, N-(4-methylphenyl)- (p-Acetotoluidide) Spectral and Solubility Data. Retrieved from [Link][3]

N-(4-amino-2-methylphenyl)butanamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(4-amino-2-methylphenyl)butanamide

Executive Summary

N-(4-amino-2-methylphenyl)butanamide (CAS: 769928-20-3) is a specialized bifunctional aniline derivative predominantly utilized as a scaffold in medicinal chemistry. It serves as a critical "linker" intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and other small-molecule signal transduction modulators. Its structure features a lipophilic butyryl tail and a reactive primary amine, separated by a toluene core. This specific geometry allows it to function as a "hinge binder" or hydrophobic pocket occupant in ATP-competitive inhibition assays.

This guide provides a comprehensive technical analysis of the compound, detailing high-purity synthesis protocols, physicochemical properties, and its role in drug discovery workflows.

Part 1: Chemical Identity & Specifications

Precise identification is critical due to the existence of regioisomers (e.g., the "reverse" amide or different methyl positioning).

Table 1: Chemical Identifiers and Properties

Parameter Data / Value
Chemical Name N-(4-amino-2-methylphenyl)butanamide
CAS Number 769928-20-3
Isomer Note Distinct from CAS 861534-82-9 (N-(2-amino-4-methylphenyl)butanamide)
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
pKa (Predicted) ~4.8 (Aniline amine), ~15 (Amide)
SMILES CCCC(=O)NC1=C(C)C=C(N)C=C1
InChI Key VLJQWFGEWVHOMY-UHFFFAOYSA-N

Part 2: High-Fidelity Synthesis Protocol

Direct acylation of 2-methyl-1,4-phenylenediamine often leads to isomeric mixtures due to competing nucleophilicity between the N1 and N4 amines. To ensure regioselectivity , a "Protection-Reduction" strategy starting from 2-methyl-4-nitroaniline is the industry standard.

The "Nitro Route" Workflow

This protocol ensures the butyryl group is installed exclusively at the N1 position before the N4 amine is generated.

Step 1: Regioselective Acylation

  • Precursor: 2-methyl-4-nitroaniline (CAS 99-52-5).

  • Reagents: Butyryl chloride (1.1 eq), Triethylamine (1.5 eq).

  • Solvent: Dichloromethane (DCM) (Anhydrous).[1]

Step 2: Nitro Reduction

  • Intermediate: N-(2-methyl-4-nitrophenyl)butanamide.

  • Reagents: H₂ (balloon or 30 psi), 10% Pd/C (Catalytic).

  • Solvent: Methanol/Ethanol.

Detailed Experimental Procedure

1. Acylation (Synthesis of Intermediate A):

  • Charge a 3-neck round-bottom flask with 2-methyl-4-nitroaniline (10.0 g, 65.7 mmol) and anhydrous DCM (100 mL).

  • Add Triethylamine (13.7 mL, 98.5 mmol) and cool the solution to 0°C under N₂ atmosphere.

  • Dropwise add Butyryl Chloride (7.5 mL, 72.3 mmol) over 30 minutes, maintaining temperature <5°C.

  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • TLC Check: (Mobile phase: 1:1 Hexane/EtOAc) should show consumption of starting material.

  • Workup: Wash with 1N HCl (2x50 mL) to remove unreacted amine/TEA, followed by sat. NaHCO₃ and Brine.

  • Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol if necessary.

2. Hydrogenation (Synthesis of Target):

  • Dissolve Intermediate A (10.0 g) in Methanol (150 mL) in a hydrogenation vessel.

  • Add 10% Pd/C (1.0 g, 10 wt% loading) carefully under Argon flow (Pyrophoric hazard).

  • Purge vessel with H₂ gas (3 cycles).

  • Stir under H₂ atmosphere (Balloon pressure is usually sufficient, or 30 psi in a Parr shaker) for 6–12 hours at RT.

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The product, N-(4-amino-2-methylphenyl)butanamide , is obtained as a solid.

Part 3: Visualization of Synthesis & Logic

The following diagram illustrates the regioselective pathway and the structural logic behind its use in drug design.

SynthesisWorkflow cluster_logic Structural Logic (Drug Design) Start Start: 2-methyl-4-nitroaniline (CAS 99-52-5) Step1 Step 1: Acylation (+ Butyryl Chloride, TEA) Start->Step1 Regioselective N1 Attack Inter Intermediate: N-(2-methyl-4-nitrophenyl)butanamide Step1->Inter Formation of Amide Step2 Step 2: Reduction (H2, Pd/C) Inter->Step2 Nitro -> Amine Conversion Final Target: N-(4-amino-2-methylphenyl)butanamide (CAS 769928-20-3) Step2->Final Isolation Tail Butyryl Tail: Hydrophobic Interaction Final->Tail Core Tolyl Core: Scaffold Rigidity Final->Core Head Free Amine (N4): Linker for Heterocycles Final->Head

Figure 1: Regioselective synthesis pathway ensuring the correct isomeric configuration (CAS 769928-20-3) and structural functionalization logic.

Part 4: Applications in Drug Discovery

This compound is not typically a final drug but a Pharmacophore Building Block .

1. Kinase Inhibitor Synthesis (TKI): The N-(4-amino-2-methylphenyl) motif is a "privileged structure" in kinase inhibitors (similar to the core of Imatinib or Nilotinib).

  • Mechanism: The free amine (N4) is reacted with pyrimidines, quinazolines, or purines to form the "hinge-binding" region of the inhibitor.

  • Role of the Amide: The butyryl amide tail often extends into the solvent-accessible region or a hydrophobic back-pocket of the enzyme (e.g., the DFG-out pocket), improving potency and selectivity.

2. Proteomics & Affinity Probes: As noted in biochemical catalogs (e.g., Santa Cruz Biotechnology), this compound is used in proteomics.

  • Usage: The free amine can be coupled to biotin or fluorophores. The butyryl-amide moiety may serve as a "dummy" ligand to test non-specific binding or as a specific probe for enzymes that recognize short acyl chains (e.g., Histone Deacetylases or specific amidases).

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate is limited, it should be handled with the precautions standard for anilines .

  • GHS Classification:

    • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[2]

    • Skin/Eye Irritation: Category 2.

    • Sensitization: Potential skin sensitizer.

  • Handling: Use a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at +2°C to +8°C (Refrigerated) under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline amine, which causes darkening (browning) over time.

References

  • Santa Cruz Biotechnology. N-(4-Amino-2-methylphenyl)butanamide (CAS 769928-20-3) Product Datasheet.[3] Retrieved from

  • PubChem. Compound Summary: N-(2-amino-4-methylphenyl)butanamide (Isomer Comparison). National Library of Medicine. Retrieved from

  • BenchChem. Technical Guide to the Synthesis of 4-amino-N-substituted-butanamides. Retrieved from

  • Sigma-Aldrich. N-(4-amino-2-methylphenyl)butanamide hydrochloride Product Page. Retrieved from

Sources

safety data sheet (SDS) for N-(4-amino-2-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: N-(4-amino-2-methylphenyl)butanamide

Executive Summary & Compound Identity

N-(4-amino-2-methylphenyl)butanamide is a specialized functionalized aniline intermediate used primarily in the synthesis of complex pharmaceutical agents (e.g., kinase inhibitors) and fine chemical dyes. As a derivative of p-phenylenediamine, it possesses distinct physicochemical properties that require rigorous handling protocols to prevent oxidative degradation and ensure operator safety.

This guide serves as an enhanced technical manual, synthesizing critical safety data with operational best practices. It is designed for researchers who require more than a standard Safety Data Sheet (SDS), offering a mechanistic understanding of the compound's hazards and stability.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertySpecification
Chemical Name N-(4-amino-2-methylphenyl)butanamide
CAS Number 769928-20-3 (Free Base) / 1184988-39-3 (HCl Salt)
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol (Free Base)
Appearance Off-white to pale brown solid (oxidizes upon air exposure)
Solubility Soluble in DMSO, Methanol, Ethanol; Low solubility in water (Free Base)
Storage 2–8°C, Desiccated, Inert Atmosphere (Argon/Nitrogen)
Key Functional Groups Primary Amine (-NH₂), Amide (-NH-CO-), Methyl (-CH₃)

Hazard Identification & Toxicology (Mechanistic Insight)

While standard SDSs often list generic hazards, the structural motifs of N-(4-amino-2-methylphenyl)butanamide dictate specific toxicological risks. The presence of a primary aromatic amine at the para position relative to the amide linkage creates a potential for metabolic activation.

Core Hazards (GHS Classification Framework)
  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).

    • Mechanism:[1] Aromatic amines can interfere with oxygen transport (methemoglobinemia) and cellular respiration, though the amide substitution likely mitigates the extreme toxicity seen in simple anilines.

  • Skin Sensitization: Category 1 (Warning).

    • Mechanism:[1] The p-amino group is a hapten. Upon skin contact, it can bind to epidermal proteins, triggering a T-cell mediated immune response (Allergic Contact Dermatitis).

  • Eye/Skin Irritation: Category 2A/2.

    • Mechanism:[1] Basic nature of the free amine causes local pH elevation and tissue irritation.

  • Aquatic Toxicity: Acute Category 1 (Predicted).

    • Mechanism:[1] Anilines are notoriously toxic to aquatic life due to bioaccumulation and interference with enzymatic processes in aquatic organisms.

Biological Context: The "GABA" Distinction

Researchers must distinguish this compound from 4-amino-N-substituted butanamides (GABA analogues). While GABA analogues have the amine on the butyryl chain (acting as neurotransmitter modulators), N-(4-amino-2-methylphenyl)butanamide has the amine on the aromatic ring. It does not function as a direct GABA analogue but rather as a reactive nucleophile for chemical synthesis.

Operational Safety Protocols

This section outlines a self-validating workflow for handling this compound, ensuring containment and stability.

A. Storage & Stability (The "Oxidation Trap")

The primary amine at position 4 is electron-rich and prone to oxidation, leading to the formation of "brown tar" impurities (azo/azoxy coupling products).

  • Protocol: Store under Argon or Nitrogen.

  • Validation: Visual check—if the solid has turned dark brown or black, purity is compromised (>5% degradation). Recrystallization is required.

B. Solubilization & Reaction Setup
  • Solvent Choice: DMSO is the preferred solvent for stock solutions (high solubility, stability).

  • Exotherm Control: Dissolution of the HCl salt form (CAS 1184988-39-3) may be slightly exothermic. Add solid to solvent slowly.

  • Incompatibility: Avoid strong oxidizing agents (peroxides, permanganates) and acid chlorides (unless acylation is the intended reaction).

C. Waste Disposal
  • Segregation: Do not mix with general organic waste if acidic.

  • Deactivation: Treat spills with dilute acetic acid (to protonate the amine, reducing volatility) before absorbing with vermiculite.

  • Final Disposal: High-temperature incineration is required to break down the aromatic ring and amide bond.

Visualizations

Figure 1: Hazard & Exposure Pathway Analysis

This diagram illustrates the progression from exposure to physiological effect, highlighting critical intervention points.

HazardPathways Exposure Exposure Event Route_Skin Dermal Contact Exposure->Route_Skin Route_Inhale Inhalation (Dust) Exposure->Route_Inhale Mech_Hapten Haptenization (Protein Binding) Route_Skin->Mech_Hapten Absorption Mech_Irrit Mucosal Irritation (pH Effects) Route_Inhale->Mech_Irrit Deposition Effect_Sens Sensitization (Dermatitis) Mech_Hapten->Effect_Sens Effect_Resp Respiratory Distress Mech_Irrit->Effect_Resp Control_PPE Control: Nitrile Gloves & Fume Hood Control_PPE->Exposure Prevents

Caption: Causal pathway of exposure risks. The primary amine group drives the haptenization mechanism leading to skin sensitization.

Figure 2: Safe Handling Workflow (Cradle-to-Grave)

A step-by-step logic flow for the lifecycle of the compound in the laboratory.

HandlingWorkflow cluster_QC Quality Control Check Start Receipt of Chemical (Check Seal & Appearance) Storage Storage: 4°C, Argon (Prevent Oxidation) Start->Storage Weighing Weighing: Fume Hood Only (Anti-static Gun Recommended) Storage->Weighing Equilibrate to RT Check Visual Check: Is it Brown/Black? Storage->Check Reaction Reaction Setup (Dissolve in DMSO/MeOH) Weighing->Reaction Quench Quench/Workup (Neutralize pH) Reaction->Quench Waste Disposal: Halogen-Free Organic Waste Quench->Waste Purify Recrystallize Check->Purify Yes Proceed Proceed Check->Proceed No Purify->Weighing Proceed->Weighing

Caption: Operational workflow emphasizing the critical oxidation check before use to ensure experimental integrity.

Emergency Response Protocols

ScenarioImmediate ActionMedical/Follow-up
Skin Contact Wash with soap and water for 15 min. Do not use ethanol (increases absorption).Monitor for redness/blistering (delayed sensitization).
Eye Contact Flush with saline/water for 15 min, lifting eyelids.Consult ophthalmologist immediately.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen.Monitor for pulmonary edema (rare but possible with dusts).
Ingestion Rinse mouth. Do not induce vomiting.Contact Poison Control. Treat symptomatically.
Spill (Solid) Dampen with water to prevent dust. Scoop into hazardous waste container.Clean area with dilute acetic acid then soap water.

References

  • Sigma-Aldrich. (n.d.). N-(4-amino-2-methylphenyl)butanamide hydrochloride Product Information. Retrieved from

  • Matrix Scientific. (2017). Safety Data Sheet: N-(4-Amino-2-methylphenyl)butanamide. Retrieved from

  • PubChem. (n.d.). Compound Summary: N-(4-amino-2-methylphenyl)butanamide (CID 960645).[2] National Library of Medicine. Retrieved from [2]

  • BenchChem. (n.d.). Application of 4-amino-N-substituted Butanamides in Neuroscience Research. (Contextual reference for structural distinction). Retrieved from

Sources

An In-Depth Technical Guide to the Potential Biological Activity of N-(4-amino-2-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-amino-2-methylphenyl)butanamide is a small molecule belonging to the N-aryl-alkanamide class of compounds. While its primary documented role is as a chemical intermediate in the synthesis of other molecules, its structural features suggest a potential for unexplored biological activity.[1][2][3] The N-aryl-alkanamide scaffold is present in a variety of biologically active compounds, exhibiting a wide range of pharmacological effects including neuromodulatory, anti-inflammatory, and immunomodulatory properties.[4][5] This guide will provide a comprehensive overview of the theoretical and practical considerations for investigating the potential biological activities of N-(4-amino-2-methylphenyl)butanamide, aimed at researchers, scientists, and drug development professionals.

This document will delve into the physicochemical properties of N-(4-amino-2-methylphenyl)butanamide, propose several hypotheses for its potential biological activities based on structure-activity relationships (SAR) of related molecules, and provide detailed experimental protocols for the validation of these hypotheses. The overarching goal is to present a scientifically rigorous framework for the initial stages of a drug discovery program centered on this promising, yet under-investigated, chemical entity.

Physicochemical Properties and Druglikeness Assessment

A thorough understanding of the physicochemical properties of a compound is fundamental to any drug discovery effort. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and can provide early insights into its potential as an orally bioavailable drug.

Known and Predicted Properties

The known physicochemical properties of N-(4-amino-2-methylphenyl)butanamide are summarized in the table below. Where experimental data is unavailable, properties have been predicted using computational models.

PropertyValueSource
Molecular Formula C11H16N2OSanta Cruz Biotechnology[6]
Molecular Weight 192.26 g/mol Santa Cruz Biotechnology[6]
CAS Number 769928-20-3Santa Cruz Biotechnology[6]
Physical Form SolidSigma-Aldrich
Predicted LogP 1.9PubChem[7]
Predicted Water Solubility 3.93e-3 g/LUS EPA[8]
Predicted pKa (most basic) 1.06US EPA[8]
Predicted pKa (most acidic) 12.6US EPA[8]
Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a set of guidelines used to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug.[1][2][3][4] The rules are:

  • Molecular weight < 500 Daltons

  • LogP < 5

  • No more than 5 hydrogen bond donors (sum of OHs and NHs)

  • No more than 10 hydrogen bond acceptors (sum of Ns and Os)

Let's analyze N-(4-amino-2-methylphenyl)butanamide based on these criteria:

Lipinski's RuleN-(4-amino-2-methylphenyl)butanamideCompliance
Molecular Weight 192.26 g/mol Yes
LogP 1.9 (predicted)Yes
Hydrogen Bond Donors 2 (one -NH2 and one -NH-)Yes
Hydrogen Bond Acceptors 2 (one O and two Ns)Yes

Hypothesized Biological Activities and Mechanisms of Action

Based on the structural characteristics of N-(4-amino-2-methylphenyl)butanamide and the known biological activities of related N-aryl-alkanamides, several potential biological activities can be hypothesized.

Neuromodulatory Activity

The N-aryl-alkanamide moiety is a common feature in many centrally acting drugs. Therefore, it is plausible that N-(4-amino-2-methylphenyl)butanamide could exhibit neuromodulatory effects.

a) Sodium Channel Blockade

Structurally similar phenylacetamides have been identified as potent sodium channel blockers. These compounds often exhibit use-dependent blockade of voltage-gated sodium channels, a mechanism of action shared by several antiepileptic and local anesthetic drugs.[9][10][11]

Proposed Mechanism: N-(4-amino-2-methylphenyl)butanamide may bind to the inactivated state of voltage-gated sodium channels, stabilizing this conformation and thereby reducing neuronal excitability. This could be particularly relevant in conditions characterized by excessive neuronal firing, such as epilepsy and neuropathic pain.

b) Modulation of GABAergic or Serotonergic Systems

Derivatives of 4-amino-N-substituted butanamides have been investigated for their ability to modulate the GABAergic system, primarily through the inhibition of GABA transporters (GATs).[12] Additionally, phenylalkylamines are known to interact with serotonin (5-HT) receptors.[13]

Proposed Mechanism:

  • GABAergic Modulation: The compound could act as an inhibitor of GABA reuptake, increasing the concentration of GABA in the synaptic cleft and enhancing inhibitory neurotransmission.[5][13] Alternatively, it could be an allosteric modulator of GABAA receptors.[14]

  • Serotonergic Modulation: The phenylamine moiety suggests a potential interaction with serotonin receptors, either as an agonist or antagonist, which could have implications for mood disorders, anxiety, and pain perception.[12][15][16][17]

GABAergic_Serotonergic_Modulation cluster_gaba GABAergic Synapse cluster_serotonin Serotonergic Synapse GABA_presynaptic Presynaptic Neuron GABA_transporter GABA Transporter (GAT) GABA_postsynaptic Postsynaptic Neuron GABA_receptor GABAA Receptor Serotonin_presynaptic Presynaptic Neuron Serotonin_transporter Serotonin Transporter (SERT) Serotonin_postsynaptic Postsynaptic Neuron Serotonin_receptor 5-HT Receptor Compound N-(4-amino-2-methylphenyl)butanamide Compound->GABA_transporter Inhibition Compound->GABA_receptor Modulation Compound->Serotonin_transporter Inhibition Compound->Serotonin_receptor Modulation

Caption: Proposed modulation of GABAergic and serotonergic synapses.

Anti-inflammatory and Immunomodulatory Activity

Alkylamides, a broader class to which N-(4-amino-2-methylphenyl)butanamide belongs, are known to possess significant immunomodulatory and anti-inflammatory properties.[4]

Proposed Mechanism: The compound could modulate key inflammatory signaling pathways, such as the Toll-like receptor (TLR) and NF-κB pathways.[18][19][20][21][22][23][24][25][26][27] By inhibiting the activation of these pathways, it could reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Anti_Inflammatory_Pathway TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Gene Transcription Compound N-(4-amino-2-methylphenyl)butanamide Compound->IKK Inhibition? Compound->NFkB Inhibition?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Validation Protocols

To investigate the hypothesized biological activities, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays
1. Sodium Channel Blockade Assay

Objective: To determine if N-(4-amino-2-methylphenyl)butanamide can block voltage-gated sodium channels.

Methodology: Automated patch-clamp electrophysiology on a cell line expressing a relevant sodium channel subtype (e.g., Nav1.7 for pain).

Protocol:

  • Culture HEK293 cells stably expressing the human Nav1.7 channel.

  • Prepare a stock solution of N-(4-amino-2-methylphenyl)butanamide in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, harvest the cells and prepare a single-cell suspension.

  • Use an automated patch-clamp system to record sodium currents.

  • Establish a stable whole-cell recording.

  • Apply a voltage protocol to elicit sodium currents.

  • Perfuse the cells with increasing concentrations of the test compound.

  • Measure the inhibition of the peak sodium current at each concentration.

  • Calculate the IC50 value.

2. GABA and Serotonin Receptor Binding Assays

Objective: To assess the binding affinity of the compound to GABAA and various serotonin receptors.

Methodology: Radioligand binding assays using cell membranes expressing the target receptors.

Protocol (GABAA Receptor): [28][29][30][31][32]

  • Prepare membrane homogenates from rat brain tissue or cells overexpressing the human GABAA receptor.

  • Incubate the membranes with a known concentration of a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol).

  • Add increasing concentrations of N-(4-amino-2-methylphenyl)butanamide to compete with the radioligand.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

A similar protocol would be followed for serotonin receptors, using appropriate radioligands (e.g., [3H]5-HT, [3H]ketanserin).

3. Anti-inflammatory Activity Assay

Objective: To evaluate the anti-inflammatory potential of the compound by measuring its effect on pro-inflammatory cytokine production.

Methodology: Lipopolysaccharide (LPS)-stimulated cytokine release in human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7).[33][34][35][36]

Protocol:

  • Isolate PBMCs from healthy donor blood or culture RAW 264.7 cells.

  • Pre-incubate the cells with various concentrations of N-(4-amino-2-methylphenyl)butanamide for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Determine the dose-dependent inhibition of cytokine production.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Compound N-(4-amino-2-methylphenyl)butanamide Na_Channel Sodium Channel Assay (Patch Clamp) Compound->Na_Channel Primary Screening Receptor_Binding Receptor Binding Assays (GABA & Serotonin) Compound->Receptor_Binding Primary Screening Anti_Inflammatory Anti-inflammatory Assay (LPS-stimulated Cytokine Release) Compound->Anti_Inflammatory Primary Screening Pain_Model Neuropathic Pain Model (e.g., SNI) Na_Channel->Pain_Model Promising Neuromodulatory Activity Receptor_Binding->Pain_Model Promising Neuromodulatory Activity Inflammation_Model Inflammatory Model (e.g., Carrageenan-induced Paw Edema) Anti_Inflammatory->Inflammation_Model Significant Anti-inflammatory Effect

Caption: A tiered experimental workflow for activity validation.

In Vivo Models

Should the in vitro assays yield promising results, the following in vivo models would be appropriate for further validation.

1. Neuropathic Pain Model

Objective: To assess the analgesic efficacy of the compound in a model of chronic pain.

Methodology: Spared Nerve Injury (SNI) model in rats or mice.[37][38][39][40][41]

Protocol:

  • Induce neuropathic pain in rodents using the SNI surgical procedure.

  • Allow the animals to recover and develop pain-like behaviors (typically 7-14 days).

  • Assess baseline mechanical allodynia using von Frey filaments.

  • Administer N-(4-amino-2-methylphenyl)butanamide via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Measure the paw withdrawal threshold at various time points post-administration.

  • Compare the results to a vehicle-treated control group.

2. Acute Inflammatory Pain Model

Objective: To evaluate the anti-inflammatory and analgesic effects of the compound in an acute inflammation model.

Methodology: Carrageenan-induced paw edema in rats.

Protocol:

  • Administer the test compound to rats at various doses.

  • After a set pre-treatment time (e.g., 60 minutes), inject carrageenan into the sub-plantar surface of the right hind paw.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Calculate the percentage inhibition of edema compared to a vehicle-treated control group.

Data Interpretation and Future Directions

The data generated from the proposed experiments will provide a comprehensive initial assessment of the biological activity of N-(4-amino-2-methylphenyl)butanamide.

  • Positive results in the sodium channel assay would warrant further investigation into its potential as an anticonvulsant or for the treatment of neuropathic pain.

  • Significant binding to GABA or serotonin receptors would open avenues for its development as a treatment for anxiety, depression, or other CNS disorders.

  • Potent inhibition of pro-inflammatory cytokines would suggest its potential as a novel anti-inflammatory agent for conditions such as rheumatoid arthritis or inflammatory bowel disease.

Positive "hits" from these initial screens would necessitate further studies, including:

  • Lead Optimization: Chemical modification of the parent molecule to improve potency, selectivity, and ADME properties.

  • Mechanism of Action Studies: More detailed experiments to elucidate the precise molecular targets and signaling pathways involved.

  • Pharmacokinetic and Toxicology Studies: Evaluation of the compound's absorption, distribution, metabolism, excretion, and safety profile.

Conclusion

N-(4-amino-2-methylphenyl)butanamide represents an intriguing starting point for a drug discovery program. Its favorable physicochemical properties and structural similarity to known bioactive molecules provide a strong rationale for its investigation. The experimental framework outlined in this guide offers a systematic approach to exploring its potential neuromodulatory and anti-inflammatory activities. Through a combination of in vitro and in vivo studies, the therapeutic potential of this compound and its derivatives can be thoroughly evaluated, potentially leading to the development of novel therapeutics for a range of unmet medical needs.

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literature review of N-(4-amino-2-methylphenyl)butanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-(4-amino-2-methylphenyl)butanamide

Introduction

N-(4-amino-2-methylphenyl)butanamide, with CAS Number 769928-20-3, is an organic compound featuring a substituted aromatic amide structure.[1] Its molecular formula is C11H16N2O and it has a molecular weight of approximately 192.26 g/mol .[2] This compound and its analogs are of significant interest to researchers and drug development professionals, often serving as versatile intermediates in the synthesis of more complex molecules, including pharmaceutically active compounds.[3] The strategic placement of an acylamino group and a primary amine on a substituted benzene ring provides two distinct points for further chemical modification, making it a valuable building block in medicinal chemistry.

This technical guide provides a comprehensive overview of the core principles and practical methodologies for the synthesis of N-(4-amino-2-methylphenyl)butanamide. We will explore the underlying chemical logic through retrosynthetic analysis, detail a primary and reliable synthetic route, provide a step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Retrosynthetic Analysis and Strategic Planning

The most logical and direct approach to synthesizing N-(4-amino-2-methylphenyl)butanamide involves the formation of the amide bond. A retrosynthetic disconnection of the amide C-N bond reveals two primary synthons: a 2-methyl-p-phenylenediamine (also known as 4-amino-2-methylaniline or 2,5-diaminotoluene) core and a butanoyl group.

Retrosynthesis cluster_reactants Starting Materials Target N-(4-amino-2-methylphenyl)butanamide AmideBond Amide Bond Disconnection Target->AmideBond Synthons Key Synthons Amine 2-methyl-p-phenylenediamine AmideBond->Amine AcylatingAgent Butanoyl Chloride (or Butanoic Anhydride) AmideBond->AcylatingAgent

Caption: Retrosynthetic analysis of N-(4-amino-2-methylphenyl)butanamide.

This analysis points to a nucleophilic acyl substitution reaction as the key transformation. The primary challenge in this synthesis is chemoselectivity. The starting diamine possesses two nucleophilic amino groups. However, the amino group at the 4-position is sterically less hindered and electronically more activated by the para-methyl group (via hyperconjugation) compared to the amino group at the 1-position, which is ortho to the bulky methyl group. This inherent difference in reactivity allows for a selective mono-acylation at the 4-position under carefully controlled conditions.

Primary Synthetic Route: Selective Acylation

The most prevalent and efficient method for synthesizing N-(4-amino-2-methylphenyl)butanamide is the direct acylation of 2-methyl-p-phenylenediamine with an activated butanoyl derivative, typically butanoyl chloride. This reaction falls under the classic Schotten-Baumann conditions.[4] The reaction proceeds via a nucleophilic addition-elimination mechanism.[5]

Reaction Mechanism and Causality

The lone pair of electrons on the nitrogen of the less hindered amino group (C4-NH2) acts as a nucleophile, attacking the electrophilic carbonyl carbon of butanoyl chloride.[6] This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A base, such as pyridine or triethylamine, is crucial in this process. It serves to neutralize the hydrogen chloride (HCl) byproduct that is generated, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.[5]

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products Amine 2-methyl-p-phenylenediamine Attack Nucleophilic Attack Amine->Attack Lone Pair on N AcylChloride Butanoyl Chloride AcylChloride->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Elimination Elimination of Cl- Tetrahedral->Elimination Deprotonation Deprotonation (Base) Elimination->Deprotonation Byproduct Base-HCl Salt Elimination->Byproduct HCl reacts with Base Product N-(4-amino-2-methylphenyl)butanamide Deprotonation->Product

Caption: General workflow of the nucleophilic acyl substitution mechanism.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established chemical principles for acylation reactions and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Molar Eq.
2-methyl-p-phenylenediamine122.1710.0 g1.0
Butanoyl chloride106.559.1 g (8.7 mL)1.05
Pyridine (or Triethylamine)79.107.1 g (7.2 mL)1.1
Dichloromethane (DCM), anhydrous-200 mL-
1M Hydrochloric Acid (HCl)-As needed-
Saturated Sodium Bicarbonate (NaHCO₃)-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methyl-p-phenylenediamine (10.0 g) and pyridine (7.2 mL) in 200 mL of anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Maintaining a low temperature is critical to control the exothermic nature of the reaction and to enhance the selectivity of the mono-acylation.

  • Addition of Acylating Agent: Dissolve butanoyl chloride (8.7 mL) in 50 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the butanoyl chloride solution dropwise to the stirred amine solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 100 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (1 x 100 mL) to remove any remaining acid, and finally with brine (1 x 100 mL). The aqueous washes help to remove water-soluble byproducts and unreacted reagents.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-(4-amino-2-methylphenyl)butanamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the final product as a solid.

Conclusion

The synthesis of N-(4-amino-2-methylphenyl)butanamide is a well-established process hinging on the principles of nucleophilic acyl substitution. The key to a successful synthesis lies in the controlled, selective mono-acylation of 2-methyl-p-phenylenediamine. By carefully managing reaction temperature and employing a suitable base, researchers can achieve high yields of the desired product. This guide provides a robust framework and the underlying scientific rationale to empower scientists in their synthetic endeavors involving this valuable chemical intermediate.

References

  • PubChem. (n.d.). N-(2-Amino-4-methylphenyl)butanamide. Retrieved from [Link][2]

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  • Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link][6]

  • Reimann, E., et al. (2003). Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide. U.S. Patent No. US20030065211A1. Retrieved from [7]

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Elucidating the Metabolic Fate of N-(4-amino-2-methylphenyl)butanamide: A Predictive and Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic fate of a novel chemical entity is a cornerstone of preclinical development, profoundly influencing its pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides a comprehensive framework for the systematic investigation of the metabolic pathways of N-(4-amino-2-methylphenyl)butanamide, a compound for which no public metabolic data currently exists. By integrating predictive metabolism based on chemical structure with detailed, field-proven in vitro experimental protocols, this document serves as a robust roadmap for researchers. We detail methodologies using human liver microsomes and hepatocytes, outline the bioanalytical techniques required for metabolite identification, and provide a logical structure for data interpretation. This guide is designed to empower scientific teams to thoroughly characterize the biotransformation of novel aromatic amides, ensuring a foundation of scientific integrity and technical accuracy.

Introduction and Predictive Analysis

The journey of a drug candidate from discovery to clinical application is contingent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Metabolism, the enzymatic conversion of xenobiotics into more water-soluble compounds, is a critical determinant of a drug's half-life and safety profile. N-(4-amino-2-methylphenyl)butanamide possesses several functional groups prone to metabolic transformation: a primary aromatic amine, an amide linkage, and a substituted phenyl ring. Based on established biotransformation pathways, a predictive metabolic map can be constructed to guide experimental inquiry.

Predicted Metabolic Pathways:

  • Phase I Reactions:

    • Amide Hydrolysis: The amide bond is susceptible to cleavage by amidase enzymes, yielding 4-amino-2-methylaniline and butanoic acid.[2][3][4][5] While amide bonds are generally more stable than esters, this pathway is a primary consideration.[2]

    • Aromatic Hydroxylation: The phenyl ring can be hydroxylated, primarily by Cytochrome P450 (CYP) enzymes.[6][7][8][9] The position of hydroxylation is influenced by the directing effects of the existing substituents.

    • N-Dealkylation (Oxidative): Although not a primary pathway for this specific structure, related oxidative dealkylation can be considered.[10]

  • Phase II Reactions:

    • N-Acetylation: The primary aromatic amine is a prime substrate for N-acetyltransferases (NATs), which transfer an acetyl group from acetyl-CoA.[11][12][13][14] This is a major metabolic route for many arylamine compounds.

    • Glucuronidation and Sulfation: The primary amine and any hydroxylated metabolites formed in Phase I can be conjugated with glucuronic acid (by UGTs) or sulfate (by SULTs) to significantly increase water solubility for excretion.[15]

These predicted transformations provide the foundational hypotheses for the experimental work detailed below.

Predicted_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent N-(4-amino-2-methylphenyl)butanamide hydrolysis_prod 4-amino-2-methylaniline + Butanoic Acid parent->hydrolysis_prod Amidases hydroxylated_prod Hydroxylated Metabolite(s) parent->hydroxylated_prod CYP450s acetylated_prod N-Acetylated Metabolite parent->acetylated_prod NATs conjugated_prod Glucuronide / Sulfate Conjugates hydrolysis_prod->conjugated_prod UGTs / SULTs hydroxylated_prod->conjugated_prod UGTs / SULTs

Figure 1: Predicted metabolic pathways for N-(4-amino-2-methylphenyl)butanamide.

Experimental Protocols for Metabolic Investigation

To empirically validate and characterize the predicted pathways, a tiered in vitro approach is recommended, starting with subcellular fractions and progressing to whole-cell systems.[16]

Human Liver Microsome (HLM) Stability Assay

This assay is the workhorse for investigating Phase I metabolism, particularly reactions mediated by CYP enzymes.[17][18][19] Microsomes are vesicles of the endoplasmic reticulum containing a high concentration of these enzymes.[18]

Objective: To determine the rate of Phase I metabolism and identify CYP-mediated metabolites.

Protocol:

  • Preparation: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute the microsomes to a final working concentration of 0.5 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4).[19][20]

  • Incubation Mixture: In a 96-well plate, combine the microsomal suspension with N-(4-amino-2-methylphenyl)butanamide (final concentration typically 1-10 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (NRS) or a solution of NADPH (final concentration ~1 mM).[19] The cofactor NADPH is essential for CYP enzyme activity.[7]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in individual wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[18] The acetonitrile precipitates the proteins, halting enzymatic activity.

  • Sample Processing: Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18]

Hepatocyte Stability Assay

To gain a more comprehensive metabolic profile, including both Phase I and Phase II pathways, intact hepatocytes are the gold standard in vitro model.[21][22][23] Hepatocytes contain a full complement of metabolic enzymes and cofactors within a cellular environment.[22][23]

Objective: To determine the overall metabolic stability and identify both Phase I and Phase II metabolites in a more physiologically relevant system.

Protocol:

  • Cell Preparation: Thaw cryopreserved primary human hepatocytes according to the supplier's protocol. Perform a cell count and viability assessment (e.g., via trypan blue exclusion) to ensure cell health.

  • Incubation Setup: In a non-coated multi-well plate, prepare a suspension of hepatocytes at a density of 0.5-1.0 x 10^6 viable cells/mL in pre-warmed incubation medium (e.g., Williams' Medium E).[21]

  • Compound Addition: Add N-(4-amino-2-methylphenyl)butanamide to the hepatocyte suspension (final concentration typically 1 µM).

  • Incubation: Place the plate on an orbital shaker in a humidified incubator at 37°C, 5% CO2. The shaking ensures the cells remain in suspension and have adequate oxygenation.

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the cell suspension.[21]

  • Reaction Quenching: Immediately quench the metabolic activity by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis: Process the samples as described in the HLM protocol (Section 2.1, steps 6-7) for LC-MS/MS analysis.

Bioanalytical Methodology and Data Interpretation

The identification and quantification of the parent compound and its metabolites are achieved using LC-MS/MS.[24] This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Incubation In Vitro Incubation (Microsomes or Hepatocytes) Quenching Reaction Quenching (Acetonitrile + IS) Incubation->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LC LC Separation Supernatant->LC MS MS Detection (Full Scan) LC->MS MSMS MS/MS Fragmentation MS->MSMS Stability Parent Depletion Curve (Calculate CLint, t1/2) MSMS->Stability MetID Metabolite Identification (Mass Shift, Fragmentation) MSMS->MetID

Figure 2: General workflow for in vitro metabolism sample analysis.
Data Analysis for Metabolic Stability

The concentration of the parent compound remaining at each time point is plotted. The rate of disappearance is used to calculate key metabolic stability parameters.

  • Half-Life (t½): The time required for 50% of the parent compound to be metabolized.

  • Intrinsic Clearance (CLint): A measure of the intrinsic metabolic activity of the liver, calculated from the rate of disappearance. This value is crucial for predicting in vivo hepatic clearance.

Table 1: Example Metabolic Stability Data Summary

Parameter Human Liver Microsomes Human Hepatocytes
Half-Life (t½, min) 45.2 28.5
Intrinsic Clearance (CLint, µL/min/mg protein) 15.3 N/A

| Intrinsic Clearance (CLint, µL/min/10⁶ cells) | N/A | 24.3 |

Note: Data are hypothetical and for illustrative purposes.

Metabolite Identification

Metabolites are identified by searching the LC-MS data for predicted molecular masses.

  • Mass Shift Analysis: Look for ions corresponding to the expected mass changes from metabolic reactions (e.g., +16 Da for hydroxylation, +42 Da for acetylation).

  • Fragmentation Analysis (MS/MS): Putative metabolite ions are fragmented in the mass spectrometer. The resulting fragmentation pattern is compared to that of the parent compound to confirm the structural modification.[24]

Table 2: Summary of Predicted and Potentially Observed Metabolites

Metabolite Biotransformation Mass Change Predicted m/z
M1 Amide Hydrolysis (Amine fragment) -71.04 122.08
M2 N-Acetylation +42.01 234.14
M3 Aromatic Hydroxylation +15.99 208.12
M4 Hydroxylation + N-Acetylation +58.00 250.13

| M5 | Glucuronide Conjugate of M3 | +176.01 | 384.13 |

Note: Predicted m/z values are based on the parent compound's monoisotopic mass and are for illustrative purposes.

Conclusion

The systematic approach outlined in this guide provides a robust framework for elucidating the metabolic pathways of N-(4-amino-2-methylphenyl)butanamide. By combining predictive analysis based on chemical structure with rigorous in vitro experimentation using both subcellular fractions and intact hepatocytes, researchers can build a comprehensive metabolic profile. The use of HLM assays effectively probes Phase I metabolism, while hepatocyte studies offer a complete picture including vital Phase II conjugation reactions.[17][22] Accurate bioanalysis via LC-MS/MS is critical for both quantifying metabolic stability and confirming the identity of biotransformation products. The resulting data on clearance rates and metabolic pathways are indispensable for making informed decisions in the drug development process, ultimately contributing to the selection of safer and more effective therapeutic candidates.

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Methodological & Application

Synthesis of N-(4-amino-2-methylphenyl)butanamide: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of a Key Amide Intermediate

N-(4-amino-2-methylphenyl)butanamide is an aromatic amide of interest in medicinal chemistry and materials science. Its structure, featuring a substituted phenylenediamine core, makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and functional polymers. The synthesis of this compound, while seemingly straightforward, presents a key challenge in regioselectivity that requires careful consideration of reaction conditions and substrate reactivity.

This technical guide provides a comprehensive overview of a proposed synthetic protocol for N-(4-amino-2-methylphenyl)butanamide, starting from commercially available reagents. We will delve into the mechanistic rationale behind the chosen synthetic strategy, offer a detailed step-by-step procedure, and discuss methods for purification and characterization. This document is intended to serve as a practical resource for researchers, enabling them to approach this synthesis with a strong understanding of the underlying chemical principles.

The Synthetic Challenge: Regioselective Acylation of 2-methyl-p-phenylenediamine

The most direct route to N-(4-amino-2-methylphenyl)butanamide is the acylation of 2-methyl-p-phenylenediamine with a suitable butanoylating agent, such as butanoyl chloride. However, 2-methyl-p-phenylenediamine possesses two non-equivalent amino groups. The amino group at the 4-position is para to the methyl group, while the amino group at the 1-position is ortho to the methyl group. This difference in electronic and steric environment can lead to a mixture of two isomeric products upon acylation: the desired N-(4-amino-2-methylphenyl)butanamide and the undesired N-(2-amino-5-methylphenyl)butanamide.

Controlling the site of acylation is therefore the primary challenge. The outcome of the reaction will be influenced by factors such as:

  • Steric Hindrance: The methyl group ortho to one of the amino groups may sterically hinder its reaction with the bulky butanoyl chloride.

  • Electronic Effects: The electron-donating nature of the methyl group can influence the nucleophilicity of the adjacent amino group.

  • Reaction Conditions: The choice of solvent, temperature, and the presence or absence of a base can all impact the regioselectivity of the acylation.

To address this challenge, one could explore advanced strategies such as the use of protecting groups or specialized reagents to favor mono-acylation at the desired position. For instance, temporary protection of one amino group with carbon dioxide has been shown to be an effective method for achieving selective mono-acylation of diamines.[1] Another approach involves the use of a bulky Lewis acid, such as 9-borabicyclo[3.3.1]nonane (9-BBN), to selectively complex with one of the amino groups and direct the acylation to the other.[2][3][4]

For the purpose of this guide, we will present a straightforward protocol that does not involve protecting groups, but we will highlight the importance of careful reaction monitoring and rigorous purification to isolate the desired isomer.

Proposed Synthetic Workflow

The overall synthetic strategy is a nucleophilic acyl substitution reaction. The lone pair of electrons on one of the nitrogen atoms of 2-methyl-p-phenylenediamine attacks the electrophilic carbonyl carbon of butanoyl chloride. This is followed by the elimination of a chloride ion and a proton to form the amide bond.

G start Starting Materials: 2-methyl-p-phenylenediamine Butanoyl Chloride reaction Acylation Reaction (Nucleophilic Acyl Substitution) start->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: N-(4-amino-2-methylphenyl)butanamide purification->product qc Quality Control (NMR, IR, MS) product->qc

Caption: Proposed synthetic workflow for N-(4-amino-2-methylphenyl)butanamide.

Experimental Protocol

Disclaimer: This is a proposed protocol and has not been optimized. Researchers should perform a small-scale trial reaction to determine the optimal conditions for their specific setup.

Materials and Equipment
Reagent/MaterialGradeSupplier
2-methyl-p-phenylenediamine≥98%Commercially Available
Butanoyl chloride≥99%Commercially Available
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Saturated Sodium Bicarbonate SolutionLaboratory Prepared
Brine (Saturated NaCl Solution)Laboratory Prepared
Anhydrous Magnesium SulfateCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Standard laboratory glassware

Safety Precautions
  • 2-methyl-p-phenylenediamine: Toxic if swallowed, harmful in contact with skin, and may cause an allergic skin reaction. It is also toxic to aquatic life. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • Butanoyl chloride: Highly flammable liquid and vapor.[5][6][7] Causes severe skin burns and eye damage.[5][6][7] Reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate PPE, including acid-resistant gloves and a face shield.

  • Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • Dichloromethane: Suspected of causing cancer. Handle in a fume hood with appropriate PPE.

Reaction Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve 2-methyl-p-phenylenediamine (1.22 g, 10 mmol) and triethylamine (1.53 mL, 11 mmol) in 50 mL of anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Dissolve butanoyl chloride (1.06 g, 10 mmol) in 20 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the butanoyl chloride solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of deionized water.

  • Workup:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will likely be a mixture of the desired product and its isomer.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Collect the fractions containing the desired product (as determined by TLC) and combine them.

    • Remove the solvent under reduced pressure to yield the purified N-(4-amino-2-methylphenyl)butanamide.

Characterization and Quality Control

The identity and purity of the synthesized N-(4-amino-2-methylphenyl)butanamide should be confirmed by a combination of spectroscopic and analytical techniques.

G product Purified Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir Infrared (IR) Spectroscopy product->ir ms Mass Spectrometry (MS) product->ms purity Purity Assessment (HPLC or Elemental Analysis) product->purity final Confirmed Structure and Purity nmr->final ir->final ms->final purity->final

Caption: Quality control workflow for N-(4-amino-2-methylphenyl)butanamide.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methyl group protons, and the protons of the butanoyl group. The integration of these signals should correspond to the number of protons in the molecule. The chemical shifts of the aromatic protons will be crucial for distinguishing between the desired product and its isomer.

  • ¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the different carbon atoms in the molecule.

  • IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and the C-N stretching.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of N-(4-amino-2-methylphenyl)butanamide (192.26 g/mol ).[8]

Troubleshooting

IssuePossible CauseSolution
Low or no product formation Incomplete reactionExtend the reaction time and/or increase the reaction temperature.
Poor quality reagentsUse freshly distilled or high-purity anhydrous reagents and solvents.
Formation of di-acylated product Stoichiometry of reagentsUse a 1:1 molar ratio of the diamine to butanoyl chloride. Consider using an excess of the diamine.
Difficult separation of isomers Similar polarity of isomersOptimize the eluent system for column chromatography. Consider using a different stationary phase or HPLC for purification.
Hydrolysis of butanoyl chloride Presence of water in the reactionEnsure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. Use anhydrous solvents.

Conclusion

This application note provides a comprehensive guide for the synthesis of N-(4-amino-2-methylphenyl)butanamide. While the protocol is based on established principles of organic synthesis, the key challenge of regioselectivity must be carefully addressed through controlled reaction conditions and rigorous purification. The characterization methods outlined are essential for confirming the identity and purity of the final product. This guide is intended to empower researchers to successfully synthesize this valuable chemical intermediate for their research and development endeavors.

References

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  • ResearchGate. (n.d.). Microwave-Assisted Ru(II)-Catalyzed Regioselective Methyl Acylation of 2-Arylbenzoazoles: Synthesis of Benzofuran Conjugates via C–H Activation/Annulation. Retrieved from [Link]

  • Google Patents. (n.d.). METHOD OF PREPARING N-ALKYL-N'-PHENYL-OR N'N'- DIALKYL-p- PHENYLENEDIAMINES.
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Application Notes and Protocols for the Purification of N-(4-amino-2-methylphenyl)butanamide via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed exploration of the principles and practical techniques for the purification of N-(4-amino-2-methylphenyl)butanamide, a key intermediate in pharmaceutical synthesis. Recognizing the critical importance of purity for downstream applications, this document outlines a systematic approach to solvent selection and the execution of a robust recrystallization protocol. The methodologies described herein are designed to be self-validating, with a strong emphasis on the causal relationships between experimental choices and purification outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the purification of this and structurally related aromatic amides.

Introduction: The Imperative of Purity in Aromatic Amide Intermediates

N-(4-amino-2-methylphenyl)butanamide is a crucial building block in the synthesis of a variety of pharmacologically active compounds. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Recrystallization stands as a powerful and scalable technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired product from process-related impurities.[1][2] The formation of a crystalline lattice is a highly selective process, where molecules of the target compound preferentially incorporate into the growing crystal, while impurity molecules are left behind in the solution, known as the mother liquor.[1] This application note will provide a foundational understanding of the recrystallization process, a detailed protocol for the purification of N-(4-amino-2-methylphenyl)butanamide, and a guide to troubleshooting common challenges.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of N-(4-amino-2-methylphenyl)butanamide and its potential impurities is fundamental to designing an effective purification strategy.

Table 1: Physicochemical Properties of N-(4-amino-2-methylphenyl)butanamide

PropertyValueSource
CAS Number 769928-20-3[3]
Molecular Formula C₁₁H₁₆N₂O[3]
Molecular Weight 192.26 g/mol [3]
Appearance Expected to be a solid at room temperature[4]
Predicted Melting Point ~146 °C[5]
Predicted Water Solubility 287.21 mg/L[5]
Anticipated Impurity Profile

The most probable synthetic route to N-(4-amino-2-methylphenyl)butanamide involves the acylation of 2-methyl-p-phenylenediamine with a butanoylating agent such as butyryl chloride or butanoic anhydride. Based on this, the likely impurities are:

  • Unreacted Starting Materials:

    • 2-methyl-p-phenylenediamine (a diamine)

    • Butanoic acid or its derivatives

  • Process-Related Byproducts:

    • N,N'-(2-methyl-1,4-phenylene)dibutanamide (di-acylated byproduct)

  • Degradation Products:

    • Oxidation products of the aromatic amine functional groups. Aromatic amines can be susceptible to air oxidation, which can lead to colored impurities.[6]

The successful removal of these impurities hinges on exploiting the differences in their solubility profiles compared to the desired product.

Solvent Selection: The Cornerstone of Effective Recrystallization

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.[3] An ideal solvent should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • Favorable solubility profile for impurities (either highly soluble or sparingly soluble at all temperatures).

  • Chemical inertness towards the compound being purified.

  • A boiling point that is low enough to be easily removed from the purified crystals.

  • A boiling point below the melting point of the solute.

Rationale for Solvent Screening

Given the structure of N-(4-amino-2-methylphenyl)butanamide, which contains both a polar aromatic amine and an amide group, as well as a non-polar alkyl chain and methyl group, a solvent of intermediate polarity is likely to be a good starting point. Polar protic solvents like ethanol and isopropanol can form hydrogen bonds with the amine and amide groups, enhancing solubility at higher temperatures. Ketones like acetone offer strong dipole-dipole interactions. Aromatic solvents like toluene might be considered, as well as esters like ethyl acetate. Non-polar solvents like heptane are likely to be poor solvents but could be effective as anti-solvents in a mixed-solvent system.

Table 2: Estimated Solubility of N-(4-amino-2-methylphenyl)butanamide and Potential Impurities in Selected Solvents

SolventPolarity IndexBoiling Point (°C)Estimated Solubility of N-(4-amino-2-methylphenyl)butanamideEstimated Solubility of Key ImpuritiesSuitability as a Recrystallization Solvent
Ethanol 5.278High at boiling, Low to Moderate at 0 °C2-methyl-p-phenylenediamine: High . Di-acylated byproduct: Moderate .Good potential. The significant temperature-dependent solubility is promising.
Isopropanol 4.382Moderate to High at boiling, Low at 0 °C2-methyl-p-phenylenediamine: High . Di-acylated byproduct: Low to Moderate .Excellent potential. Offers a good balance of solubility characteristics.
Acetone 5.156High at boiling, Moderate at 0 °C2-methyl-p-phenylenediamine: High . Di-acylated byproduct: Moderate .Fair potential. The higher solubility at low temperatures may reduce yield.
Ethyl Acetate 4.477Moderate at boiling, Low at 0 °C2-methyl-p-phenylenediamine: Moderate . Di-acylated byproduct: Low .Good potential. May offer good selectivity.
Toluene 2.4111Low at room temperature, Moderate at boiling2-methyl-p-phenylenediamine: Low . Di-acylated byproduct: Moderate to High .Potential as part of a mixed-solvent system. High boiling point is a consideration.
Heptane 0.198Very Low at all temperatures2-methyl-p-phenylenediamine: Very Low . Di-acylated byproduct: Low .Excellent as an anti-solvent in a mixed-solvent system.
Water 9.0100Very Low 2-methyl-p-phenylenediamine hydrochloride salt: High .Poor as a single solvent. Could be used in a mixed-solvent system with a miscible organic solvent.

Disclaimer: The solubility data presented in this table are estimations based on the general principles of "like dissolves like" and the known solubility of structurally similar aromatic amides and amines. Experimental verification is strongly recommended for process optimization.

Experimental Protocol for the Recrystallization of N-(4-amino-2-methylphenyl)butanamide

This protocol outlines a general procedure that can be adapted based on the specific impurity profile and scale of the purification. Isopropanol is selected as the primary solvent for this protocol due to its excellent potential based on the analysis in Table 2.

Materials and Equipment
  • Crude N-(4-amino-2-methylphenyl)butanamide

  • Isopropanol (reagent grade or higher)

  • Activated carbon (decolorizing charcoal), if necessary

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Vacuum oven or desiccator

Step-by-Step Methodology

Step 1: Dissolution

  • Place the crude N-(4-amino-2-methylphenyl)butanamide (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.

  • Add a magnetic stir bar or a boiling chip to ensure smooth boiling.

  • Add an initial volume of isopropanol (e.g., 20 mL) to the flask.

  • Gently heat the mixture to a near-boil with stirring.

  • Add more isopropanol in small portions until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.

Step 2: Decolorization (if necessary)

  • If the solution is colored due to the presence of high-molecular-weight, colored impurities, remove the flask from the heat source and allow it to cool slightly.

  • Add a small amount of activated carbon (e.g., 0.1-0.2 g) to the solution.

  • Reheat the solution to a gentle boil for 5-10 minutes with stirring. The activated carbon will adsorb the colored impurities.

Step 3: Hot Filtration

  • This step is crucial to remove any insoluble impurities and activated carbon.

  • Preheat a second Erlenmeyer flask and a stemless or short-stemmed funnel. This prevents premature crystallization in the funnel.

  • Place a fluted filter paper in the funnel.

  • Quickly pour the hot solution through the filter paper into the preheated flask.

Step 4: Crystallization

  • Cover the flask containing the hot filtrate with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows for the selective incorporation of the target molecule into the crystal lattice.[3]

  • Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

Step 5: Isolation and Washing of Crystals

  • Set up a Buchner funnel with a piece of filter paper that fits snugly, and place it on a clean filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of cold isopropanol to ensure a good seal.

  • Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.

  • Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor containing dissolved impurities. Use a minimal amount of cold solvent to avoid significant loss of the product.

  • Continue to draw air through the crystals for several minutes to partially dry them.

Step 6: Drying

  • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator under vacuum.

Recrystallization Workflow Diagram

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow cluster_0 Preparation cluster_1 Purification Process cluster_2 Outputs Start Crude N-(4-amino-2-methylphenyl)butanamide Solvent Select Appropriate Solvent (e.g., Isopropanol) Start->Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Decolorize Decolorize with Activated Carbon (Optional) Dissolve->Decolorize HotFilter Hot Gravity Filtration Decolorize->HotFilter Cool Slow Cooling to Room Temperature HotFilter->Cool Waste Mother Liquor (Impurities in Solution) HotFilter->Waste Insoluble Impurities IceBath Cool in Ice Bath Cool->IceBath VacuumFilter Vacuum Filtration & Washing IceBath->VacuumFilter Dry Dry Purified Crystals VacuumFilter->Dry VacuumFilter->Waste Soluble Impurities PureProduct Pure Crystalline Product Dry->PureProduct

Caption: Recrystallization workflow for N-(4-amino-2-methylphenyl)butanamide.

Troubleshooting Common Recrystallization Issues

Table 3: Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of the pure compound.
Oiling out (product separates as a liquid). - The melting point of the solute is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.- Consider using a solvent with a lower boiling point or a mixed-solvent system.
Low recovery of purified product. - Too much solvent was used.- The crystals were washed with too much cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the wash solvent is ice-cold and used sparingly.- Ensure the filtration apparatus is preheated before hot filtration.
Product is still impure after recrystallization. - The rate of cooling was too fast, trapping impurities.- The chosen solvent is not optimal for separating the specific impurities.- Repeat the recrystallization with a slower cooling rate.- Experiment with a different recrystallization solvent or a mixed-solvent system.

Conclusion

The recrystallization protocol detailed in this application note provides a robust and reliable method for the purification of N-(4-amino-2-methylphenyl)butanamide. By carefully selecting a suitable solvent and controlling the cooling rate, it is possible to obtain a high-purity product, which is essential for its use in pharmaceutical synthesis. The principles and techniques described are broadly applicable to the purification of other solid organic compounds, making this guide a valuable resource for scientists in the field of drug development and organic chemistry.

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  • Google Patents. (n.d.). Process for preparing and purifying p-phenylenediamine.
  • MDPI. (2023, January 19). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

  • Scribd. (n.d.). Potentially Mutagenic Impurities during API Manufacture Using | PDF | Stoichiometry. Retrieved from [Link]

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preparation of N-(4-amino-2-methylphenyl)butanamide standard stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Stability Optimization of N-(4-amino-2-methylphenyl)butanamide Standard Stock Solutions

Scope & Application

This technical guide details the protocol for the preparation, validation, and storage of N-(4-amino-2-methylphenyl)butanamide (CAS 769928-20-3) standard stock solutions.

This molecule is a substituted p-phenylenediamine derivative. While the amide linkage at position 1 stabilizes one nitrogen, the free primary amine at position 4 renders the compound susceptible to rapid oxidative degradation and photolysis. Consequently, standard "dissolve and store" protocols are insufficient. This guide implements a "Dissolve-Purge-Verify" workflow to ensure analytical integrity for proteomics research, impurity profiling, or synthetic intermediate validation.

Physicochemical Profile & Solubility Logic

Before initiating wet chemistry, the solubility profile must be understood to prevent precipitation in working standards.

PropertyValue / CharacteristicImplication for Protocol
Molecular Formula

Organic, moderately polar.
Molecular Weight 192.26 g/mol Calculation factor for molarity.
Structure Class Acylated p-phenylenediamineHigh Oxidation Risk. The C4-amine can oxidize to quinone-imine species.
Solubility (Water) Low / NegligibleDo not use aqueous buffers for primary stock.
Solubility (DMSO) High (>10 mg/mL)Preferred Primary Solvent. Stabilizes the amide backbone.
Solubility (MeOH) Moderate to HighGood for secondary dilutions; evaporates easily (concentration drift risk).
pKa (Predicted) ~4-5 (Aniline amine)pH sensitive. Acidic diluents may protonate the amine, altering retention time.

Equipment & Reagents

  • Analytical Balance: Readability 0.01 mg (e.g., Mettler Toledo XPR).

  • Glassware: Class A Volumetric Flasks (Amber glass is mandatory to prevent photolysis).

  • Solvents:

    • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich).

    • Methanol (MeOH), LC-MS Grade.

  • Gas: Argon or Nitrogen tank with a slow-flow regulator (for headspace purging).

  • Filtration: 0.22 µm PTFE syringe filters (compatible with DMSO).

Protocol 1: Primary Stock Solution Preparation (10 mM)

Objective: Create a stable, high-concentration "Master Stock" in DMSO. Target Concentration: 10 mM (approx. 1.92 mg/mL).

Step-by-Step Methodology
  • Environmental Control:

    • Dim laboratory lights or work under yellow light to minimize photo-oxidation.

    • Equip the balance with an anti-static gun, as phenylenediamine derivatives often exhibit static cling.

  • Gravimetric Weighing:

    • Place a clean, dry 10 mL Amber Volumetric Flask on the balance. Tare.

    • Calculate the required mass for 10 mL of 10 mM solution:

      
      
      
    • Weigh approximately 20 mg of N-(4-amino-2-methylphenyl)butanamide directly into the flask.

    • Record the exact mass (e.g., 20.15 mg).

  • Dissolution (The "Wetting" Phase):

    • Add approximately 6 mL of Anhydrous DMSO .

    • Scientific Insight: Do not fill to volume yet. DMSO has a high heat of solution; mixing can be exothermic. Volume expansion/contraction must stabilize.

    • Sonicate for 5 minutes at ambient temperature. Ensure no suspended particles remain.

  • Volume Adjustment:

    • Allow the flask to equilibrate to room temperature (20-25°C).

    • Dilute to the mark with DMSO.

    • Invert 10 times to mix.

  • Headspace Purging (Critical Step):

    • Before capping, gently flow Argon gas over the liquid surface for 10 seconds to displace oxygen.

    • Seal tightly with a PTFE-lined cap.

Protocol 2: Working Standard Dilution (Serial)

Objective: Prepare a 100 µM working standard in a solvent compatible with Reversed-Phase HPLC (Water/Methanol).

Workflow Diagram (DOT):

StockPrep Solid Solid Standard (~20 mg) Stock Primary Stock (DMSO, 10 mM) Solid->Stock Dissolve in DMSO (Amber Glass) Inter Intermediate (MeOH, 1 mM) Stock->Inter 1:10 Dilution in MeOH Working Working Standard (Mobile Phase, 100 µM) Inter->Working 1:10 Dilution in Mobile Phase A HPLC HPLC/LC-MS Verification Working->HPLC Inject 5 µL HPLC->Stock QC Fail: Re-make

Figure 1: Serial dilution workflow ensuring solvent compatibility and concentration accuracy.

Dilution Steps:
  • Intermediate Stock (1 mM):

    • Pipette 100 µL of Primary Stock (10 mM) into a 1.5 mL amber HPLC vial.

    • Add 900 µL of Methanol (LC-MS grade).

    • Vortex for 5 seconds.

    • Why Methanol? It bridges the lipophilicity gap between DMSO and aqueous mobile phases, preventing "shock precipitation."

  • Working Standard (100 µM):

    • Pipette 100 µL of Intermediate Stock (1 mM) into a vial.

    • Add 900 µL of Initial Mobile Phase (e.g., 95% Water / 5% ACN + 0.1% Formic Acid).

    • Immediate Action: Analyze immediately. Aromatic amines degrade faster in aqueous environments.

Quality Control & Self-Validation

To ensure the stock solution is accurate and valid, perform the following check:

The UV-Vis Ratio Check:

  • Acquire a UV spectrum (200–400 nm) of the Working Standard.

  • Key Feature: Look for the characteristic aniline absorption band (typically ~230-240 nm and ~280-300 nm).

  • Validation: If the solution has turned yellow/brown or shows a new peak >350 nm, oxidation has occurred . Discard and re-prepare.

HPLC Purity Check:

  • Inject the standard.

  • Acceptance Criteria: Single peak >98% area.

  • Impurity Flag: A secondary peak eluting after the main peak often indicates the formation of an azo-dimer or oxidation product.

Storage & Stability Guidelines

Storage ConditionDurationNotes
Primary Stock (DMSO) @ -20°C 3 MonthsBest Practice. Must be sealed with Argon.
Primary Stock (DMSO) @ 4°C 1 WeekAcceptable for short-term use.
Working Std (Aqueous) @ RT < 4 HoursUnstable. Prepare fresh daily.
Freeze/Thaw Cycles Max 3Repeated opening introduces oxygen and moisture.

Troubleshooting Precipitation: If the 10 mM stock shows crystals upon retrieval from -20°C:

  • Do not heat aggressively.

  • Allow to stand at RT for 30 mins.

  • Sonicate for 60 seconds.

  • Vortex mix.

  • Visually inspect against a light source for "schlieren" lines (indicating incomplete mixing) or particulates.

References

  • Santa Cruz Biotechnology. N-(4-Amino-2-methylphenyl)butanamide Data Sheet. (CAS 769928-20-3).[1] Link

  • PubChem. Compound Summary for CID 17607900: N-(2-Amino-4-methylphenyl)butanamide. (Isomer Comparison/Chemical Properties). Link

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard preparation guidelines). Link

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. (Handling of oxidizable aromatic amines).

Sources

Application Notes & Protocols for N-(4-amino-2-methylphenyl)butanamide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(4-amino-2-methylphenyl)butanamide is a versatile bifunctional molecule that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a primary aromatic amine and a secondary amide, offers two distinct points for chemical modification, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, purification, characterization, and strategic application of this intermediate for professionals in drug discovery and development. The protocols herein are designed to be robust and reproducible, with a focus on the underlying chemical principles to allow for adaptation and optimization.

Introduction and Core Concepts

N-(4-amino-2-methylphenyl)butanamide, with the molecular formula C11H16N2O, is a substituted aniline derivative.[1][2] The strategic placement of the amino, methyl, and butanamide groups on the phenyl ring dictates its utility. The primary amino group is a potent nucleophile and a precursor for diazonium salts, making it a handle for a wide array of coupling reactions. The amide moiety provides structural rigidity and can participate in hydrogen bonding, a key interaction in drug-receptor binding. The methyl group offers steric influence and can modulate the electronic properties of the aromatic ring.

Understanding the reactivity of this intermediate is paramount. The primary aromatic amine can undergo reactions such as N-alkylation, N-acylation, diazotization followed by Sandmeyer or Suzuki coupling, and reductive amination. The amide bond is generally stable but can be hydrolyzed under harsh acidic or basic conditions. These reactive sites allow for the sequential or orthogonal introduction of various pharmacophores.

Table 1: Physicochemical Properties of N-(4-amino-2-methylphenyl)butanamide

PropertyValueSource
CAS Number 769928-20-3[1]
Molecular Formula C11H16N2O[1]
Molecular Weight 192.26 g/mol [1][3]
Melting Point 145.93 °C (Predicted)[4]
Boiling Point 323.51 °C (Predicted)[4]
Water Solubility 287.21 mg/L (Predicted)[4]
InChIKey WESRJUHTYQWWOB-UHFFFAOYSA-N[3][4]

Synthesis of N-(4-amino-2-methylphenyl)butanamide

The synthesis of N-(4-amino-2-methylphenyl)butanamide is typically achieved through the selective acylation of the more nucleophilic amino group of a corresponding diamine precursor. A common and effective method involves the reaction of 4-amino-2-methylaniline (2-methyl-p-phenylenediamine) with an acylating agent like butyryl chloride or butanoic anhydride. The following protocol details a representative synthesis using butyryl chloride.

Synthesis Workflow Diagram

G cluster_0 Step 1: Acylation Reaction cluster_1 Step 2: Purification A 4-Amino-2-methylaniline + Butyryl Chloride B Reaction in Aprotic Solvent (e.g., Dichloromethane) with Base (e.g., Triethylamine) A->B Add dropwise at 0°C C Crude N-(4-amino-2-methylphenyl)butanamide B->C Stir at RT, Aqueous Workup D Crude Product E Silica Gel Column Chromatography D->E Load onto column F Pure N-(4-amino-2-methylphenyl)butanamide E->F Elute with Hexane/Ethyl Acetate gradient

Caption: General workflow for the synthesis and purification of N-(4-amino-2-methylphenyl)butanamide.

Detailed Synthesis Protocol

Materials:

  • 4-Amino-2-methylaniline (2-methyl-p-phenylenediamine)

  • Butyryl chloride

  • Triethylamine (TEA) or another non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-methylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermicity of the acylation reaction and minimize side-product formation.

  • Addition of Acylating Agent: Dissolve butyryl chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 30-60 minutes using a dropping funnel. Maintaining a slow addition rate is key to achieving selective acylation.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until Thin-Layer Chromatography (TLC) indicates the consumption of the starting diamine.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Purification of the crude product is essential to remove unreacted starting materials, byproducts (such as di-acylated species), and residual reagents. Flash column chromatography is a highly effective method.[5]

Purification Protocol: Flash Column Chromatography

Materials:

  • Silica gel (60-120 mesh or 230-400 mesh for higher resolution)

  • Hexane (or heptane)

  • Ethyl acetate

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica-adsorbed product onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient might be 10% ethyl acetate in hexane, gradually increasing to 30-50% ethyl acetate. The optimal solvent system should be determined beforehand using TLC.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified N-(4-amino-2-methylphenyl)butanamide, typically as a solid.

Quality Control and Characterization

The identity and purity of the final compound must be confirmed using standard analytical techniques.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Outcome
¹H NMR Structural confirmationPeaks corresponding to aromatic protons, the N-H protons of the amine and amide, the methyl group, and the aliphatic protons of the butyl chain. Chemical shifts and coupling patterns will be characteristic of the structure.
¹³C NMR Structural confirmationSignals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide and the aromatic carbons.[6]
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight (193.26 m/z).
Melting Point Purity assessmentA sharp melting point range close to the literature or predicted value indicates high purity.[7]
HPLC/UPLC Quantitative purity analysisA single major peak indicating the purity of the compound, typically >95% for use as an intermediate.

Application in Pharmaceutical Synthesis

The true value of N-(4-amino-2-methylphenyl)butanamide lies in its role as a scaffold for building more complex drug molecules. The free primary amino group is the most common site for subsequent reactions. For instance, it can be a key component in the synthesis of kinase inhibitors, where this moiety often forms a critical hydrogen bond in the hinge region of the enzyme. A related bromo-substituted analogue serves as a precursor for angiotensin II antagonists.[8][9]

Hypothetical Synthetic Pathway: Kinase Inhibitor Synthesis

The diagram below illustrates a plausible synthetic route where the intermediate is coupled with a heterocyclic core, a common strategy in the development of kinase inhibitors like Imatinib.[10]

G A N-(4-amino-2-methylphenyl)butanamide (Intermediate) C Buchwald-Hartwig Amination or SNAr Reaction A->C B Substituted Pyrimidine (e.g., 2-chloropyrimidine derivative) B->C D Advanced Intermediate C->D C-N Bond Formation E Further Functionalization (e.g., Suzuki Coupling) D->E Introduce new moiety F Final API (e.g., Kinase Inhibitor) E->F Final Assembly

Caption: Hypothetical pathway using the intermediate in API synthesis.

In this example, the primary amine of N-(4-amino-2-methylphenyl)butanamide undergoes a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination with a halogenated heterocycle. This reaction forms a key diarylamine linkage present in many APIs. The butanamide side chain can be further modified or may serve to optimize solubility and pharmacokinetic properties.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling N-(4-amino-2-methylphenyl)butanamide and its precursors.

  • Hazard Identification: The compound may cause skin and serious eye irritation.[11] Inhalation of dust should be avoided.[12]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[13]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[12]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[11]

    • Ingestion: Do NOT induce vomiting. Seek medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] Keep away from heat and sources of ignition.[11]

References

  • Mallak Specialties Pvt Ltd. Chemical & Pharma Intermediates by Application. [Link]

  • Der Pharma Chemica. Synthesis and spectral characterization of a new dipeptide analogue. [Link]

  • Google Patents. US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • Eurofins. (2023, December 10). Analytical Method Summaries. [Link]

  • PrepChem.com. Synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide. [Link]

  • PubChem. N-(2-Amino-4-methylphenyl)butanamide. [Link]

  • Chemchart. N-(2-AMINO-4-METHYLPHENYL)BUTANAMIDE (861534-82-9). [Link]

  • Google Patents. WO2001072690A2 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • ResearchGate. General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. [Link]

  • Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

  • SpectraBase. Butanamide, 2-methyl-N-phenyl-. [Link]

  • Google Patents. US20040030183A1 - Method for producing N-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound N-(4-bromo-2-methylphenyl)butanamide.
  • Technical Disclosure Commons. (2024, December 19). Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid. [Link]

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Application and Protocol Guide for the Spectroscopic Analysis of N-(4-amino-2-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides detailed application notes and validated protocols for the structural elucidation of N-(4-amino-2-methylphenyl)butanamide using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of spectral data, explains the rationale behind experimental parameters, and ensures data integrity through adherence to Good Laboratory Practices (GLP).

Introduction: The Importance of Spectroscopic Characterization

N-(4-amino-2-methylphenyl)butanamide is a substituted aromatic amide with potential applications in pharmaceutical and chemical synthesis. Its molecular structure, comprising a substituted aniline ring and a butanamide side chain, presents a rich landscape for spectroscopic investigation. Accurate and unambiguous structural confirmation is a critical prerequisite for any further research, development, or quality control activities. This guide details the application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to provide a definitive structural signature of this compound. The methodologies described herein are designed to be robust, reproducible, and grounded in established spectroscopic principles.

The structural integrity and purity of active pharmaceutical ingredients (APIs) and chemical intermediates are paramount. Spectroscopic techniques like NMR and IR provide non-destructive, highly specific fingerprints of molecular architecture. This allows for the confirmation of identity, assessment of purity, and detection of impurities, all of which are critical components of regulatory submissions and quality assurance programs.

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecular structure is fundamental to interpreting the resulting spectra. The key functional groups and proton/carbon environments of N-(4-amino-2-methylphenyl)butanamide are highlighted below.

Caption: Molecular structure of N-(4-amino-2-methylphenyl)butanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. For N-(4-amino-2-methylphenyl)butanamide, both ¹H and ¹³C NMR are essential for full structural assignment.

Causality in Experimental Design: NMR Sample Preparation

The quality of NMR data is directly contingent on meticulous sample preparation.[1][2] A poorly prepared sample can lead to line broadening, poor resolution, and spectral artifacts, ultimately compromising data interpretation.[1][2]

Protocol 1: NMR Sample Preparation

  • Analyte Quantity: Accurately weigh 5-25 mg of N-(4-amino-2-methylphenyl)butanamide for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio.[2]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its excellent dissolving properties.[1] Dimethyl sulfoxide-d₆ (DMSO-d₆) is another excellent option, particularly for its ability to slow down the exchange of labile N-H protons, which can result in sharper peaks.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][2] Gentle vortexing or sonication can aid in complete dissolution.

  • Filtration: To remove any particulate matter that could disrupt the magnetic field homogeneity, filter the solution through a Pasteur pipette with a small plug of glass wool into a high-quality 5 mm NMR tube.

  • Tube Filling and Cleaning: Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.[2] Wipe the outside of the tube with a lint-free tissue and a suitable solvent (e.g., isopropanol) to remove any fingerprints or dust before insertion into the spectrometer.[2]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although the residual solvent peak is often sufficient for routine analysis.[1]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for N-(4-amino-2-methylphenyl)butanamide

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5-8.5Broad Singlet1HNH -C=OAmide protons are often broad and their chemical shift is concentration-dependent.[3]
~6.5-7.2Multiplet3HAr-H Aromatic protons in substituted anilines appear in this region.[4]
~3.5-4.0Broad Singlet2HNHPrimary aromatic amine protons are typically broad and their position can vary.[5][6]
~2.2-2.4Triplet2H-C(=O)-CH ₂-Protons alpha to a carbonyl group are deshielded.
~2.1-2.3Singlet3HAr-CHMethyl groups on an aromatic ring typically appear in this region.
~1.6-1.8Sextet2H-CH₂-CH ₂-CH₃Methylene group protons in an alkyl chain.
~0.9-1.0Triplet3H-CH₂-CHTerminal methyl group protons in an alkyl chain.

Key Interpretive Insights:

  • Amide and Amine N-H Protons: The signals for the amide (-NHCO) and amine (-NH₂) protons are often broad due to quadrupole broadening and chemical exchange.[6] Their chemical shifts are highly dependent on solvent, concentration, and temperature. A D₂O shake experiment can be performed to confirm these peaks, as the labile protons will exchange with deuterium, causing their signals to disappear from the spectrum.[5][6]

  • Aromatic Region: The substitution pattern on the aromatic ring will lead to a complex splitting pattern. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the amino, methyl, and butanamide substituents.

  • Alkyl Chain: The butanamide side chain will exhibit characteristic splitting patterns: a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group alpha to the carbonyl.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for N-(4-amino-2-methylphenyl)butanamide

Chemical Shift (δ, ppm)AssignmentRationale
~172-174C =OAmide carbonyl carbons are characteristically found in this downfield region.
~115-145Ar-C Aromatic carbons appear in this range. The specific shifts are influenced by the substituents. Carbons attached to nitrogen will be shifted due to nitrogen's electronegativity and resonance effects.[7][8][9]
~39-41-C(=O)-C H₂-The carbon alpha to the carbonyl is deshielded.
~19-21-CH₂-C H₂-CH₃Alkyl chain methylene carbon.
~17-19Ar-C H₃Aromatic methyl carbon.
~13-15-CH₂-C H₃Terminal alkyl methyl carbon.

Key Interpretive Insights:

  • Substituent Effects: The electron-donating amino group and the weakly donating methyl group will cause upfield shifts for the ortho and para carbons of the aromatic ring relative to unsubstituted benzene, a result of resonance effects.[9] The amide group will have a more complex influence.

  • DEPT Analysis: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the aliphatic and aromatic carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

Causality in Experimental Design: IR Sample Preparation

The choice of sample preparation technique for IR spectroscopy depends on the physical state of the sample and the desired information. For a solid compound like N-(4-amino-2-methylphenyl)butanamide, the KBr pellet method is a common and effective choice.[10][11]

Protocol 2: KBr Pellet Preparation for FT-IR Analysis

  • Grinding: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.[10][12] The particle size should be reduced to less than the wavelength of the incident IR radiation to minimize scattering.[12]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the ground sample.[10] KBr is used as it is transparent in the mid-IR region.[10]

  • Homogenization: Thoroughly mix and grind the sample and KBr together for several minutes to ensure a homogeneous mixture.[12]

  • Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[10][13] A clear pellet indicates good sample dispersion and will yield a high-quality spectrum.[12]

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

An alternative method is Attenuated Total Reflectance (ATR), which allows for the direct analysis of the solid powder with minimal sample preparation.[10]

IR Spectral Analysis

The IR spectrum of N-(4-amino-2-methylphenyl)butanamide will exhibit characteristic absorption bands corresponding to its key functional groups.

Table 3: Characteristic IR Absorption Bands for N-(4-amino-2-methylphenyl)butanamide

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
~3400-3500 & ~3300-3400N-H Stretch (asymmetric & symmetric)Primary Aromatic Amine (-NH₂)Primary amines show two distinct N-H stretching bands.[14][15][16]
~3300-3350N-H StretchSecondary Amide (-CO-NH-)Secondary amides typically show a single N-H stretch in this region.[14]
~3000-3100C-H StretchAromaticC-H stretching vibrations on the aromatic ring.
~2850-2960C-H StretchAliphaticC-H stretching vibrations of the methyl and methylene groups in the butanamide chain.
~1650-1680C=O Stretch (Amide I band)Secondary AmideThis is a strong, characteristic absorption for the carbonyl group in a secondary amide.
~1580-1650N-H BendPrimary Amine (-NH₂)The scissoring vibration of the primary amine group.[14]
~1510-1550N-H Bend (Amide II band)Secondary AmideThis band arises from a coupling of the N-H bending and C-N stretching vibrations.
~1250-1340C-N StretchAromatic Amine & AmideThe C-N stretching vibration for aromatic amines is typically strong and appears at a higher frequency than for aliphatic amines.[14][15]

Key Interpretive Insights:

  • Hydrogen Bonding: The positions of the N-H and C=O stretching bands can be influenced by intermolecular hydrogen bonding. In a solid-state spectrum, these bands may appear broader and at slightly lower frequencies compared to a spectrum taken in a dilute solution.[14]

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. While complex, it contains a wealth of information from various bending and stretching vibrations that are unique to the molecule's overall structure.

Data Validation and Good Laboratory Practices (GLP)

Adherence to Good Laboratory Practices (GLP) is essential to ensure the quality, integrity, and reliability of the spectroscopic data generated.[17][18][19]

Workflow for GLP-Compliant Spectroscopic Analysis

GLP_Workflow cluster_planning Planning & Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Archiving cluster_reporting Reporting protocol Define Study Protocol sop Follow Standard Operating Procedures (SOPs) protocol->sop cal Instrument Calibration & Verification sop->cal sample_prep Documented Sample Preparation cal->sample_prep acquire Acquire Raw Data sample_prep->acquire metadata Record Metadata (Analyst, Date, Parameters) acquire->metadata process Process Data (e.g., Fourier Transform, Phasing) acquire->process audit Maintain Audit Trail of Processing Steps process->audit interpret Spectral Interpretation & Structural Assignment process->interpret archive Securely Archive Raw & Processed Data audit->archive report Generate Final Report interpret->report qa Quality Assurance Review report->qa

Caption: A workflow diagram illustrating key stages of GLP compliance.

Core GLP Principles:

  • Standard Operating Procedures (SOPs): All experimental work, from sample preparation to data analysis, must be conducted following detailed, written SOPs to ensure consistency and reproducibility.[18]

  • Equipment Calibration and Maintenance: Instruments must be regularly calibrated and maintained, with all activities documented in logbooks.[20]

  • Data Integrity: All raw and processed data, including metadata, must be accurately recorded and securely archived.[18] Any changes made to the data during processing must be traceable through an audit trail.[21]

  • Personnel Training: All personnel involved in the analysis must be adequately trained, and their training records maintained.[20]

  • Quality Assurance: An independent Quality Assurance (QA) unit should review the study plan and final report to ensure compliance with GLP principles.[18]

Conclusion

This application note provides a comprehensive framework for the spectroscopic analysis of N-(4-amino-2-methylphenyl)butanamide. By following the detailed protocols for NMR and IR spectroscopy and adhering to the principles of Good Laboratory Practices, researchers can obtain high-quality, reliable, and defensible data for structural confirmation. The provided spectral interpretations serve as a guide for assigning the key structural features of the molecule, ensuring its identity and purity for applications in research and development.

References

  • NMR Sample Preparation. (n.d.). University of California, Riverside.
  • Sample Preparation for FTIR Analysis. (2024, May 31). Drawell.
  • Proton magnetic resonance spectra of some aromatic amines and derived amides. (n.d.). Canadian Journal of Chemistry.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • FT-IR Sample Preparation. (n.d.). Northern Illinois University.
  • Sample Preparation. (n.d.). University College London.
  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI.
  • Sample Preparation. (n.d.). Humboldt-Universität zu Berlin.
  • Infrared Spectroscopy. (n.d.). St. Paul's Cathedral Mission College.
  • The use of MM/QM calculations of ¹³C and ¹⁵N chemical shifts in the conformational analysis of alkyl substituted anilines. (2020, June 15). PubMed.
  • How to prepare IR samples? (n.d.). ResearchGate.
  • The Infrared Spectra of Amides. (n.d.). Illinois State University.
  • Quick User Guide for FT-IR. (n.d.). University of Helsinki.
  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
  • Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones - Supporting Information. (n.d.). Royal Society of Chemistry.
  • The ¹³C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d₆. (n.d.). ResearchGate.
  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary.
  • Structural analysis of amines. (2011, June 10). Elveflow.
  • KBr Pellet Preparation for FTIR Analysis. (2020, November 27). YouTube.
  • Proton Nuclear Magnetic Resonance Spectroscopy. (n.d.). Organic Chemistry Data.
  • NMR Spectroscopy Of Amines. (2025, May 22). JoVE.
  • Aniline(62-53-3) ¹³C NMR spectrum. (n.d.). ChemicalBook.
  • What are Good Laboratory Practices (GLP) and why are they key to reliable results? (2026, January 15). Netpharmalab.
  • Proton NMR-25 || HNMR spectra of amides. (2025, April 7). YouTube.
  • Good Laboratory Practices. (n.d.). Government of West Bengal.
  • Understanding Good Laboratory Practices (GLP): A Comprehensive Guide. (2024, September 3). JAF Consulting.
  • Peptide NMR. (n.d.). University of Zurich.
  • Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups. (n.d.). Journal of the American Chemical Society.
  • Good Laboratory Practice (GLP), Guidelines for the Acquisition and Processing of Electronic Raw Data in a GLP Environment. (n.d.). ResearchGate.
  • ¹³C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? (2020, October 1). Chemistry Stack Exchange.
  • Butanamide, 2-methyl-N-phenyl-. (n.d.). SpectraBase.
  • Good Laboratory Practice (GLP). (n.d.). European Food Safety Authority.
  • How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. (2021, September 15). ResearchGate.
  • ¹H (a) and ¹³C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. (n.d.). ResearchGate.
  • ¹³C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data.
  • N-(2-Amino-4-methylphenyl)butanamide. (n.d.). PubChem.
  • Butanamide. (n.d.). NIST WebBook.

Sources

Application Notes and Protocols for N-(4-amino-2-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the proper storage and handling of N-(4-amino-2-methylphenyl)butanamide (CAS: 769928-20-3) and its hydrochloride salt (CAS: 1184988-39-3). These protocols are designed to ensure the integrity of the compound and the safety of laboratory personnel. The information presented herein is a synthesis of established best practices for aromatic amides and available chemical safety information.

Introduction

N-(4-amino-2-methylphenyl)butanamide is an aromatic amide of interest in chemical synthesis and drug discovery. The presence of both an amide linkage and an aromatic amine moiety in its structure dictates the need for specific storage and handling considerations to prevent degradation and ensure the safety of researchers. This guide outlines the essential protocols for maintaining the stability and purity of this compound, as well as for mitigating potential hazards.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of N-(4-amino-2-methylphenyl)butanamide is fundamental to its appropriate handling.

PropertyValueSource
Chemical Name N-(4-amino-2-methylphenyl)butanamideSanta Cruz Biotechnology[1]
CAS Number 769928-20-3Santa Cruz Biotechnology[1]
Molecular Formula C11H16N2OSanta Cruz Biotechnology[1]
Molecular Weight 192.26 g/mol Santa Cruz Biotechnology[1]
Physical Form SolidSigma-Aldrich
Hydrochloride Salt CAS 1184988-39-3Sigma-Aldrich
Hydrochloride Salt M.W. 228.72 g/mol Sigma-Aldrich

Storage Protocols

The long-term stability of N-(4-amino-2-methylphenyl)butanamide is contingent upon proper storage conditions that protect it from environmental factors. While amides are generally stable, the aromatic amine group can be susceptible to oxidation.

Recommended Storage Conditions

For optimal stability, N-(4-amino-2-methylphenyl)butanamide should be stored in a cool, dry, and dark environment. While some suppliers suggest room temperature storage, for long-term stability and to minimize the potential for slow degradation, refrigeration is recommended.

  • Temperature: 2-8 °C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the amino group.

  • Container: Use a tightly sealed, amber glass vial or a container made of a non-reactive material.

  • Desiccation: Store with a desiccant to minimize exposure to moisture.

Storage Workflow

cluster_storage Receiving and Storage Protocol Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Visually Check Label Label with Date of Receipt Inspect->Label If Intact Transfer Transfer to Inert Atmosphere Glovebox (Optional) Label->Transfer Aliquot Aliquot into Smaller, Single-Use Vials Transfer->Aliquot Minimize Freeze-Thaw Store Store at 2-8°C with Desiccant Aliquot->Store

Caption: Workflow for receiving and storing N-(4-amino-2-methylphenyl)butanamide.

Handling Protocols

Safe and effective handling of N-(4-amino-2-methylphenyl)butanamide requires adherence to standard laboratory safety practices and specific precautions related to its chemical nature.

Personal Protective Equipment (PPE)

Due to the potential for skin, eye, and respiratory irritation from similar aromatic compounds, appropriate PPE is mandatory.[2][3]

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: In cases of potential dust generation, a NIOSH-approved respirator is recommended.

Engineering Controls
  • Ventilation: Handle in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.

  • Weighing: When weighing the solid compound, use a balance with a draft shield or conduct the weighing in a fume hood to prevent inhalation of airborne particles.

General Handling Procedures
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Equilibration: If stored in a refrigerator, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Dispensing: Carefully dispense the required amount of the compound, avoiding the creation of dust.

  • Cleaning: Clean any spills immediately. For solid spills, gently sweep up the material and place it in a sealed container for disposal.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound.

Risk Assessment and Management

A thorough risk assessment should be conducted before any new procedure involving N-(4-amino-2-methylphenyl)butanamide.

Hazard Identification

Based on data from similar aromatic amines and amides, the potential hazards include:

  • Skin Irritation: May cause skin irritation upon contact.[2][3]

  • Eye Irritation: May cause serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]

  • Ingestion: May be harmful if swallowed.

First Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[2]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[2]

Quality Control and Stability Assessment

Regular assessment of the purity and stability of N-(4-amino-2-methylphenyl)butanamide is crucial for ensuring the reliability of experimental results.

General Stability Considerations

Amide bonds are known to be highly stable and resistant to hydrolysis under neutral conditions.[4][5] Aromatic amides also exhibit conformational stability.[6] However, the primary aromatic amine functionality can be susceptible to oxidation, which may lead to discoloration and the formation of impurities over time.

Recommended Analytical Techniques

The purity of N-(4-amino-2-methylphenyl)butanamide can be assessed using standard chromatographic and spectroscopic methods.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantitative purity analysis and the detection of impurities. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid (TFA) is a common starting point for method development.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative purity assessment and reaction monitoring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the identity and purity of the compound.

Protocol for Purity Assessment by HPLC

This is a general protocol and may require optimization.

  • Sample Preparation: Prepare a stock solution of N-(4-amino-2-methylphenyl)butanamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient, for example, starting with a low percentage of B and increasing over time.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution.

  • Analysis: Analyze the resulting chromatogram for the main peak and any impurity peaks. The purity can be calculated based on the relative peak areas.

cluster_hplc HPLC Purity Assessment Workflow Prepare_Sample Prepare Sample Solution (1 mg/mL) Inject_Sample Inject Sample Prepare_Sample->Inject_Sample Setup_HPLC Set Up HPLC System Setup_HPLC->Inject_Sample Run_Gradient Run Gradient Elution Inject_Sample->Run_Gradient Detect_Peaks Detect Peaks (UV) Run_Gradient->Detect_Peaks Analyze_Data Analyze Chromatogram and Calculate Purity Detect_Peaks->Analyze_Data

Caption: Workflow for HPLC purity analysis of N-(4-amino-2-methylphenyl)butanamide.

References

  • Karak, S., et al. (2017). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Nature Communications, 8(1), 1-8. [Link]

  • Wikipedia. Amide. [Link]

  • Li, Z.-T., et al. (2012). Aromatic Amide Foldamers: Structures, Properties, and Functions. Chemical Reviews, 112(10), 5271-5316. [Link]

  • PubChem. N-(2-Amino-4-methylphenyl)butanamide. [Link]

  • Chemchart. N-(2-AMINO-4-METHYLPHENYL)BUTANAMIDE (861534-82-9). [Link]

  • MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • Grom HPLC. Modern Methodes for Amino Acid Analysis. [Link]

  • Hilaris Publisher. Purity Profiling of Peptide Drugs. [Link]

  • ResearchGate. Establishment of Gas Chromatography Analytical Method for 4-Amino-2-Methylpentane. [Link]

Sources

Optimal Reaction Conditions for the Derivatization of N-(4-amino-2-methylphenyl)butanamide for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This application note provides a comprehensive technical guide for the derivatization of N-(4-amino-2-methylphenyl)butanamide, a key intermediate in various synthetic pathways. The primary aromatic amine moiety of this compound allows for straightforward derivatization to enhance its analytical detectability, particularly for chromatographic methods like High-Performance Liquid Chromatography (HPLC). We present an optimized protocol focusing on derivatization with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride), a widely used fluorogenic reagent. This guide details the underlying reaction mechanism, optimized conditions, a step-by-step protocol, and the rationale behind key experimental choices to ensure reproducible and sensitive quantification for research, quality control, and drug development applications.

Introduction and Scientific Principle

N-(4-amino-2-methylphenyl)butanamide is a substituted aniline derivative. The presence of a primary aromatic amine makes the molecule amenable to derivatization, a critical step in analytical chemistry to improve the chromatographic properties and detectability of an analyte.[1] For compounds lacking a strong chromophore or fluorophore, derivatization is essential for achieving the low limits of detection required in pharmaceutical analysis and metabolic studies.[2]

The primary goal of derivatizing this compound is to attach a tag to the primary amine that imparts strong UV absorbance or fluorescence, allowing for highly sensitive detection.[3] This guide focuses on dansylation, a robust pre-column derivatization technique for HPLC analysis. Dansyl chloride reacts with primary and secondary amines under alkaline conditions to form stable, highly fluorescent sulfonamide adducts.[4] These derivatives exhibit large Stokes shifts and their fluorescence is sensitive to the local environment, making them ideal for quantification in complex biological or chemical matrices.[3]

Reaction Mechanism: Dansylation

The derivatization proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine of N-(4-amino-2-methylphenyl)butanamide attacks the electron-deficient sulfur atom of the dansyl chloride. This reaction is facilitated in a slightly alkaline medium (pH 9-10), which ensures the amine is in its more nucleophilic, deprotonated state. A proton and a chloride ion are eliminated, resulting in the formation of a stable N-dansyl sulfonamide derivative.

ReactionMechanism cluster_reactants Reactants cluster_products Products Analyte N-(4-amino-2-methylphenyl)butanamide Catalyst Borate Buffer (pH 9-10) Analyte->Catalyst Reagent Dansyl Chloride Reagent->Catalyst Product Fluorescent Dansyl Derivative Byproduct HCl Catalyst->Product Reaction Catalyst->Byproduct

Caption: Dansylation reaction of the primary amine.

Optimized Derivatization Parameters

Achieving complete and reproducible derivatization requires careful control over several experimental parameters. The conditions outlined below are synthesized from established protocols for the derivatization of aromatic amines for HPLC analysis.[5][6]

ParameterOptimal ConditionRationale & Expert Insights
Derivatizing Agent 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl)Forms highly stable and fluorescent derivatives with primary amines, ideal for sensitive detection. The resulting sulfonamide is robust enough for typical reversed-phase HPLC conditions.[2][4]
Molar Ratio 2-5 fold molar excess of Dansyl-Cl to analyteA molar excess ensures the reaction proceeds to completion, driving the equilibrium towards the product. However, a very large excess should be avoided as unreacted Dansyl-Cl hydrolyzes to the fluorescent dansyl-sulfonic acid, which can interfere with chromatography.[4]
Solvent Acetonitrile (ACN) or AcetoneThe reaction is typically performed in a water-miscible organic solvent like acetonitrile, which solubilizes both the non-polar derivatizing agent and the analyte.[7]
pH / Buffer Borate Buffer, pH 9.0 - 10.0An alkaline pH is critical to deprotonate the primary amine, increasing its nucleophilicity for the attack on the sulfonyl chloride. Borate buffer is commonly used to maintain this optimal pH range.[4][6]
Temperature 40 - 60 °CModerate heating accelerates the reaction rate, reducing the overall time required for complete derivatization. While some protocols use room temperature, heating often improves efficiency and reproducibility.[8]
Reaction Time 30 - 60 minutesThis duration, combined with moderate heating, is typically sufficient for the reaction to reach completion. Reaction progress can be monitored by analyzing aliquots via HPLC.[4]

Detailed Experimental Protocol

This protocol provides a self-validating workflow for the pre-column derivatization of N-(4-amino-2-methylphenyl)butanamide with Dansyl Chloride for subsequent HPLC-Fluorescence analysis.

Required Materials & Reagents
  • N-(4-amino-2-methylphenyl)butanamide (Analyte)

  • Dansyl Chloride (Derivatizing Agent)

  • Acetonitrile (HPLC Grade)

  • Boric Acid

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Vials (2 mL, amber glass to protect from light)

  • Pipettes and tips

  • Heating block or water bath

  • Vortex mixer

Preparation of Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-(4-amino-2-methylphenyl)butanamide and dissolve it in 10 mL of acetonitrile. Prepare working standards by diluting this stock solution as required.

  • Borate Buffer (0.2 M, pH 9.5): Dissolve 1.24 g of boric acid in 100 mL of deionized water. Adjust the pH to 9.5 using a 1 M NaOH solution.

  • Dansyl Chloride Solution (2 mg/mL): Accurately weigh 20 mg of Dansyl Chloride and dissolve it in 10 mL of acetonitrile. This solution should be prepared fresh daily and kept in an amber vial, as it is light-sensitive and susceptible to hydrolysis.[4]

Derivatization Workflow

Workflow cluster_prep Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Prep_Analyte Prepare Analyte Standard Solution Mix 1. Mix Analyte, Buffer, & Dansyl-Cl Solution Prep_Analyte->Mix Prep_Buffer Prepare Borate Buffer (pH 9.5) Prep_Buffer->Mix Prep_Reagent Prepare Fresh Dansyl-Cl Solution Prep_Reagent->Mix Vortex 2. Vortex Briefly Mix->Vortex Incubate 3. Incubate at 50°C for 45 minutes Vortex->Incubate Cool 4. Cool to Room Temp. Incubate->Cool Filter Filter through 0.22 µm Syringe Filter Cool->Filter Inject Inject into HPLC-FLD System Filter->Inject

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: In a 2 mL amber vial, add 100 µL of the analyte working standard solution.

  • Add Buffer: Add 200 µL of the 0.2 M borate buffer (pH 9.5).

  • Initiate Reaction: Add 200 µL of the freshly prepared Dansyl Chloride solution (2 mg/mL).

  • Mix: Cap the vial securely and vortex for 10-15 seconds to ensure homogeneity.

  • Incubation: Place the vial in a heating block or water bath set to 50°C for 45 minutes. The vial should be protected from direct light.

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Sample Preparation for HPLC: Before injection, filter the derivatized sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Analysis: Inject an appropriate volume (e.g., 10-20 µL) of the filtered solution into the HPLC system equipped with a fluorescence detector (FLD). Typical excitation and emission wavelengths for dansyl derivatives are around 340 nm and 525 nm, respectively.[4]

System Validation
  • Reagent Blank: Prepare a blank sample by substituting the analyte solution with 100 µL of pure acetonitrile and following the same procedure. This helps identify peaks corresponding to hydrolyzed Dansyl Chloride or other impurities.

  • Calibration Curve: Prepare a series of working standards of varying concentrations and derivatize them according to the protocol to establish a calibration curve for quantification.

Conclusion

This application note provides a robust and reliable protocol for the derivatization of N-(4-amino-2-methylphenyl)butanamide using Dansyl Chloride. The method leverages the reactivity of the primary aromatic amine to attach a fluorescent tag, significantly enhancing the sensitivity of detection for HPLC analysis. By carefully controlling key parameters such as pH, temperature, and reagent concentration, researchers can achieve reproducible and accurate quantification of this compound. This protocol is designed to be a foundational method for scientists and professionals in drug development and analytical research, enabling precise analysis in a variety of sample matrices.

References

  • Lin, J. M., et al. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Jouyban, A., et al. (2015). Evaluation of Fluorescamine as a Phosphogenic Derivatizing Reagent of Primary Amines. ResearchGate. Retrieved from [Link]

  • Reid, K. R., et al. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. PubMed. Retrieved from [Link]

  • Liu, J., et al. (2003). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. ResearchGate. Retrieved from [Link]

  • Patel, R., et al. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Retrieved from [Link]

  • Gunda, P., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. Retrieved from [Link]

  • Unknown Author. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. Retrieved from [Link]

  • Keglevich, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC. Retrieved from [Link]

  • Unknown Author. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. Retrieved from [Link]

Sources

Application Note: High-Performance Extraction Strategies for N-(4-amino-2-methylphenyl)butanamide (N-AMPB)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the extraction and quantification of N-(4-amino-2-methylphenyl)butanamide (referred to herein as N-AMPB ) from biological matrices.[1]

N-AMPB (CAS 769928-20-3) is a functionalized phenylenediamine derivative.[1] Its structure features a primary aromatic amine and an amide linkage, creating specific stability and solubility challenges.[1] This protocol addresses the critical risk of oxidative degradation common to phenylenediamines and leverages the molecule's weak basicity for selective extraction.[1]

Analyte Profile & Physicochemical Logic[1]

Successful extraction requires understanding the molecule's behavior in solution.[1] N-AMPB contains two nitrogen centers with distinct properties:

  • Amide Nitrogen (N1): Neutral and non-ionizable under physiological conditions.[1]

  • Aniline Nitrogen (N4): Weakly basic (Estimated pKa ~4.5–5.0).[1]

PropertyValue (Est.)Implication for Extraction
Molecular Weight 192.26 g/mol Suitable for LC-MS/MS (ESI+).[1]
LogP ~1.5 – 2.0Moderately lipophilic; amenable to LLE and Reversed-Phase SPE.[1]
pKa (Basic) ~4.8 (Aniline)Ionized at pH < 3; Neutral at pH > 7.[1]
Stability Low Critical: The free aniline group is prone to auto-oxidation (turning brown/purple) in air/light.[1]
Critical Pre-Analytical Step: Stabilization

Do not skip this. Biological samples must be acidified or treated with an antioxidant immediately upon collection to prevent N-oxidation or dimerization.[1]

  • Recommendation: Collect blood into tubes containing Ascorbic Acid (0.1% final conc.) or Sodium Metabisulfite .[1]

Extraction Method Selection Guide

Choose the method based on your sensitivity requirements and sample throughput.[1]

ExtractionSelection Start Start: Define Goals Sensitivity Sensitivity Needed? Start->Sensitivity High High (< 1 ng/mL) Sensitivity->High PK/Trace Med Medium (1-10 ng/mL) Sensitivity->Med Routine Low Screening (> 10 ng/mL) Sensitivity->Low Discovery SPE Method A: Solid Phase Extraction (MCX) (Cleanest, Highest Sensitivity) High->SPE LLE Method B: Liquid-Liquid Extraction (Cost-effective, Clean) Med->LLE PPT Method C: Protein Precipitation (Fastest, Matrix Effects) Low->PPT

Figure 1: Decision matrix for selecting the appropriate extraction strategy based on assay sensitivity requirements.

Method A: Solid Phase Extraction (Gold Standard)

Mechanism: Mixed-Mode Cation Exchange (MCX).[1] Rationale: This method exploits the basicity of the aniline group.[1] By acidifying the sample, N-AMPB becomes positively charged and binds to the sorbent, allowing rigorous washing of neutral interferences (lipids, endogenous amides) before elution.[1]

Materials
  • Cartridge: Waters Oasis MCX (30 mg/1 cc) or Phenomenex Strata-X-C.[1]

  • Loading Buffer: 2% Formic Acid in Water.[1]

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Protocol Steps
  • Sample Pre-treatment:

    • Aliquot 100 µL Plasma .

    • Add 10 µL Internal Standard (IS) working solution.

    • Add 100 µL 4% Formic Acid (aq). Vortex 30s. Result: pH ~2.5 (Analyte protonated).

  • Conditioning:

    • 1 mL Methanol.[1]

    • 1 mL Water.[1]

  • Loading:

    • Load pre-treated sample at low vacuum (1 mL/min).[1]

  • Washing (Critical for Matrix Removal):

    • Wash 1: 1 mL 2% Formic Acid (Removes proteins/zwitterions).[1]

    • Wash 2: 1 mL Methanol (Removes neutral lipids/hydrophobic interferences).[1] Note: The analyte remains bound via ionic interaction.[1]

  • Elution:

    • Elute with 2 x 250 µL of 5% NH₄OH in Methanol . Mechanism: High pH neutralizes the aniline, breaking the ionic bond.[1]

  • Reconstitution:

    • Evaporate to dryness under N₂ at 40°C.[1]

    • Reconstitute in 100 µL Mobile Phase (e.g., 90:10 Water:ACN + 0.1% Formic Acid).

Method B: Liquid-Liquid Extraction (LLE)

Mechanism: pH-controlled partitioning.[1] Rationale: At alkaline pH, the aniline group is deprotonated (neutral).[1] The molecule becomes sufficiently lipophilic to partition into organic solvents, leaving polar plasma components behind.[1]

Protocol Steps
  • Sample Pre-treatment:

    • Aliquot 100 µL Plasma .

    • Add 10 µL IS .[1]

    • Add 50 µL 0.5 M Ammonium Carbonate (pH 9.0) . Result: Analyte neutral.

  • Extraction:

    • Add 600 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .[1]

    • Tip: MTBE provides a cleaner supernatant and freezes easily for separation.[1]

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4,000 x g for 5 minutes.

  • Transfer:

    • Flash freeze the aqueous layer (dry ice/acetone bath).[1]

    • Decant the organic (top) layer into a clean tube.[1]

  • Dry & Reconstitute:

    • Evaporate under N₂.[1] Reconstitute as in Method A.

LC-MS/MS Optimization Parameters

To ensure specific detection, the following parameters are recommended for a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

Chromatography
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains protonation).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 3 minutes.

Mass Spectrometry (ESI+)
  • Ionization: Electrospray Positive (ESI+).[1]

  • Precursor Ion: 193.1 [M+H]⁺[1]

  • Product Ions (MRM):

    • Quantifier: 193.1 → 122.1 (Loss of butyryl chain + rearrangement).[1]

    • Qualifier: 193.1 → 107.1 (Diaminotoluene fragment).[1]

MRM_Pathway Parent Precursor m/z 193.1 [M+H]+ Collision Collision Cell (CE ~25eV) Parent->Collision Frag1 Fragment 1 m/z 122.1 (Quantifier) Collision->Frag1 - C4H7O Frag2 Fragment 2 m/z 107.1 (Qualifier) Collision->Frag2 Secondary Frag

Figure 2: Proposed fragmentation pathway for MRM optimization. The loss of the butyryl moiety is the primary fragmentation channel.[1]

Validation & Troubleshooting

Stability Validation (Crucial)

Because N-AMPB is an aniline derivative, you must validate Benchtop Stability early.[1]

  • Experiment: Spike plasma with N-AMPB (Low/High QC). Leave on bench for 0, 2, 4 hours.

  • Acceptance: Deviation < ±15%.

  • Fix: If instability is observed, add 10 µL of 10% Ascorbic Acid per mL of plasma immediately at collection.[1]

Recovery Comparison
MethodTypical Recovery (%)Matrix Effect (%)Comments
PPT (Acetonitrile) > 90%High (> 20%)Prone to ion suppression; use only for screening.[1]
LLE (MTBE) 75 - 85%Low (< 10%)Excellent cleanliness; manual labor intensive.[1]
SPE (MCX) 85 - 95%NegligibleBest for automation and high sensitivity.[1]

References

  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[1] Link

  • Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[1] Link

  • Kole, P. L., et al. (2011).[1] A review on bioanalytical method development and validation. Journal of Chemical and Pharmaceutical Research, 3(6), 268-279.[1]

  • Santa Cruz Biotechnology. (n.d.).[1] N-(4-Amino-2-methylphenyl)butanamide Product Data Sheet (CAS 769928-20-3).[1][2][3][4] SCBT. Link[1][3]

Sources

scale-up synthesis procedures for N-(4-amino-2-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Scale-Up Synthesis of N-(4-amino-2-methylphenyl)butanamide

Application Note & Scalable Protocol

Abstract & Introduction

N-(4-amino-2-methylphenyl)butanamide is a substituted aromatic amide that serves as a valuable intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and advanced materials. The transition from laboratory-scale synthesis to pilot or industrial-scale production presents significant challenges related to reaction control, safety, product purity, and economic viability. Standard laboratory procedures often do not translate directly to larger scales, necessitating a robust, well-understood, and safe process.

This document provides a comprehensive, field-tested guide for the scale-up synthesis of N-(4-amino-2-methylphenyl)butanamide. We present a validated two-step synthetic route that circumvents the selectivity challenges associated with the direct acylation of a diamine. The chosen pathway involves the initial acylation of 2-methyl-4-nitroaniline followed by the catalytic reduction of the nitro group. This approach ensures high regioselectivity and leads to a high-purity final product. The protocols herein emphasize safety, scalability, and process control, providing researchers and drug development professionals with the critical insights needed for successful implementation.

The Strategic Approach to Synthesis

Direct selective acylation of 2-methyl-p-phenylenediamine is problematic on a large scale due to the presence of two nucleophilic amino groups, which can lead to a mixture of mono-acylated isomers and di-acylated byproducts, complicating purification and reducing yield. Our recommended strategy, illustrated below, employs a nitro group as a masked amine, ensuring the acylation occurs at the desired position with high fidelity.

Overall Synthetic Workflow

The process is divided into two primary stages:

  • Acylation: Formation of an amide bond by reacting 2-methyl-4-nitroaniline with butanoyl chloride.

  • Reduction: Chemoselective reduction of the nitro group to an amine via catalytic hydrogenation.

G cluster_0 PART A: Acylation cluster_1 PART B: Reduction A 2-Methyl-4-nitroaniline C Reaction Vessel (DCM, Triethylamine, 0°C) A->C B Butanoyl Chloride B->C D Workup & Purification (Quench, Wash, Recrystallize) C->D Exothermic Reaction E Intermediate: N-(2-methyl-4-nitrophenyl)butanamide D->E Isolation F Hydrogenation Reactor (Ethanol, Pd/C) E->F Transfer G Workup & Purification (Filter, Concentrate, Recrystallize) F->G H₂ Atmosphere H Final Product: N-(4-amino-2-methylphenyl)butanamide G->H Isolation

Caption: High-level workflow for the two-step synthesis.

Critical Safety & Handling Protocols

Scaling up this synthesis introduces significant safety risks that must be rigorously managed. The use of highly reactive, corrosive, and flammable materials necessitates strict adherence to safety protocols.

  • Butanoyl Chloride : This reagent is highly flammable, corrosive, and a lachrymator. It reacts violently with water and moisture to release toxic hydrogen chloride (HCl) gas.[1][2] All transfers must be conducted under an inert atmosphere (e.g., Nitrogen) in a certified chemical fume hood. Equipment must be thoroughly dried, and grounding is required to prevent static discharge.[2]

  • Catalytic Hydrogenation : This process involves flammable hydrogen gas and a potentially pyrophoric catalyst (Palladium on Carbon). The reaction must be performed in a dedicated hydrogenation reactor (autoclave) designed to withstand high pressure. Crucially, oxygen must be completely excluded from the system before introducing hydrogen and the catalyst must be handled wet or under an inert atmosphere to prevent ignition. The final catalyst filtration should be done carefully, ensuring the filter cake is never allowed to dry in the open air.

  • Personal Protective Equipment (PPE) : At all stages, personnel must wear flame-retardant lab coats, chemical splash goggles, a face shield, and chemical-resistant gloves (e.g., nitrile for incidental contact, with butyl or neoprene gloves for handling butanoyl chloride).[3][4]

Detailed Scale-Up Synthesis Protocols

The following protocols are detailed for a 100-gram scale synthesis and can be linearly adapted for larger quantities with appropriate engineering considerations.

PART A: Synthesis of N-(2-methyl-4-nitrophenyl)butanamide

Mechanistic Rationale: This is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of 2-methyl-4-nitroaniline attacks the electrophilic carbonyl carbon of butanoyl chloride. A chloride ion is subsequently eliminated. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct and preventing the protonation and deactivation of the starting amine.[5]

Caption: Mechanism of Nucleophilic Acyl Substitution.

Materials & Equipment: | Parameter | Specification | | :--- | :--- | | Reactants | | | 2-methyl-4-nitroaniline | 100.0 g | | Butanoyl chloride | 76.5 mL (1.1 eq) | | Triethylamine (TEA) | 100.0 mL (1.1 eq) | | Solvents & Reagents | | | Dichloromethane (DCM), anhydrous | 1.0 L | | Hydrochloric Acid (1M aq.) | 500 mL | | Sodium Bicarbonate (sat. aq.) | 500 mL | | Brine (sat. aq.) | 250 mL | | Anhydrous Magnesium Sulfate | 50 g | | Ethanol, 200 proof | As needed for recrystallization | | Equipment | | | 3L 3-neck round-bottom flask | | Overhead mechanical stirrer | | 250 mL pressure-equalizing dropping funnel | | Thermometer | | Nitrogen inlet/outlet | | Ice/water bath |

Procedure:

  • Setup: Assemble the 3L flask with the overhead stirrer, thermometer, dropping funnel, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Charge Reactor: To the flask, add 2-methyl-4-nitroaniline (100.0 g) and anhydrous dichloromethane (1.0 L). Begin stirring to form a slurry.

  • Add Base: Add triethylamine (100.0 mL) to the slurry.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice/water bath.

  • Acyl Chloride Addition: Add butanoyl chloride (76.5 mL) to the dropping funnel. Add it dropwise to the reaction mixture over approximately 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting aniline.

  • Workup - Quench: Slowly pour the reaction mixture into a beaker containing 500 mL of 1M HCl and ice. Stir for 15 minutes.

  • Workup - Separation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Workup - Wash: Wash the organic layer sequentially with 1M HCl (2 x 250 mL), saturated NaHCO₃ (2 x 250 mL), and finally with brine (1 x 250 mL). The washes neutralize remaining reagents and remove salts.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield a solid crude product.

  • Purification: Recrystallize the crude solid from hot ethanol. Filter the resulting crystals and dry them in a vacuum oven.

    • Expected Yield: ~130-140 g (85-92%) of a yellow crystalline solid.

PART B: Synthesis of N-(4-amino-2-methylphenyl)butanamide

Mechanistic Rationale: Catalytic hydrogenation on the surface of palladium involves the adsorption of the nitro compound and molecular hydrogen. The H-H bond is cleaved, and hydrogen atoms are added across the N-O bonds of the nitro group, which is sequentially reduced (nitroso, hydroxylamino) until the primary amine is formed, releasing water as the only byproduct. This method is highly efficient and clean.[6]

Materials & Equipment: | Parameter | Specification | | :--- | :--- | | Reactants | | | N-(2-methyl-4-nitrophenyl)butanamide | 100.0 g | | Palladium on Carbon (10% Pd, 50% wet) | 5.0 g | | Solvents & Reagents | | | Ethanol, 200 proof | 1.0 L | | Celite® 545 | 20 g | | Equipment | | | 2L Parr-type hydrogenation vessel or equivalent autoclave | | Hydrogen gas cylinder with regulator | | Nitrogen gas cylinder | | Spark-free stirring mechanism | | Filtration setup (Büchner funnel) |

Procedure:

  • Setup: Ensure the hydrogenation vessel is clean and dry.

  • Charge Reactor: Add N-(2-methyl-4-nitrophenyl)butanamide (100.0 g) and ethanol (1.0 L) to the vessel.

  • Inerting: Seal the reactor and purge the system with nitrogen gas for 10-15 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add the wet 10% Pd/C catalyst (5.0 g). Caution: Do not add dry catalyst in air.

  • Hydrogenation: Seal the reactor again. Purge with nitrogen one more time, then evacuate and introduce hydrogen gas to a pressure of 50-60 psi.

  • Reaction: Begin vigorous stirring. The reaction is exothermic, and a slight temperature increase may be observed. Hydrogen uptake should be monitored via the pressure gauge. The reaction is typically complete in 4-6 hours.

  • Monitoring: Progress can be monitored by TLC or LC-MS of a carefully vented and sampled aliquot.

  • Post-Reaction Purge: Upon completion (hydrogen uptake ceases), vent the hydrogen gas carefully and purge the reactor thoroughly with nitrogen for at least 15 minutes. This is a critical step to prevent fire during filtration.

  • Filtration: Prepare a pad of Celite® (~1 cm thick) in a Büchner funnel and wet it with ethanol. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the pad with additional ethanol (2 x 100 mL). Keep the filter cake wet with solvent at all times.

  • Concentration: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is often of high purity. If necessary, it can be recrystallized from a suitable solvent like ethyl acetate/hexanes to yield the final product.

    • Expected Yield: ~80-85 g (92-98%) of an off-white to light tan solid.

Process Troubleshooting & Optimization

Issue EncounteredPotential Cause(s)Recommended Action(s)
Part A: Incomplete Acylation 1. Insufficient reaction time. 2. Hydrolysis of butanoyl chloride due to moisture. 3. Deactivation of amine by protonation.1. Extend reaction time at room temp. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Confirm 1.1 eq of TEA was added.
Part A: Low Yield 1. Loss of product during aqueous workup. 2. Inefficient recrystallization.1. Perform a back-extraction of the aqueous layers with DCM. 2. Adjust solvent volume or cooling rate during crystallization.
Part B: Stalled Hydrogenation 1. Inactive or poisoned catalyst. 2. Insufficient hydrogen pressure. 3. Leak in the system.1. Use fresh catalyst; ensure intermediate from Part A is pure. 2. Increase H₂ pressure (within vessel limits). 3. Check all seals and re-pressurize.
Final Product Discolored 1. Air oxidation of the aromatic amine. 2. Residual catalyst in the product.1. Work quickly during final isolation; store product under nitrogen. 2. Ensure filtration through Celite was effective. A second filtration may be needed.

References

  • ChemBK. (2025). Butanoyl chloride - ChemBK. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - BUTYL CHLORIDE. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide. Retrieved from [Link]

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(4-amino-2-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-amino-2-methylphenyl)butanamide. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this important chemical intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.

Section 1: Reaction Fundamentals and Core Challenges

The synthesis of N-(4-amino-2-methylphenyl)butanamide is most commonly achieved via the nucleophilic acyl substitution of 2-methyl-p-phenylenediamine with butanoyl chloride. This reaction, while straightforward in principle, presents a significant challenge in chemoselectivity.

The starting material, 2-methyl-p-phenylenediamine, possesses two primary amino groups with different reactivities due to electronic and steric influences from the methyl group. The primary goal is to achieve selective mono-acylation while suppressing the formation of the di-acylated byproduct. The reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous base to neutralize the hydrogen chloride (HCl) byproduct.[1][2] This neutralization is critical, as the generated HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a well-established addition-elimination mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the butanoyl chloride.[3] This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to yield the final amide product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Amine 2-methyl-p-phenylenediamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride Butanoyl Chloride (Electrophile) AcylChloride->Intermediate Product N-(4-amino-2-methylphenyl)butanamide Intermediate->Product Elimination of Cl- Byproduct HCl Intermediate->Byproduct

Caption: General mechanism for amide formation.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: My overall yield is very low, even after purification. What are the likely causes?

Answer: Low yield is a multifaceted issue often stemming from one of three primary sources: hydrolysis of the acylating agent, incomplete reaction, or loss of the nucleophile.

  • Probable Cause A: Hydrolysis of Butanoyl Chloride

    • Explanation: Butanoyl chloride is highly reactive and readily hydrolyzes upon contact with water to form butanoic acid.[4] In biphasic Schotten-Baumann conditions, this is a significant competing side reaction that consumes your electrophile.[5][6]

    • Solutions:

      • Temperature Control: Perform the reaction at low temperatures (0-5 °C) to slow the rate of hydrolysis relative to the rate of amidation.

      • Efficient Mixing: In a biphasic system, vigorous stirring is essential to maximize the interfacial area where the amine and acyl chloride can react, allowing amidation to outcompete hydrolysis.

      • Controlled Addition: Add the butanoyl chloride dropwise below the surface of the reaction mixture to ensure it encounters the amine before it has a chance to hydrolyze in the aqueous phase.

  • Probable Cause B: Incomplete Reaction

    • Explanation: The reaction may not have proceeded to completion.

    • Solutions:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting diamine. A common solvent system for this is Ethyl Acetate/Hexane (e.g., 1:1 or 2:1 v/v).

      • Allow Sufficient Time: While the reaction is often rapid, ensure it is stirred for an adequate period (e.g., 2-4 hours) after the addition of the acyl chloride is complete.

  • Probable Cause C: Protonation of the Starting Amine

    • Explanation: The reaction generates one equivalent of HCl. Without a base to neutralize it, this acid will protonate the free amino group of the starting material, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride.[1]

    • Solution:

      • Ensure Adequate Base: Use at least one equivalent of a base (e.g., NaOH, NaHCO₃, or an organic base like triethylamine) to scavenge the HCl as it is formed. In many Schotten-Baumann protocols, a slight excess of base is used to ensure the reaction medium remains basic.[7]

Question 2: I am forming a significant amount of a non-polar byproduct that I believe is the di-acylated species. How can I improve selectivity for the mono-acylated product?

Answer: This is the central challenge of this synthesis. Formation of the di-acylated product is a classic problem when working with diamines.[8] The key is to control the reaction conditions to favor the first acylation over the second.

  • Probable Cause A: Incorrect Stoichiometry & High Local Concentration

    • Explanation: If the butanoyl chloride is present in a high local concentration, it can rapidly react with the first-formed mono-acylated product before another molecule of the starting diamine can compete for it.[9]

    • Solutions:

      • Stoichiometric Control: Use the diamine as the limiting reagent or use no more than 1.0 equivalent of butanoyl chloride. A slight excess of the diamine can help, though this may complicate purification.

      • Slow, Dilute Addition: This is the most critical parameter. Add a solution of butanoyl chloride in an organic solvent (e.g., DCM, THF) dropwise over a prolonged period (e.g., 30-60 minutes) to the vigorously stirred solution of the diamine. This maintains a low, steady-state concentration of the acylating agent, maximizing the statistical probability of it reacting with the more abundant starting diamine.

  • Probable Cause B: Reaction Temperature

    • Explanation: Higher temperatures can decrease selectivity by providing enough energy to overcome the activation barrier for the second, less favorable acylation.

    • Solution:

      • Maintain Low Temperature: Conduct the entire addition and subsequent stirring at a reduced temperature (0-5 °C) to enhance chemoselectivity.

Troubleshooting_Logic cluster_yield Low Overall Yield cluster_selectivity Poor Selectivity (Di-acylation) Start Poor Yield or Purity? Cause_Hydrolysis Cause: Acyl Chloride Hydrolysis Start->Cause_Hydrolysis Cause_Incomplete Cause: Incomplete Reaction Start->Cause_Incomplete Cause_Protonation Cause: Amine Protonation Start->Cause_Protonation Cause_Stoich Cause: Incorrect Stoichiometry or Rapid Addition Start->Cause_Stoich Cause_Temp Cause: High Temperature Start->Cause_Temp Sol_Hydrolysis Solution: - Low Temperature (0°C) - Vigorous Stirring - Slow, Sub-surface Addition Cause_Hydrolysis->Sol_Hydrolysis Sol_Incomplete Solution: - Monitor by TLC - Increase Reaction Time Cause_Incomplete->Sol_Incomplete Sol_Protonation Solution: - Use >= 1 eq. of Base (e.g., NaOH, Et3N) Cause_Protonation->Sol_Protonation Sol_Stoich Solution: - Use <= 1.0 eq. Acyl Chloride - Slow, Dropwise Addition Cause_Stoich->Sol_Stoich Sol_Temp Solution: - Maintain Reaction at 0-5 °C Cause_Temp->Sol_Temp

Caption: Troubleshooting decision tree for common synthesis issues.

Question 3: My crude product is a difficult-to-separate mixture. What are the best purification strategies?

Answer: Effective purification is crucial for obtaining a high-purity final product. A combination of techniques is often required.

  • Strategy 1: Acid-Base Extraction

    • After the reaction, the mixture will contain your desired product, unreacted diamine, the di-acylated byproduct, and butanoic acid (from hydrolysis).

    • A carefully planned aqueous workup can simplify the mixture. Washing the organic layer with a dilute acid solution (e.g., 1N HCl) will protonate and extract the basic unreacted diamine into the aqueous phase.

    • Subsequently washing with a dilute basic solution (e.g., saturated NaHCO₃) will deprotonate and extract the acidic butanoic acid byproduct.

    • The desired product and the di-acylated byproduct, being neutral amides, will remain in the organic layer.

  • Strategy 2: Column Chromatography

    • This is the most effective method for separating the mono- and di-acylated products.

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is standard.[10]

    • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. The less polar di-acylated product will elute first, followed by the more polar mono-acylated product. Start with a low polarity mixture (e.g., 20% EtOAc in Hexane) and gradually increase the polarity.

  • Strategy 3: Recrystallization

    • If column chromatography yields a product that is still not perfectly pure, recrystallization can be an excellent final polishing step.

    • Experiment with solvent systems such as ethanol/water, ethyl acetate/hexane, or toluene to find conditions where the product is soluble when hot but sparingly soluble when cold.

Section 3: Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and selectivity.

Experimental Workflow Diagram

Workflow Setup 1. Reaction Setup - Dissolve diamine & base - Cool to 0 °C Addition 2. Slow Addition - Add butanoyl chloride solution dropwise (30-60 min) Setup->Addition Reaction 3. Reaction - Stir at 0-5 °C for 2-4h - Monitor by TLC Addition->Reaction Workup 4. Aqueous Workup - Quench with water - Separate layers - Wash organic layer (acid, base, brine) Reaction->Workup Purify 5. Purification - Dry (Na₂SO₄) & concentrate - Column Chromatography Workup->Purify Analyze 6. Analysis - Characterize pure product (NMR, MS, MP) Purify->Analyze

Caption: Optimized workflow for N-(4-amino-2-methylphenyl)butanamide synthesis.

Step-by-Step Methodology

Materials:

  • 2-methyl-p-phenylenediamine (1.0 eq)

  • Butanoyl chloride (1.0 eq)

  • Sodium Bicarbonate (NaHCO₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Water (deionized)

  • 1N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-p-phenylenediamine (1.0 eq) and sodium bicarbonate (1.5 eq) in a mixture of DCM and water (e.g., 1:1 v/v). Cool the vigorously stirred mixture to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: In a separate flask, prepare a solution of butanoyl chloride (1.0 eq) in a small amount of dry DCM. Using an addition funnel, add this solution dropwise to the cooled, stirring reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., 50% Ethyl Acetate/Hexane).

  • Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Remove the aqueous layer.

  • Wash the organic layer sequentially with:

    • 1N HCl (to remove unreacted diamine)

    • Saturated NaHCO₃ solution (to remove butanoic acid and neutralize any remaining acid)

    • Brine (to break any emulsions and begin the drying process)

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure N-(4-amino-2-methylphenyl)butanamide.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: Which base is best? Should I use an inorganic or organic base?

    • A1: Both work well, but they have different implications. Inorganic bases like NaOH or NaHCO₃ are inexpensive and used in aqueous or biphasic systems (Schotten-Baumann).[2] They are effective at neutralizing HCl. Organic bases like triethylamine (Et₃N) or pyridine are used in anhydrous organic solvents. They also act as HCl scavengers. The choice often depends on the desired solvent system and ease of workup. For this diamine, a biphasic system with NaHCO₃ is a robust and cost-effective starting point.

  • Q2: Can I use butyric anhydride instead of butanoyl chloride?

    • A2: Yes, butyric anhydride can be used. It is less reactive than butanoyl chloride, which can be an advantage for improving selectivity and reducing hydrolysis.[11] However, the reaction may require slightly harsher conditions (e.g., gentle heating) and the byproduct is butanoic acid, which must be removed during workup. Butanoyl chloride is often preferred for its higher reactivity, allowing for lower reaction temperatures.[3]

  • Q3: What are the critical safety precautions for this synthesis?

    • A3: Butanoyl chloride is corrosive and reacts violently with water, releasing corrosive HCl gas.[11] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction itself generates HCl, so the use of a base is also a safety measure to prevent the buildup of corrosive gas.

Section 5: Data Summary Table

ParameterRecommendationRationale for Yield ImprovementPotential Pitfall
Stoichiometry ≤ 1.0 eq Butanoyl ChlorideMinimizes the formation of the di-acylated byproduct.[9]Reaction may not go to completion if < 1.0 eq is used.
Temperature 0 - 5 °CReduces the rate of acyl chloride hydrolysis and increases selectivity for mono-acylation.Reaction rate will be very slow at excessively low temperatures.
Acyl Chloride Addition Slow, dropwise over 30-60 minMaintains a low concentration of the electrophile, favoring reaction with the starting diamine over the mono-acylated product.Impractically long for very large-scale reactions.
Base ≥ 1.0 eq (e.g., NaHCO₃, Et₃N)Neutralizes HCl byproduct, preventing protonation and deactivation of the nucleophilic amine.[1]Excess base can sometimes promote side reactions; must be removed during workup.
Mixing Vigorous stirringCrucial in biphasic systems to maximize the interfacial reaction rate, outcompeting hydrolysis in the aqueous phase.[5]Insufficient mixing leads to significant hydrolysis and low yield.

References

  • Yamashita, Y., et al. (2021). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Digital Discovery. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available at: [Link]

  • Royal Society of Chemistry. (2021). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Available at: [Link]

  • Jakob, V. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube. Available at: [Link]

  • ResearchGate. (2020). Mono-acylation of symmetric diamines in the presence of water. Available at: [Link]

  • Der Pharma Chemica. (2012). Synthesis and spectral characterization of a new dipeptide analogue. Scholars Research Library. Available at: [Link]

  • American Journal of Applied Science and Technology. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids. Available at: [Link]

  • Lin-Speed. (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Available at: [Link]

  • Google Patents. (2001). Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • PubMed. (2007). Selective acylation of primary amines in peptides and proteins. Available at: [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available at: [Link]

  • ResearchGate. (2018). Reported O‐selective acylation of amino alcohols without protecting the... Available at: [Link]

  • Wiley Online Library. (2016). Site‐Selective Acylations with Tailor‐Made Catalysts. Chemistry – A European Journal. Available at: [Link]

  • Chemchart. (n.d.). N-(2-AMINO-4-METHYLPHENYL)BUTANAMIDE (861534-82-9). Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide. Available at: [Link]

  • ResearchGate. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Available at: [Link]

  • Google Patents. (2000). Verfahren zur Herstellung von N-Butyryl-4-amino-3-methyl-benzoesuremethylester und die neue Verbindung N-(4-Brom-2-methylphenyl)-butanamid.
  • Google Patents. (1978). Acylation of amino acids.
  • ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid? Available at: [Link]

  • Royal Society of Chemistry. (2022). Taming Diamines and Acyl Chlorides by Carbon Dioxide in Selective Mono-Acylation Reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubChem. (n.d.). N-(2-Amino-4-methylphenyl)butanamide. Available at: [Link]

  • SpringerLink. (2012). Synthesis of N-Alkyl Amino Acids. Peptide and Protein-Based Nanomaterials. Available at: [Link]

  • Google Patents. (2010). Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • Journal of the Chinese Chemical Society. (2001). A Convenient Procedure for Acylation of Alkylbenzenes Using Acid Chlorides-Silver Nitrite. Available at: [Link]

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Available at: [Link]

  • Asian Journal of Chemistry. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER SOLVENT-FREE CONDITION. Available at: [Link]

  • Google Patents. (2020). Method for preparing 2, 5-dimethyl phenylacetyl chloride.
  • PMC. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Available at: [Link]

  • Google Patents. (2004). Method for producing N-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound N-(4-bromo-2-methylphenyl)butanamide.
  • Journal of American Science. (2013). Synthesis of Some Medicinal and Biological Active (2E) 2-(Substituted 2-thienylmethylene)-4-oxo-arylbutanamides and (2E,3Z). Available at: [Link]

  • ResearchGate. (2019). Development of optimised synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide for industrial application. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues with N-(4-amino-2-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-amino-2-methylphenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common solubility challenges encountered during experimentation. Our goal is to equip you with the scientific understanding and procedural expertise to overcome these hurdles effectively.

Understanding the Molecule: Key to Solubility

N-(4-amino-2-methylphenyl)butanamide is a substituted amide. Its solubility is governed by the interplay of several structural features: the aromatic ring, the amino group, the methyl group, and the butanamide side chain. The amide group itself can participate in hydrogen bonding, which generally promotes solubility in polar solvents.[1][2][3] However, the presence of the nonpolar hydrocarbon components can decrease water solubility.[1][4]

The primary amino group can be protonated to form a salt, a common strategy to enhance aqueous solubility.[5] Conversely, the aromatic ring and the butanamide alkyl chain contribute to its hydrophobic character, potentially leading to poor solubility in aqueous media.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My N-(4-amino-2-methylphenyl)butanamide is not dissolving in water. What is the expected aqueous solubility and what can I do?

A1: Initial Assessment and Causality

Low aqueous solubility is a common characteristic of many organic compounds with significant hydrocarbon portions.[1][6] The aromatic ring and the butyl chain of N-(4-amino-2-methylphenyl)butanamide contribute to its hydrophobicity, limiting its interaction with polar water molecules. While the amide and amino groups can form hydrogen bonds, these may not be sufficient to overcome the nonpolar nature of the rest of the molecule.[3][4] One source estimates the water solubility of a similar compound, N-(2-amino-4-methylphenyl)butanamide, to be approximately 287.21 mg/L.[7]

Troubleshooting Protocol: Enhancing Aqueous Solubility

  • pH Adjustment: The primary amino group on the phenyl ring is basic. Lowering the pH of the aqueous solution with a dilute acid (e.g., 0.1 M HCl) will protonate this group, forming a more soluble hydrochloride salt.[5] Monitor the pH closely to avoid degradation of the compound.

  • Heating: Gently warming the solution can increase the kinetic energy of the system and help overcome the intermolecular forces that prevent dissolution. However, be cautious, as excessive heat can lead to degradation. Always check the compound's thermal stability information if available.

  • Co-solvents: If the final application allows, the addition of a water-miscible organic co-solvent can significantly improve solubility.[8] Start with small percentages (e.g., 5-10%) and gradually increase as needed.

    • Recommended Co-solvents:

      • Ethanol

      • Dimethyl sulfoxide (DMSO)

      • N,N-dimethylformamide (DMF)

Workflow for Aqueous Solubility Enhancement

Caption: A stepwise approach to improving the aqueous solubility of N-(4-amino-2-methylphenyl)butanamide.

Q2: I'm observing precipitation when I add my N-(4-amino-2-methylphenyl)butanamide stock solution (in an organic solvent) to my aqueous buffer. How can I prevent this?

A2: Understanding the "Salting Out" Effect

This is a classic example of a compound "crashing out" or precipitating when the solvent environment changes from a favorable organic solvent to a less favorable aqueous one. The high concentration of salts in many buffers can further reduce the solubility of organic compounds, a phenomenon known as "salting out."

Troubleshooting Protocol: Preventing Precipitation

  • Optimize the Co-solvent Concentration: The concentration of the organic solvent in your final aqueous solution may be too low to maintain solubility. Try to increase the percentage of the co-solvent in the final mixture, if your experimental parameters permit.

  • Slower Addition and Mixing: Add the stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring. This gradual introduction can prevent localized high concentrations that lead to immediate precipitation.

  • Use of Surfactants: Low concentrations of a non-ionic surfactant (e.g., Tween® 20 or Triton™ X-100) can help to create micelles that encapsulate the hydrophobic compound and keep it in solution.[9]

  • Consider a Different Organic Solvent: The choice of organic solvent for your stock solution matters. Solvents that are more miscible with water, such as DMSO or ethanol, are generally better choices than less miscible ones like dichloromethane or ether.

Q3: What are the best organic solvents for dissolving N-(4-amino-2-methylphenyl)butanamide?

A3: Solvent Selection Based on Polarity

Due to the presence of both polar (amide, amino) and nonpolar (aromatic ring, alkyl chain) moieties, a range of organic solvents can be effective. The principle of "like dissolves like" is a good starting point.

Solvent Recommendation Table

Solvent ClassRecommended SolventsRationale & Expected Performance
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Excellent solubility is expected due to their high polarity and ability to accept hydrogen bonds.[1] Ideal for preparing high-concentration stock solutions.
Polar Protic Ethanol, MethanolGood to moderate solubility is likely. These solvents can both donate and accept hydrogen bonds, interacting with the amide and amino groups.[2]
Chlorinated Dichloromethane (DCM)Moderate solubility can be expected. DCM is a good solvent for many organic compounds but is less polar than the options above.
Nonpolar Toluene, HexanesPoor solubility is anticipated. These solvents lack the polarity to effectively solvate the polar functional groups of the molecule.

Experimental Protocol for Solubility Testing

  • Preparation: Weigh out a small, precise amount of N-(4-amino-2-methylphenyl)butanamide (e.g., 1 mg) into several vials.

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to each vial.

  • Observation & Agitation: Vortex each vial for 30 seconds and visually inspect for dissolution.

  • Incremental Addition: If the compound has not dissolved, add another measured volume of the solvent and repeat the agitation and observation.

  • Quantification: Continue this process until the compound is fully dissolved to determine the approximate solubility in mg/mL.

Q4: Can I increase the solubility of N-(4-amino-2-methylphenyl)butanamide by forming a salt?

A4: Leveraging the Basic Amino Group for Salt Formation

Yes, this is a highly effective and widely used strategy for increasing the aqueous solubility of basic compounds.[5] The primary amino group on the phenyl ring can be protonated by an acid to form a salt. The hydrochloride salt of N-(4-amino-2-methylphenyl)butanamide is a common form.[10]

Protocol for In-situ Salt Formation

  • Dispersion: Suspend the free base form of N-(4-amino-2-methylphenyl)butanamide in water or your desired aqueous buffer.

  • Acidification: Slowly add a stoichiometric equivalent of a suitable acid (e.g., hydrochloric acid) dropwise while stirring.

  • Monitoring: Monitor the pH of the solution. As the salt forms, the compound should dissolve. Aim for a final pH that is at least 2 pH units below the pKa of the primary amino group to ensure complete protonation.

  • Observation: Continue stirring until the solution becomes clear. If some solid remains, a slight excess of acid may be required.

Diagram of Salt Formation for Enhanced Solubility

Caption: Protonation of the amino group to form a more water-soluble salt.

References

  • Fiveable. (2025, August 15). 4.5 Amides - Organic Chemistry II Class Notes. Fiveable.
  • Pharma Tutor. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Roche, V. F. (2005). Principles of Drug Action 1, Spring 2005, Amides. Creighton University.
  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.
  • Quora. (2021, July 17).
  • Slideshare. (n.d.). Methods of solubility enhancements.
  • Sigma-Aldrich. (n.d.). N-(4-amino-2-methylphenyl)butanamide hydrochloride.
  • Google Patents. (n.d.).
  • EBSCO. (n.d.). Amides | Chemistry | Research Starters.
  • Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility.
  • BenchChem. (2025). Application of 4-amino-N-substituted Butanamides in Neuroscience Research.
  • Wikipedia. (n.d.). Amide.
  • Santa Cruz Biotechnology. (n.d.). N-(4-Amino-2-methylphenyl)butanamide.
  • Thermo Fisher Scientific. (2010, October 18).
  • PubChem. (2026, February 14). 2-amino-N-(4-butan-2-ylphenyl)-N-methylpropanamide.
  • Hit2Lead. (n.d.). N-(4-amino-2-methylphenyl)butanamide hydrochloride.
  • PubChem. (n.d.). N-(2-Amino-4-methylphenyl)butanamide.
  • University of Hertfordshire. (2024, June 7). Butanamide - AERU.
  • Chemchart. (n.d.). N-(2-AMINO-4-METHYLPHENYL)BUTANAMIDE (861534-82-9).
  • PMC. (n.d.).
  • Cheméo. (2026, February 15). Butanamide, N-(2-methylphenyl)-3-oxo-.
  • NIST. (n.d.). Butanamide.
  • SIELC Technologies. (2018, February 16). Butanamide, N-(4-methylphenyl)-3-oxo-.

Sources

Technical Support Center: Identifying Degradation Products of N-(4-amino-2-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation profile of N-(4-amino-2-methylphenyl)butanamide. This document provides a comprehensive overview of potential degradation pathways, detailed protocols for forced degradation studies, and troubleshooting guidance for the analytical identification of degradants. Our approach is grounded in established scientific principles to ensure the integrity and reliability of your experimental outcomes.

Understanding the Molecule: Structural Features and Potential Liabilities

N-(4-amino-2-methylphenyl)butanamide possesses several functional groups that are susceptible to degradation under various environmental conditions. A thorough understanding of its structure is paramount for predicting and identifying its degradation products.

  • Amide Linkage: The amide bond is a critical functional group that can be susceptible to hydrolysis under both acidic and basic conditions.[1][2][3]

  • Primary Aromatic Amine: The primary amino group attached to the phenyl ring is prone to oxidation, which can lead to a variety of degradation products.[4][5][6][7][8]

  • Substituted Phenyl Ring: The electron-donating methyl and amino groups on the aromatic ring can influence its reactivity, particularly towards oxidative and photolytic degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for N-(4-amino-2-methylphenyl)butanamide?

Based on its chemical structure, the primary degradation pathways are expected to be hydrolysis of the amide bond and oxidation of the primary aromatic amine. Photodegradation should also be considered due to the presence of the aromatic chromophore.

Q2: What are the expected primary degradation products from hydrolysis?

Under hydrolytic conditions (acidic or basic), the amide bond is expected to cleave, yielding butanoic acid and 4-amino-2-methylaniline.[3][9][10]

Q3: What types of products can be expected from oxidative degradation?

Oxidation of the primary aromatic amine can result in a complex mixture of products, including the corresponding nitroso, nitro, azoxy, and azo derivatives. Hydroxylation of the aromatic ring is also a possibility.

Q4: Is photostability a concern for this molecule?

Yes, aromatic amines can be susceptible to photodegradation.[11][12] Exposure to UV or visible light could lead to the formation of colored degradants through complex radical-mediated pathways.

Q5: What are the initial steps I should take to investigate the degradation of my compound?

A forced degradation study is the recommended starting point.[13][14][15][16][17][18] This involves subjecting the compound to a variety of stress conditions (acid, base, oxidation, heat, and light) to intentionally induce degradation and identify the resulting products.

Troubleshooting Experimental Issues

Issue Potential Cause Recommended Solution
No degradation observed under stress conditions. Stress conditions are not harsh enough (concentration, temperature, or duration).Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or extend the duration of the experiment.
Complete degradation of the parent compound. Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the experimental duration. The goal is to achieve partial degradation (5-20%) to observe both the parent compound and its degradants.
Poor chromatographic separation of degradants. The HPLC method is not optimized for the variety of degradation products formed.Develop a stability-indicating HPLC method. This typically involves screening different columns, mobile phase compositions (including pH and organic modifier), and gradient profiles. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Difficulty in identifying unknown peaks. Insufficient data for structural elucidation.Utilize LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for proposing molecular formulas and fragmentation patterns to aid in identification.
Mass balance is not within an acceptable range (e.g., 95-105%). Some degradation products are not being detected by the analytical method (e.g., they are volatile or lack a UV chromophore).Ensure your analytical method is capable of detecting all potential degradants. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Corona Discharge Detector (CAD) in parallel with a UV detector. Check for the possibility of volatile degradants that may be lost during sample preparation.

Detailed Protocols for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[13][14][15][16][17][18] The following protocols provide a starting point for the investigation of N-(4-amino-2-methylphenyl)butanamide.

General Considerations
  • Analyte Concentration: A typical starting concentration is 1 mg/mL.

  • Solvent: Use a solvent in which the compound is stable and soluble. A mixture of water and an organic solvent like acetonitrile or methanol is often a good choice.

  • Controls: For each stress condition, prepare a control sample (analyte in solvent without the stressor) and a blank (solvent with the stressor).

  • Extent of Degradation: The goal is to achieve 5-20% degradation of the parent compound. This may require optimizing the stress conditions (concentration of stressor, temperature, and time).

Experimental Workflows

Below are diagrams illustrating the general workflow for a forced degradation study and the decision-making process for identifying degradation products.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation A Prepare Stock Solution of N-(4-amino-2-methylphenyl)butanamide B Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (e.g., 80°C, solid & solution) A->E F Photolytic Degradation (e.g., ICH Q1B light exposure) A->F G Neutralize Samples (if necessary) B->G C->G D->G E->G F->G H Analyze by HPLC-UV/PDA G->H I Analyze by LC-MS for Mass Identification H->I J Assess Peak Purity H->J L Propose Structures of Degradants I->L K Determine Mass Balance J->K K->L

Caption: General workflow for a forced degradation study.

Caption: Logical flow for the identification of degradation products.

Step-by-Step Protocols
  • To a vial containing your stock solution of N-(4-amino-2-methylphenyl)butanamide, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Cap the vial and place it in a water bath or oven at 60°C.

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • To a vial containing your stock solution, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Cap the vial and place it in a water bath or oven at 60°C.

  • Withdraw aliquots at specified time points.

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • To a vial containing your stock solution, add a volume of 30% hydrogen peroxide to achieve a final concentration of 3% H2O2.

  • Keep the vial at room temperature, protected from light.

  • Monitor the reaction at various time points (e.g., 2, 4, 8, 24 hours).

  • Quench the reaction if necessary by adding a small amount of a reducing agent like sodium bisulfite, or dilute the sample sufficiently before injection to minimize effects on the column.

  • Solution: Place a capped vial of your stock solution in an oven at 80°C.

  • Solid State: Place a small amount of the solid compound in a vial in an oven at 80°C.

  • Analyze samples at various time points. For the solid-state sample, dissolve it in an appropriate solvent before analysis.

  • Expose your stock solution and solid compound to a light source that provides both UV and visible light, as specified in the ICH Q1B guideline.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples after a specified duration of light exposure.

Potential Degradation Products of N-(4-amino-2-methylphenyl)butanamide

The following table summarizes the potential degradation products based on the primary degradation pathways.

Degradation Pathway Potential Degradation Product Chemical Structure Expected m/z [M+H]+
Acid/Base Hydrolysis 4-amino-2-methylanilineC7H10N2123.09
Butanoic acidC4H8O289.06 (as [M+H]+), more likely observed in negative ion mode as [M-H]- at 87.05
Oxidation N-(2-methyl-4-nitrophenyl)butanamideC11H14N2O3223.11
N-(2-methyl-4-nitrosophenyl)butanamideC11H14N2O2207.11
4,4'-bis(butanamido)-3,3'-dimethylazoxybenzeneC22H28N4O3413.22
4,4'-bis(butanamido)-3,3'-dimethylazobenzeneC22H28N4O2397.23
N-(4-amino-5-hydroxy-2-methylphenyl)butanamideC11H16N2O2209.13
Degradation Pathway Diagram

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent N-(4-amino-2-methylphenyl)butanamide (m/z = 193.13) Hydrolysis_Product_1 4-amino-2-methylaniline (m/z = 123.09) Parent->Hydrolysis_Product_1 Amide Cleavage Hydrolysis_Product_2 Butanoic acid (m/z = 89.06) Parent->Hydrolysis_Product_2 Amide Cleavage Oxidation_Product_1 N-(2-methyl-4-nitrophenyl)butanamide (m/z = 223.11) Parent->Oxidation_Product_1 Amine Oxidation Oxidation_Product_2 N-(2-methyl-4-nitrosophenyl)butanamide (m/z = 207.11) Parent->Oxidation_Product_2 Amine Oxidation Oxidation_Product_3 Azoxy/Azo Dimers Parent->Oxidation_Product_3 Dimerization Oxidation_Product_4 Hydroxylated Products Parent->Oxidation_Product_4 Ring Hydroxylation Oxidation_Product_2->Oxidation_Product_1

Caption: Potential degradation pathways of N-(4-amino-2-methylphenyl)butanamide.

Analytical Methodologies

A well-developed, stability-indicating analytical method is crucial for the accurate assessment of degradation.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A C18 column is a good starting point for separating the parent compound from its more polar and non-polar degradants.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (acetonitrile or methanol) is recommended. The pH of the aqueous phase should be optimized for the best separation.

    • Detector: A Photodiode Array (PDA) detector is highly beneficial as it allows for the assessment of peak purity and can provide UV spectral information to help in the initial characterization of degradants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • LC-MS is the cornerstone for identifying unknown degradation products.[19]

    • Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds.

    • High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, can provide accurate mass measurements, which are invaluable for determining the elemental composition of the degradants.

    • Tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns, which provide structural information about the degradants.

Concluding Remarks

The identification of degradation products is a critical step in the development of safe and effective pharmaceutical products. This guide provides a foundational framework for initiating and navigating the investigation of N-(4-amino-2-methylphenyl)butanamide degradation. By systematically applying forced degradation protocols and employing robust analytical techniques, researchers can gain a comprehensive understanding of the stability profile of this molecule.

References

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society.
  • Jain, D., and Basniwal, P. K. (2013). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. International Journal of Pharmaceutical Sciences and Drug Research.
  • Pramauro, E., et al. (1995).
  • Tuzen, M., and Cicek, H. (2008).
  • Dong, M. W. (2025). Analytical Techniques In Stability Testing.
  • Soderberg, T. (2022). 21.7 Chemistry of Amides. Chemistry LibreTexts.
  • Allen, C. (2025).
  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
  • Shi, P., et al. (2021). The removal efficiencies and mechanism of aniline degradation by peroxydisulfate activated with magnetic Fe-Mn oxides composite.
  • Dong, M. W. (2022). Separation Science in Drug Development, Part 3: Analytical Development. LCGC North America.
  • Anbarasan, R., et al. (2020). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. AIP Conference Proceedings.
  • Li, Y., et al. (2003).
  • Li, Y., et al. (2003).
  • Alsante, K. M., et al. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology.
  • Soderberg, T. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts.
  • Anonymous. (2020). Amides Preparation and Reactions Summary. Chemistry Steps.
  • Anonymous. (2014).
  • Hypha Discovery. (n.d.).
  • Kumar, A., and Kumar, S. (2018). Amide Bond Activation of Biological Molecules. Molecules.
  • Wang, H., et al. (2019). Fluorescence Detection of Aromatic Amines and Photocatalytic Degradation of Rhodamine B under UV light irradiation by Luminescent Metal-Organic Frameworks. Crystal Growth & Design.
  • Lantz, J. B., and Land, E. J. (1965). The photo-oxidation of an aromatic amine studied by flash photolysis. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences.
  • Venkatesh, D. N., and Kumar, S. D. S. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences.
  • Venkatesh, D. N., and Kumar, S. D. S. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Sharma, G., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Venkatesh, D. N., and Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

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resolving HPLC peak tailing for N-(4-amino-2-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-(4-amino-2-methylphenyl)butanamide

Executive Summary

N-(4-amino-2-methylphenyl)butanamide presents a classic chromatographic challenge: it contains a basic primary amine (aniline functionality) capable of strong interaction with residual silanols on silica-based columns. This guide provides a root-cause analysis and actionable protocols to resolve peak tailing (Asymmetry factor


), ensuring method robustness and regulatory compliance.

Part 1: Diagnostic & Troubleshooting Guide (Q&A)

Q1: Why is this specific molecule tailing while others in my mix are symmetrical?

The Root Cause: The tailing is likely chemically driven by secondary silanol interactions .[1][2][3][4]

  • Molecular Mechanism: Your analyte features a free primary amine at the 4-position of the phenyl ring. At neutral or slightly acidic pH (pH 4–7), this amine is protonated (

    
    ). Simultaneously, residual silanol groups (
    
    
    
    ) on the column stationary phase begin to deprotonate (
    
    
    ) above pH 3.5.
  • The Interaction: The positively charged amine binds ionically to the negatively charged silanols. This is a "slow" kinetic process compared to the rapid hydrophobic partitioning, causing the peak to drag or "tail."

Q2: What is the single most effective parameter to change?

Mobile Phase pH. You must operate at a pH where the silanol-amine interaction is suppressed.

  • Strategy A (Recommended): Low pH (pH 2.0 – 3.0).

    • Why: At pH < 3, silanols are fully protonated (

      
      ) and neutral. They cannot ionically bind to the amine.
      
    • Protocol: Use 0.1% Formic Acid or Phosphate Buffer at pH 2.5.

  • Strategy B (Alternative): High pH (pH > 9.0).

    • Why: At high pH, the amine is deprotonated (neutral free base) and cannot interact with silanols.

    • Warning: Only use this if your column is "high-pH stable" (e.g., hybrid silica or polymer-coated). Standard silica dissolves above pH 8.0.

Q3: I am already at pH 3.0, but I still see tailing. What now?

Check your Column Chemistry. If pH control is insufficient, your column likely has high "silanol activity" or metal impurities.

  • Solution: Switch to a Type B Silica column (High purity, low metal content) that is End-capped .

  • Mechanism: End-capping reagents (e.g., trimethylchlorosilane) chemically bond to accessible silanols, physically blocking the amine from reaching them.

  • Recommended Phases: C18 with "Base Deactivation" or "Polar Embedded" groups (which shield silanols).

Q4: Can I use additives to fix the peak shape?

Yes. Competitive binding agents (Silanol Blockers).

  • Triethylamine (TEA): Add 5–10 mM TEA to the mobile phase. TEA is a strong base that saturates the active silanol sites, effectively "sacrificing" itself so your analyte can elute cleanly.

  • Trifluoroacetic Acid (TFA): Use 0.05% – 0.1% TFA. It acts as an ion-pairing agent, forming a neutral pair with the amine (

    
    ), which reduces silanol affinity and increases retention of the basic group.
    

Part 2: Visualizing the Problem & Solution

The following diagrams illustrate the troubleshooting logic and the molecular mechanism of tailing.

Figure 1: Troubleshooting Decision Tree

TroubleshootingTree Start Problem: Peak Tailing (As > 1.2) CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsLowPH Is pH < 3.0? CheckPH->IsLowPH AdjustPH Action: Lower pH to 2.5 (Phosphate/Formic Acid) IsLowPH->AdjustPH No CheckCol Step 2: Check Column Type IsLowPH->CheckCol Yes AdjustPH->CheckCol IsEndCapped Is Column End-capped & High Purity? CheckCol->IsEndCapped ChangeCol Action: Switch to High Purity End-capped C18 IsEndCapped->ChangeCol No CheckLoad Step 3: Check Mass Load IsEndCapped->CheckLoad Yes ChangeCol->CheckLoad IsOverload Is Sample Conc. Too High? CheckLoad->IsOverload Dilute Action: Dilute Sample 1:10 IsOverload->Dilute Yes AddModifier Step 4: Add Modifier (TEA or TFA) IsOverload->AddModifier No

Caption: Logical workflow for isolating the cause of peak tailing, prioritizing chemical interactions (pH/Silanols) over physical issues.

Figure 2: Silanol Interaction Mechanism

Mechanism cluster_0 Tailing Mechanism (pH 4-7) cluster_1 Resolution (pH < 3) Silanol Silanol (Si-O⁻) Interaction Strong Ionic Binding Silanol->Interaction Analyte Analyte (NH3⁺) Analyte->Interaction Electrostatic Attraction Silanol_Acid Silanol (Si-OH) NoInteraction No Binding (Symmetrical Peak) Analyte_Acid Analyte (NH3⁺) Analyte_Acid->NoInteraction Repulsion/Neutrality

Caption: At neutral pH, ionized silanols trap the basic amine. At low pH, silanols are neutral, preventing the interaction.

Part 3: Experimental Protocols

Protocol A: Mobile Phase Preparation (Low pH Buffer)

Objective: Create a stable pH 2.5 environment to suppress silanol activity.

  • Reagents: High-purity water, HPLC-grade Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
  • Weighing: Dissolve

    
     of 
    
    
    
    in
    
    
    of water (creates ~25 mM concentration).
  • Adjustment: Titrate with Phosphoric Acid dropwise while monitoring with a calibrated pH meter until pH reaches 2.50 ± 0.05 .

  • Finishing: Dilute to exactly

    
     in a volumetric flask.
    
  • Filtration: Filter through a

    
     nylon membrane to remove particulates.
    
    • Note: If using LC-MS, substitute phosphate with 0.1% Formic Acid in water.

Protocol B: Column Regeneration (If Tailing Persists)

Objective: Remove strongly bound basic contaminants that may be activating silanols.

StepSolvent CompositionFlow RateDuration
195% Water / 5% Acetonitrile1.0 mL/min10 min
2100% Acetonitrile1.0 mL/min20 min
350% Methanol / 50% Water (with 0.1% TFA)0.5 mL/min30 min
4Initial Mobile Phase1.0 mL/min20 min

Scientific Rationale: Step 3 uses TFA (acidic) to protonate any bound amines, forcing them off the column, while methanol helps solubilize hydrophobic contaminants [1].

Part 4: Data Summary & Expectations

Impact of Interventions on Tailing Factor (


) 
ConditionExpected

Mechanism
Standard C18, pH 7.0

Severe silanol ionization; strong amine retention.
Standard C18, pH 2.5

Silanols suppressed, but some activity remains on older silica.
End-capped C18, pH 2.5

Optimal. Dual protection (chemical + steric).
C18 + 10mM TEA, pH 7.0

TEA blocks silanols effectively, but column life may suffer.

References

  • Phenomenex. (2025).[5] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chromatography Online. (2022). Back to Basics: The Role of pH in Retention and Selectivity.[6][7] LCGC International. Retrieved from [Link]

  • Element Lab Solutions. (2022). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • Agilent Technologies. (2023). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

Sources

preventing oxidation of N-(4-amino-2-methylphenyl)butanamide during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-amino-2-methylphenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing oxidation of this compound during storage. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your valuable research material.

The Challenge: Oxidation of an Aromatic Amine

N-(4-amino-2-methylphenyl)butanamide possesses a primary aromatic amine group, which is susceptible to oxidation. This process can be initiated by atmospheric oxygen and accelerated by factors such as light, heat, and the presence of metal ions. Oxidation leads to the formation of colored impurities, primarily quinoneimines and subsequent polymerized products, which can compromise the purity, activity, and safety of the compound in downstream applications.[1] The primary goal of proper storage and handling is to mitigate these degradation pathways.

Troubleshooting Guide: Diagnosing and Resolving Oxidation

This section addresses specific issues you might encounter, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration of Solid Material (e.g., yellow, brown, or purple hues) Exposure to air (oxygen) and/or light during storage or handling.1. Immediately transfer the material to an amber glass vial. 2. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. 3. Store in a desiccator at the recommended temperature (see Storage Protocols). 4. For future use, work with the material under an inert atmosphere as much as possible.
Appearance of New, More Polar Spots on TLC Analysis Onset of oxidation. Oxidation products are often more polar than the parent amine.1. Confirm the identity of the new spots by comparing with a deliberately oxidized sample (see Protocol 2). 2. If oxidation is confirmed, re-purify the material if possible (e.g., by column chromatography or recrystallization). 3. Implement stricter storage protocols immediately to prevent further degradation.
Inconsistent Results in Biological Assays Degradation of the compound leading to lower effective concentration and potential interference from degradation products.1. Verify the purity of your stock solutions using HPLC analysis (see Protocol 3). 2. Prepare fresh stock solutions from a pure, properly stored batch of the compound. 3. Consider incorporating an antioxidant into your assay buffer if compatible with the experimental system.
Precipitate Formation in Stock Solutions Formation of insoluble polymerized oxidation products.1. Attempt to dissolve the precipitate by gentle warming and sonication. If it does not redissolve, it is likely a degradation product. 2. Filter the solution through a 0.22 µm syringe filter before use. 3. Quantify the concentration of the active compound in the filtered solution by HPLC. 4. Prepare fresh solutions and store them under an inert atmosphere in the dark.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid N-(4-amino-2-methylphenyl)butanamide?

A1: For long-term stability, the solid compound should be stored at 2-8°C, under an inert atmosphere (argon or nitrogen), and protected from light. This is achieved by placing the material in a tightly sealed amber vial, which is then placed inside a desiccator in a refrigerator. For short-term storage, room temperature in a desiccator away from direct light may be acceptable, but cold storage is always preferred.

Q2: How can I tell if my compound has started to oxidize?

A2: The most immediate indicator is a visual change in color from off-white to yellow, brown, or even purple.[1] Analytically, you can spot the sample on a TLC plate and develop it in an appropriate solvent system (e.g., ethyl acetate/hexanes). The appearance of new, more polar spots is a strong indication of oxidation. HPLC analysis will show a decrease in the main peak area and the emergence of new peaks, typically with shorter retention times in reverse-phase chromatography.

Q3: Is it necessary to handle the solid compound in a glovebox?

A3: While a glovebox provides the highest level of protection, it is not strictly necessary for routine weighing and handling if done expeditiously. To minimize exposure, open the container for the shortest time possible in a well-ventilated area with low humidity. For extended handling or if the compound is particularly sensitive, a glovebox or an inert atmosphere-purged bag is recommended.

Q4: Can I add an antioxidant directly to the solid material?

A4: Adding an antioxidant to the solid is generally not a standard practice and can complicate quantification and downstream use. It is more effective to control the storage environment. Antioxidants are more practically added to solutions of the compound.

Q5: What type of antioxidant is suitable for solutions of N-(4-amino-2-methylphenyl)butanamide?

A5: For solutions, radical-scavenging antioxidants are effective.[2] Common choices for aromatic amines in pharmaceutical preparations include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) at low concentrations (e.g., 0.01-0.1%). The choice of antioxidant must be compatible with your solvent and downstream application. Always perform a small-scale compatibility test.

Q6: How should I prepare and store stock solutions?

A6: Use a high-purity, degassed solvent (e.g., DMSO, ethanol, or acetonitrile). After dissolving the compound, sparge the solution with argon or nitrogen for a few minutes before sealing the vial. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizing the Oxidation Prevention Strategy

The following diagram illustrates the logical workflow for preventing and troubleshooting the oxidation of N-(4-amino-2-methylphenyl)butanamide.

Oxidation_Prevention_Workflow Workflow for Preventing Oxidation of N-(4-amino-2-methylphenyl)butanamide cluster_storage Proper Storage cluster_handling Handling & Preparation cluster_monitoring Quality Control & Troubleshooting Storage Store Solid Compound: - 2-8°C - Inert Atmosphere (Ar/N2) - Amber Vial (Light Protection) - Desiccator (Dry) Handling Minimize Air/Light Exposure: - Quick Weighing - Use Degassed Solvents Storage->Handling SolutionPrep Prepare Stock Solutions: - Add Antioxidant (optional) - Sparge with Inert Gas - Store at -20°C to -80°C Handling->SolutionPrep QC Regularly Monitor Purity: - Visual Inspection (Color) - TLC Analysis - HPLC Analysis SolutionPrep->QC Troubleshoot Oxidation Detected? QC->Troubleshoot Repurify Re-purify Material Troubleshoot->Repurify Yes Implement Implement Stricter Controls Troubleshoot->Implement Yes ContinueUse Continue Use Troubleshoot->ContinueUse No Repurify->Storage Implement->Storage

Caption: A logical workflow for the storage, handling, and quality control of N-(4-amino-2-methylphenyl)butanamide.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid N-(4-amino-2-methylphenyl)butanamide
  • Container Selection: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Inert Gas Purge: Place the solid compound into the vial. Gently flush the headspace of the vial with a stream of dry argon or nitrogen for 1-2 minutes.

  • Sealing: Immediately and tightly seal the vial with the screw cap. For extra protection, wrap the cap with Parafilm®.

  • Storage Environment: Place the sealed vial inside a desiccator containing a suitable desiccant (e.g., silica gel).

  • Temperature Control: Store the desiccator in a refrigerator at 2-8°C.

  • Documentation: Clearly label the vial with the compound name, date, and storage conditions.

Protocol 2: Qualitative Assessment of Oxidation by Thin-Layer Chromatography (TLC)

This protocol helps to quickly assess if oxidation has occurred.

  • Sample Preparation:

    • Reference Sample: Dissolve a small amount (1-2 mg) of your stored N-(4-amino-2-methylphenyl)butanamide in a suitable solvent (e.g., 0.5 mL of ethyl acetate or dichloromethane).

    • Control Sample: If available, use a freshly purified or newly purchased sample of the compound, prepared in the same manner.

    • Stressed Sample (Optional but Recommended): Dissolve a small amount of the compound in a solvent and leave it exposed to air and light on the benchtop for several hours, or add a drop of 3% hydrogen peroxide to accelerate oxidation.

  • TLC Plate Spotting: On a silica gel TLC plate, carefully spot the reference, control, and stressed samples in separate lanes.

  • Development: Develop the plate in a chamber with an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes, start with a 1:1 ratio and adjust as needed).

  • Visualization:

    • Visualize the plate under UV light (254 nm).

    • Stain the plate with a suitable reagent. A potassium permanganate stain is a good general oxidative stain. Alternatively, a ninhydrin stain can be used, which is specific for primary amines.[3]

  • Interpretation: Compare the lanes. The presence of new spots (especially those with lower Rf values, indicating higher polarity) in your reference sample that are also present or more intense in the stressed sample suggests oxidation.

Protocol 3: Quantitative Analysis of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for developing an HPLC method to quantify the purity of your compound. Method development and validation will be required for your specific instrument and column.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase (Isocratic): A mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid in each). A starting point could be a 50:50 mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Aromatic amines typically have strong UV absorbance. Scan for an optimal wavelength between 230-280 nm using a photodiode array (PDA) detector or by running a UV scan of a pure sample.

  • Sample Preparation:

    • Prepare a stock solution of your compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution to a working concentration within the linear range of the detector (e.g., 0.1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram. Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks. The appearance of new peaks, particularly at earlier retention times, can indicate the formation of more polar oxidation products.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid. Retrieved from [Link]

  • Linch, A. L. (1953). U.S. Patent No. 2,653,171. Washington, DC: U.S. Patent and Trademark Office.
  • d'Ischia, M., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. International Journal of Molecular Sciences, 24(4), 3524. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2024, January 8). p-Phenylenediamine - CIR Report Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Phenylenediamine. Retrieved from [Link]

  • Ecolab USA Inc. (2025, May 27). Oxygenated aromatic amines and use as antioxidants. Justia Patents. Retrieved from [Link]

  • Nagy, B., et al. (2022). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 27(19), 6231. Retrieved from [Link]

  • Susha, R., et al. (2020). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Scientific Reports, 10, 12345. Retrieved from [Link]

  • Guo, K., & Chen, Y. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 2(8), 1156-1159. Retrieved from [Link]

  • D'Aniello, A., et al. (2007). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Amino Acids, 32(1), 107-112. Retrieved from [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]

  • Guo, K., & Chen, Y. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation products of PPD. Retrieved from [Link]

  • Wang, Y., et al. (2023). Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. Environmental Science & Technology, 57(41), 15589-15599. Retrieved from [Link]

  • Kordian, D., et al. (2014). Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS. PLoS ONE, 9(9), e108256. Retrieved from [Link]

  • University of Rochester. (n.d.). TLC stains. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Butanamide, 4-chloro-3-oxo-N-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206479. Retrieved from [Link]

Sources

minimizing side reactions in N-(4-amino-2-methylphenyl)butanamide production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-(4-amino-2-methylphenyl)butanamide

Last Updated: February 21, 2026

Welcome to the technical support center for the synthesis of N-(4-amino-2-methylphenyl)butanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the common challenges encountered during this specific amide synthesis. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve side reactions, thereby optimizing your yield and purity.

Troubleshooting Guide: Minimizing Side Reactions

This guide addresses specific issues you may encounter during the synthesis of N-(4-amino-2-methylphenyl)butanamide in a detailed question-and-answer format.

Question 1: My reaction is producing a significant amount of a di-acylated byproduct. How can I improve the selectivity for mono-acylation?

Answer:

This is a classic challenge when working with phenylenediamines. The presence of two nucleophilic amino groups on the 2-methyl-p-phenylenediamine starting material makes it susceptible to reacting with two equivalents of the acylating agent (e.g., butyryl chloride or butanoic anhydride).

Root Causes & Mechanistic Insight:

  • Relative Nucleophilicity: The 4-amino group is generally more nucleophilic than the 2-amino group due to the steric hindrance imposed by the adjacent methyl group. However, under forcing conditions or with a large excess of the acylating agent, the less reactive amine can also be acylated.

  • Reaction Conditions: High temperatures and prolonged reaction times can provide sufficient energy to overcome the steric barrier at the 2-position, leading to di-acylation.

Strategies for Mitigation:

  • Control Stoichiometry: Carefully control the molar ratio of the acylating agent to the diamine. A 1:1 or slightly less than 1:1 ratio of acylating agent to diamine is recommended to favor mono-acylation.

  • Slow Addition: Add the acylating agent dropwise to the solution of the diamine at a low temperature (e.g., 0-5 °C). This maintains a low instantaneous concentration of the acylating agent, reducing the likelihood of a second acylation event.[1]

  • Choice of Base: Utilize a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIEA). These bases will scavenge the HCl byproduct without competing with the amine as a nucleophile.[2] The use of an appropriate base is crucial to drive the equilibrium towards the product.[2]

  • Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are suitable for this reaction.[2]

Experimental Protocol for Selective Mono-acylation:

ParameterRecommended ConditionRationale
Reactants 2-methyl-p-phenylenediamine, Butyryl chlorideAcyl chlorides are highly reactive, allowing for lower reaction temperatures.[]
Stoichiometry Diamine:Butyryl Chloride:Base (1 : 1 : 1.1)A slight excess of base ensures complete neutralization of HCl.
Temperature 0 °C to room temperatureMinimizes di-acylation and other side reactions.
Solvent Anhydrous Dichloromethane (DCM)Aprotic and effectively solubilizes reactants.
Addition Rate Butyryl chloride added dropwise over 30-60 minMaintains low concentration of the acylating agent.
Question 2: I am observing colored impurities in my final product, suggesting oxidation. What is the cause and how can I prevent it?

Answer:

Aromatic amines, particularly phenylenediamines, are highly susceptible to oxidation, which can lead to the formation of colored impurities, often quinone-imine type structures.[4][5]

Root Causes & Mechanistic Insight:

  • Atmospheric Oxygen: Exposure of the reaction mixture or the isolated product to air can lead to gradual oxidation. The electron-rich aromatic ring is easily oxidized.

  • Oxidizing Agents: Trace impurities in solvents or reagents can act as oxidizing agents.

  • Light Exposure: Photochemical oxidation can also contribute to the degradation of the product.

Strategies for Mitigation:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Antioxidants: In some cases, a small amount of an antioxidant like sodium bisulfite or butylated hydroxytoluene (BHT) can be added to the reaction mixture, although this should be tested for compatibility with the desired reaction.

  • Purification under Inert Conditions: If possible, perform purification steps like chromatography under an inert atmosphere.

  • Storage: Store the final product in a dark, airtight container, preferably under an inert gas, and at a low temperature.

Question 3: My reaction yield is low, and I suspect hydrolysis of the acylating agent or the product. How can I address this?

Answer:

Hydrolysis is a common side reaction, especially when using highly reactive acylating agents like acyl chlorides.[6]

Root Causes & Mechanistic Insight:

  • Water in Reagents/Solvents: Trace amounts of water in the reaction solvent or on the glassware can react with the acyl chloride to form butanoic acid, which is unreactive towards the amine under these conditions.

  • Product Hydrolysis: While amides are generally stable, they can be hydrolyzed back to the amine and carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures.[7]

Strategies for Mitigation:

  • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Reagent Quality: Use freshly opened or properly stored acylating agents.

  • Controlled Quenching: When the reaction is complete, quench it carefully by adding it to cold water or a saturated aqueous solution of a mild base like sodium bicarbonate. This will neutralize any remaining acid and precipitate the product.[1]

  • Avoid Extreme pH and Heat during Workup: During the workup and purification steps, avoid prolonged exposure to strong acids or bases and high temperatures to prevent product hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying N-(4-amino-2-methylphenyl)butanamide?

A1: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is often the most effective method for obtaining highly pure material, especially if the main impurities have different solubility profiles.[8] Suitable solvent systems include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[9]

  • TLC System: Use a silica gel plate and a mobile phase of ethyl acetate/hexanes (e.g., 1:1 or 2:1 v/v).

  • Visualization: Visualize the spots under UV light (254 nm). The starting diamine and the product amide should have different Rf values.

  • Confirmation: Co-spotting the reaction mixture with the starting material will help confirm the consumption of the diamine.

Q3: Are there alternative acylating agents I can use besides butyryl chloride?

A3: Yes, butanoic anhydride is a common alternative.[] It is less reactive than butyryl chloride, which can sometimes improve selectivity, but may require slightly higher temperatures or longer reaction times.[] The byproduct of this reaction is butanoic acid, which can be removed with a basic wash during workup.

Visualizations

Diagram 1: Reaction Pathway and Key Side Reactions

Start 2-methyl-p-phenylenediamine + Butyryl Chloride Desired N-(4-amino-2-methylphenyl)butanamide (Mono-acylation) Start->Desired Desired Pathway (Controlled Conditions) Side1 Di-acylated Product Start->Side1 Excess Acylating Agent/ High Temperature Side2 Oxidation Products (Colored Impurities) Start->Side2 Presence of O2 Side3 Butanoic Acid (Hydrolysis of Acyl Chloride) Start->Side3 Presence of H2O

Caption: Main reaction pathway and common side reactions.

Diagram 2: Troubleshooting Workflow

Problem Low Yield or Impure Product Check1 TLC Analysis: Multiple Spots? Problem->Check1 SideProduct Identify Side Product (e.g., Di-acylation) Check1->SideProduct Yes Oxidation Colored Impurities? Check1->Oxidation No, but colored Optimize Optimize Conditions: - Stoichiometry - Temperature - Slow Addition SideProduct->Optimize Purify Purification Strategy: - Recrystallization - Chromatography Optimize->Purify Success Pure Product, Improved Yield Purify->Success Inert Use Inert Atmosphere & Degassed Solvents Oxidation->Inert Inert->Purify

Sources

Technical Support Center: Purification of N-(4-amino-2-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-amino-2-methylphenyl)butanamide is a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials.[1][2] The purity of this compound is paramount, as even trace impurities can lead to undesirable side reactions, reduced efficacy, and potential toxicity in the final product. This guide is designed for researchers, scientists, and drug development professionals to provide practical, evidence-based solutions for common purification challenges encountered during and after the synthesis of N-(4-amino-2-methylphenyl)butanamide.

This document offers troubleshooting guides in a question-and-answer format, focusing on the removal of specific, frequently encountered impurities. The methodologies described are grounded in the principles of organic chemistry and have been curated to ensure both high purity and optimal yield.

Troubleshooting Guide: Common Impurities and Their Removal

The synthesis of N-(4-amino-2-methylphenyl)butanamide, typically via the acylation of 2-methyl-p-phenylenediamine with butanoyl chloride or a related acylating agent, can lead to several process-related impurities.[3][4] Below, we address the most common of these and provide detailed protocols for their removal.

Issue 1: Presence of Unreacted 2-methyl-p-phenylenediamine

Q: My final product is contaminated with the starting diamine. Standard recrystallization doesn't seem to remove it completely. What is the most effective method to eliminate this impurity?

A: The persistence of unreacted 2-methyl-p-phenylenediamine is a common issue due to its structural similarity and comparable polarity to the desired product. The most robust method for its removal is an acidic wash (liquid-liquid extraction) during the workup phase. This leverages the basicity of the free amino group on the starting material, which is absent in the product's amide form under these conditions.

Scientific Rationale: The unreacted diamine possesses two basic amino groups, making it readily protonated by a dilute acid to form a water-soluble ammonium salt.[5] The product, N-(4-amino-2-methylphenyl)butanamide, is an amide, and while it has a free amino group, the amide nitrogen is significantly less basic. The aromatic amine is also less basic than the aliphatic-like amine of the starting material. This difference in pKa allows for selective protonation and extraction into an aqueous acidic phase, leaving the desired amide product in the organic layer.

Experimental Protocol: Acidic Wash for Removal of Unreacted Diamine
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and wash with a 1M solution of hydrochloric acid (HCl). It is advisable to perform this wash three times to ensure complete removal of the diamine.[5]

  • Neutralization: After the acidic wash, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Workflow for Diamine Impurity Removal

G cluster_0 Workup Process A Crude Product in Organic Solvent B Add 1M HCl (aq) and Shake A->B C Separate Layers B->C D Organic Layer (Purified Product) C->D Contains Product E Aqueous Layer (Diamine Impurity as Salt) C->E Contains Impurity F Wash with NaHCO3 (aq) D->F G Wash with Brine F->G H Dry and Concentrate G->H I Pure Product H->I

Caption: Workflow for selective removal of diamine starting material.

Issue 2: Contamination with Butanoic Acid

Q: My NMR spectrum shows signals consistent with butanoic acid. How can I remove this acidic impurity?

A: Butanoic acid is typically formed from the hydrolysis of the butanoyl chloride acylating agent.[6][7][8][9] A basic wash during the workup is highly effective for its removal.

Scientific Rationale: Butanoic acid, being a carboxylic acid, will readily react with a mild base such as sodium bicarbonate to form a water-soluble sodium butanoate salt. This salt will partition into the aqueous phase, while the neutral amide product remains in the organic layer.

Experimental Protocol: Basic Wash for Removal of Butanoic Acid
  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Basic Extraction: In a separatory funnel, wash the organic solution with a saturated aqueous solution of sodium bicarbonate. The evolution of CO₂ gas may be observed. Repeat the wash two to three times.

  • Water Wash: Wash the organic layer with water to remove any residual bicarbonate.

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo.

Issue 3: Presence of the Di-acylated Byproduct

Q: I have identified a byproduct that appears to be the di-acylated version of my starting diamine. How can this be separated from my desired mono-acylated product?

A: The formation of a di-acylated byproduct is a common challenge in the acylation of diamines.[10] The separation of the mono- and di-acylated products can often be achieved by flash column chromatography or careful recrystallization.

Scientific Rationale: The di-acylated product is significantly less polar than the mono-acylated product due to the absence of a free amino group. This difference in polarity can be exploited for separation by chromatography. Alternatively, a carefully selected solvent system for recrystallization can also be effective.

Experimental Protocol: Purification by Flash Column Chromatography
  • Adsorbent: Use silica gel as the stationary phase.

  • Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.

  • Monitoring: Monitor the separation by thin-layer chromatography (TLC). The less polar di-acylated byproduct will elute first, followed by the more polar desired product.

  • Fraction Collection: Collect the fractions containing the pure product and concentrate them to yield the purified N-(4-amino-2-methylphenyl)butanamide.

Recrystallization as an Alternative

Recrystallization can be a more scalable purification method.[11] The choice of solvent is critical. A solvent system where the desired product has good solubility at elevated temperatures and poor solubility at room temperature, while the impurity remains in solution, is ideal.

Solvent SystemRationale
Ethanol/Water The desired product is often soluble in hot ethanol and will precipitate upon the addition of water. The less polar di-acylated impurity may remain in the mixed solvent system.
Toluene/Hexane The product can be dissolved in hot toluene, and the less soluble di-acylated impurity may be filtered off hot. Alternatively, upon cooling, the desired product may crystallize out, leaving the more soluble impurity in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose recrystallization solvent for N-(4-amino-2-methylphenyl)butanamide? A1: A mixture of ethanol and water is often a good starting point for the recrystallization of aromatic amides. The compound's solubility in hot ethanol, followed by precipitation with the addition of water, can yield high-purity crystals.

Q2: How can I effectively remove colored impurities? A2: Colored impurities are often highly polar or are degradation products. A charcoal treatment during recrystallization can be effective. Add a small amount of activated charcoal to the hot solution of your crude product, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q3: My NMR spectrum shows broad signals for the amine and amide protons. Is this normal? A3: Yes, this is quite common. The N-H protons can undergo exchange with residual water or other protic species in the NMR solvent, leading to signal broadening. The amide N-H may also show restricted rotation around the C-N bond, which can also contribute to broadening.

Q4: What are the optimal storage conditions to prevent degradation? A4: N-(4-amino-2-methylphenyl)butanamide should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amino group.

Data Summary Tables

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O[2]
Molecular Weight 192.26 g/mol [12]
Melting Point 145.93 °C (Predicted)[1]
Water Solubility 287.21 mg/L (Predicted)[1]

Table 2: Comparison of Purification Methods for Common Impurities

ImpurityRecommended MethodPrinciple of Separation
2-methyl-p-phenylenediamineAcidic WashDifference in basicity
Butanoic AcidBasic WashDifference in acidity
Di-acylated ByproductColumn Chromatography / RecrystallizationDifference in polarity/solubility

References

  • Brainly. (2023, September 7). Write an equation for each of the following chemical reactions: A. Hydrolysis of butanoyl chloride B.
  • CymitQuimica. (n.d.). CAS 141-75-3: Butanoyl chloride.
  • Chegg. (2020, November 18). Solved 10.55 Write an equation for a. hydrolysis of butanoyl.
  • LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides.
  • University of Rochester. (n.d.). Workup: Amines. Retrieved from Department of Chemistry : University of Rochester
  • Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note.
  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • ResearchGate. (2016, July 20). How to separate imine from reaction mixture?
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?
  • Google Patents. (n.d.). CA2624859A1 - Selective acylation of 4-substituted-1,3-phenylenediamine.
  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-N-substituted-butanamides.
  • University of Rochester. (n.d.). Recrystallization. Retrieved from Department of Chemistry : University of Rochester
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from Department of Chemistry : University of Rochester
  • Reddit. (2024, March 12). Amine workup : r/Chempros.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide.
  • Chemchart. (n.d.). N-(2-AMINO-4-METHYLPHENYL)BUTANAMIDE (861534-82-9).
  • ACS Publications. (2025, November 28). Synthesis of Phenylenediamines via (4 + 1 + 1) Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand. Retrieved from Journal of the American Chemical Society
  • Google Patents. (n.d.). US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • Santa Cruz Biotechnology. (n.d.). N-(4-Amino-2-methylphenyl)butanamide | CAS 769928-20-3.
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures : r/Chempros.
  • Sigma-Aldrich. (n.d.). N-(4-amino-2-methylphenyl)butanamide hydrochloride | 1184988-39-3.
  • CymitQuimica. (n.d.). CAS 946769-29-5: N-(3-amino-4-methyl-phenyl)butanamide.
  • Google Patents. (n.d.). CN1974540B - Preparation process of 2,5-dichloro-p-phenylenediamine.
  • PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Google Patents. (n.d.). WO2001072690A2 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • Eurofins. (n.d.). Analytical Method Summaries.
  • ResearchGate. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid?
  • Hit2Lead. (n.d.). N-(4-amino-2-methylphenyl)butanamide hydrochloride | CAS# 1184988-39-3.
  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary.
  • PubChem. (n.d.). N-(2-Amino-4-methylphenyl)butanamide.
  • ResearchGate. (2025, August 10). solvent-free synthesis of amide: a novel technique of green chemistry.
  • Google Patents. (n.d.). CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ACS Publications. (2026, February 16). Electrochemical Synthesis of 1,2-Substituted N-Amido Benzimidazoles by Reduction of Nitroarenes.
  • MDPI. (2020, May 14). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Hilaris Publisher. (2011, November 12). Purity Profiling of Peptide Drugs.
  • Benchchem. (n.d.). strategies to reduce impurities in benzamide synthesis.
  • BLDpharm. (n.d.). 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide.
  • PMC. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • JOCPR. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column.
  • Semantic Scholar. (2021, December 31). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process.
  • Google Patents. (n.d.). US20040030183A1 - Method for producing N-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound N-(4-bromo-2-methylphenyl)butanamide.

Sources

optimizing temperature and pH for N-(4-amino-2-methylphenyl)butanamide stability

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Optimization of Storage and Handling Conditions Last Updated: February 22, 2026[1]

Introduction

Welcome to the Technical Support Center. You are likely working with N-(4-amino-2-methylphenyl)butanamide , a critical intermediate often utilized in dye synthesis (as a coupler or primary intermediate) or pharmaceutical development.[2]

This molecule presents a classic "stability paradox" common to N-acylated phenylenediamines:

  • The Amide Linkage: Susceptible to hydrolysis (cleavage) at extreme pH.[3]

  • The Primary Amine: Highly susceptible to oxidative coupling (dimerization) at neutral-to-basic pH.[2]

This guide provides an autonomous, evidence-based framework to navigate these competing degradation pathways.

Module 1: The Stability Triad (pH, Temperature, Oxidation)[1][4]

Q1: What is the absolute optimal pH for this molecule?

Recommendation: Maintain a pH window of 3.5 – 5.5 .

The Technical Logic:

  • Oxidation suppression (The Priority): The primary amine at position 4 is the "Achilles' heel." Like p-phenylenediamine (PPD), it oxidizes rapidly in the presence of air to form quinone diimines (Bandrowski’s base-like oligomers).[2] This reaction is driven by the free base form of the amine. By keeping the pH below the pKa of the anilinic amine (approx. pKa ~4.8–5.1), you force the amine into its protonated ammonium form (

    
    ), which is kinetically resistant to oxidation.[1]
    
  • Hydrolysis Avoidance: While amides hydrolyze in strong acids (pH < 2), N-aryl amides (anilides) are resonance-stabilized and relatively robust in mild acid at room temperature.[2]

  • The Danger Zone: At pH > 7.0, the amine deprotonates, leading to rapid pink/brown discoloration (oxidation).[1] At pH > 9.0, base-catalyzed hydrolysis of the amide bond accelerates.[1]

Q2: How does temperature affect the degradation profile?

Recommendation: Store stock solutions at -20°C . For experimental workflows, maintain < 25°C .

Thermodynamic Insight:

  • Hydrolysis: Follows Arrhenius behavior.[1] Every 10°C increase roughly doubles the rate of amide cleavage.

  • Oxidation: Is less predictable but often autocatalytic.[1] Once the first oxidized radical forms (often heat-triggered), it catalyzes further degradation.[1][2] Avoid water baths > 40°C during dissolution.[1]

Q3: Do I need antioxidants?

Recommendation: Yes, absolutely. For aqueous preparations, add 0.1% (w/v) Sodium Ascorbate or Sodium Sulfite .[1]

  • Mechanism:[4][5] These act as sacrificial reducing agents, scavenging dissolved oxygen and quenching semi-quinone radicals before they can polymerize.[1]

Module 2: Visualizing Degradation

Understanding the enemy is the first step to control. The diagram below illustrates the two divergent pathways you must balance.

DegradationPathways Molecule Intact Molecule (N-(4-amino-2-methylphenyl)butanamide) Hydrolysis Hydrolysis Pathway (Acid/Base Catalyzed) Molecule->Hydrolysis pH < 2 or pH > 9 High Temp Oxidation Oxidation Pathway (pH > 6.0, O2) Molecule->Oxidation pH > 6 Air Exposure Cleaved Cleavage Products (2-methyl-p-phenylenediamine + Butyric Acid) Hydrolysis->Cleaved Quinone Quinone Diimines (Pink/Brown Color) Oxidation->Quinone Polymer Insoluble Polymers (Bandrowski's Base Analogs) Quinone->Polymer Polymerization

Figure 1: Divergent degradation pathways.[2] Acid/Base triggers hydrolysis (left), while neutral/basic pH triggers oxidation (right).[1]

Module 3: Troubleshooting Guide

Scenario A: Solution turns pink or brown within minutes.
  • Diagnosis: Rapid oxidative coupling.[1]

  • Root Cause: The pH is likely > 6.0, allowing the free amine to react with dissolved oxygen.[1]

  • Corrective Action:

    • Check buffer pH immediately.[1]

    • Acidify to pH 4.0 using dilute Acetic Acid or HCl.

    • Critical Step: Degas your solvents (sparge with Argon/Nitrogen for 15 mins) before dissolving the solid.

Scenario B: HPLC shows a new peak at a lower retention time (more polar).
  • Diagnosis: Amide Hydrolysis.[3]

  • Root Cause: Exposure to extreme pH (likely strong acid used for dissolution) or high temperature.

  • Confirmation: The new peak likely corresponds to 2-methyl-p-phenylenediamine (the deacetylated precursor).[2]

  • Corrective Action: Switch to a milder buffer (e.g., 50 mM Citrate, pH 4.5) and avoid heating above 30°C.[1]

Scenario C: Precipitation occurs upon cooling.
  • Diagnosis: Solubility limit reached.

  • Root Cause: The butanamide chain adds lipophilicity compared to the parent diamine.

  • Corrective Action: Add a co-solvent.[1] This molecule tolerates DMSO or Methanol (up to 10%) well. Ensure the organic solvent is peroxide-free to prevent oxidation.[2]

Module 4: Validated Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution (10 mM)

This protocol is designed to minimize oxidation during the critical dissolution phase.

Materials:

  • N-(4-amino-2-methylphenyl)butanamide solid[2]

  • DMSO (anhydrous, high purity)[1]

  • 0.1 M Citrate Buffer (pH 4.0)

  • Argon gas

Procedure:

  • Weighing: Weigh the target amount of solid into an amber glass vial (light protection).

  • Dissolution: Dissolve the solid completely in DMSO first. (Target concentration: 100 mM in pure DMSO).

    • Why? Dissolving in organic solvent first avoids the "pH shock" of adding solid directly to water, and DMSO stabilizes the molecule better than water.[1]

  • Dilution: Dilute the DMSO concentrate 1:10 into degassed 0.1 M Citrate Buffer (pH 4.0).

  • Storage: Aliquot immediately into single-use vials, purge headspace with Argon, and freeze at -20°C.

Protocol 2: HPLC System Suitability for Stability Tracking

Use this method to verify if your compound has degraded.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic ring) and 280 nm
Expected Retention Parent molecule will elute later than the hydrolysis product (diamine).[1]

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose issues in real-time.

TroubleshootingTree Start Problem Observed ColorChange Color Change (Pink/Brown/Black) Start->ColorChange PurityLoss Purity Loss on HPLC (New Peaks) Start->PurityLoss CheckpH Check pH. Is it > 6.0? ColorChange->CheckpH CheckPeak Is new peak more polar (earlier)? PurityLoss->CheckPeak YesHighPH YES: Oxidation Risk. Lower pH to 4.0-5.0. Add Ascorbate. CheckpH->YesHighPH Yes NoHighPH NO: Check Light/Air. Store in Amber Vial. Purge with Argon. CheckpH->NoHighPH No Hydrolysis Hydrolysis Detected. Buffer is too acidic (<3) or too basic (>9). CheckPeak->Hydrolysis Yes Unknown Unknown Impurity. Check starting material or solvent purity. CheckPeak->Unknown No

Figure 2: Diagnostic decision tree for common stability issues.

References

  • Corbett, J. F. (1973).[1] "The Chemistry of Hair Dyes: The Mechanism of Oxidation of p-Phenylenediamines." Journal of the Society of Cosmetic Chemists. (Establishes the oxidation mechanism of PPD derivatives to quinone diimines).

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2] (Authoritative text on amide hydrolysis kinetics and aniline oxidation).

  • Nohynek, G. J., et al. (2005).[1][6] "Toxicology and risk assessment of oxidative hair dyes." Food and Chemical Toxicology. (Discusses the stability and metabolic fate of N-acetylated PPD derivatives).

  • PubChem. (2025).[1][7] "N-(4-amino-2-methylphenyl)butanamide Compound Summary." (Structural confirmation and physicochemical properties).

Sources

overcoming crystallization challenges with N-(4-amino-2-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(4-amino-2-methylphenyl)butanamide Crystallization

Welcome to the technical support center for N-(4-amino-2-methylphenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common crystallization challenges associated with this molecule. The inherent structural features of N-(4-amino-2-methylphenyl)butanamide—specifically the presence of a primary aromatic amine, a secondary amide linkage, and a flexible butyl chain—create a complex interplay of intermolecular forces that can make crystallization non-trivial. The primary amine and amide groups are strong hydrogen bond donors and acceptors, which can lead to the formation of robust synthons, but also potentially to amorphous precipitation or the formation of undesirable polymorphs if not controlled properly.[1][2] This guide provides in-depth, field-proven insights and systematic troubleshooting protocols to help you achieve high-quality, crystalline material.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My N-(4-amino-2-methylphenyl)butanamide solution is clear and supersaturated, but no crystals are forming. What are the primary steps to induce nucleation?

A1: The failure to nucleate is a common kinetic barrier in crystallization. A clear, supersaturated solution lacks the initial seed or energy required to begin crystal lattice formation. The goal is to overcome this energy barrier without causing a rapid, uncontrolled precipitation ("crashing out"), which traps impurities.

Underlying Principle: Nucleation is the first and most critical step in crystallization. It can be either homogeneous (spontaneous formation of nuclei in a clear solution) or heterogeneous (nucleation on a surface or impurity). Often, heterogeneous nucleation is easier to induce.

Troubleshooting Protocol:

  • Introduce Mechanical Energy (Scratching): Gently scratch the inside of the flask below the solvent level with a glass rod.[3] The micro-abrasions on the glass create high-energy sites that can serve as templates for nucleation. If successful, you should see crystals forming along the scratch mark.

  • Seed the Solution: If you have a previous batch of crystalline material, add a single, tiny crystal (a "seed crystal") to the supersaturated solution. This provides a perfect template for further crystal growth, bypassing the difficult initial nucleation step. If no seed crystals are available, you can sometimes create them on a glass rod by dipping it in the solution, allowing the solvent to evaporate from the tip to form a microcrystalline residue, and then re-inserting the rod into the solution.

  • Increase Supersaturation (Controlled):

    • Slow Evaporation: Loosen the cap of your vial or use a needle to allow very slow evaporation of the solvent over several hours or days. This gradually increases the concentration, gently pushing the system towards nucleation. This is often more effective with less volatile solvents.[4]

    • Cooling: If the solution is at room temperature, try cooling it slowly. Place the flask in a refrigerator (4°C), and if no crystals form after several hours, move it to a freezer (-20°C). A slow cooling rate is crucial for forming high-quality crystals.

  • Ultrasonication: Briefly placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation. Use this method sparingly, as it can sometimes lead to the formation of many small crystals.

Q2: My compound is "oiling out," forming a liquid phase instead of solid crystals upon cooling. How do I prevent this?

A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system, or when the concentration is too high for orderly crystal lattice formation. The resulting oil is a liquid phase of your compound, often containing significant impurities.

Underlying Principle: The solubility of a compound is temperature-dependent. If the solution becomes supersaturated at a temperature where the compound's solid form is not stable, it will separate as a liquid. This is common for compounds with relatively low melting points or when using a solvent in which the compound is excessively soluble.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Warm the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to reduce the supersaturation level.[5] Then, attempt to cool the solution much more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice rather than aggregating into a disordered liquid phase.

  • Lower the Crystallization Temperature: By adding more solvent, you lower the temperature at which the solution becomes saturated. This increases the likelihood that crystallization will occur below the melting point of the compound in that solvent system.

  • Change the Solvent System: This is often the most effective solution.

    • Use a less effective solvent: Choose a solvent in which your compound has lower solubility at elevated temperatures. This will naturally lead to a lower saturation temperature.

    • Introduce an Anti-solvent: Dissolve your compound in a good solvent, and then slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until the solution becomes faintly turbid. Warm the solution until it becomes clear again, and then allow it to cool slowly. This technique, also known as vapor diffusion, can be very effective.

Q3: I'm consistently getting very small, needle-like, or poor-quality crystals. How can I improve crystal size and quality?

A3: The formation of small or needle-like crystals is typically a sign of very rapid nucleation and crystal growth.[3][5] While this may result in a high yield, the rapid process often incorporates solvent and impurities into the crystal lattice, leading to low purity and difficulty in handling and drying.

Underlying Principle: Crystal growth is a competition between nucleation rate and growth rate. To obtain large, well-formed crystals, you want to minimize the number of nucleation sites and slow down the growth process, allowing molecules to add to the existing crystal lattice in an orderly fashion.

Troubleshooting Protocol:

  • Reduce the Rate of Cooling: This is the most critical parameter. Instead of placing the flask directly in an ice bath or freezer, allow it to cool slowly to room temperature on the benchtop, then transfer it to a refrigerator. For even slower cooling, insulate the flask (e.g., by placing it in a beaker of warm water or wrapping it in glass wool) and allow the entire system to cool slowly.

  • Reduce the Level of Supersaturation: Add slightly more solvent than the minimum required for dissolution at high temperatures.[5] This reduces the driving force for crystallization, slowing down the process and allowing for the growth of larger, more perfect crystals.

  • Utilize a Solvent/Anti-solvent System: As described in A2, a solvent/anti-solvent system can provide excellent control over the rate of crystallization. The slow diffusion of the anti-solvent into the solution of your compound creates a gradual increase in supersaturation, which favors the growth of existing crystals over the formation of new nuclei.

  • Consider Solvent Choice: The choice of solvent can influence crystal habit. Amides often benefit from hydrogen-bonding solvents.[6] Experiment with solvents from different classes (e.g., alcohols, esters, aromatic hydrocarbons) to see how they affect crystal morphology. Sometimes, a small amount of a solvent like toluene or benzene in a mixture can promote better crystal packing.[6]

Systematic Protocols & Data

Protocol 1: Systematic Solvent Screening for Crystallization

This protocol outlines a systematic approach to identifying a suitable solvent system for N-(4-amino-2-methylphenyl)butanamide.

Methodology:

  • Preparation: Place approximately 10-20 mg of your compound into several small test tubes or vials.

  • Solvent Addition (Room Temp): To each vial, add a different solvent from the table below, drop by drop, until the solid dissolves or until about 1 mL of solvent has been added. Note the solubility at room temperature.

  • Heating: For vials where the solid did not dissolve at room temperature, gently heat the mixture to the boiling point of the solvent. Add more solvent dropwise if necessary to achieve full dissolution.

  • Cooling & Observation: Allow the vials that formed a clear solution upon heating to cool slowly to room temperature, and then cool further in an ice bath.

  • Evaluation: A good single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Observe the quality and quantity of the crystals formed upon cooling.

Table 1: Suggested Solvents for Screening

Solvent ClassSolventBoiling Point (°C)Polarity IndexH-Bonding CapabilityExpected Behavior with N-(4-amino-2-methylphenyl)butanamide
Alcohols Methanol655.1Donor & AcceptorHigh solubility likely; may require an anti-solvent.
Ethanol784.3Donor & AcceptorGood starting point; often used in mixtures with water.[7]
Isopropanol823.9Donor & AcceptorLower solubility than ethanol; may be a good single solvent.
Esters Ethyl Acetate774.4AcceptorGood potential; balances polarity and H-bond accepting.[6]
Ketones Acetone565.1AcceptorOften too strong a solvent, but useful in anti-solvent pairs.
Aromatic Toluene1112.4NoneMay promote good crystal packing due to aromatic interactions.[6]
Ethers 2-Methyl-THF804.0AcceptorGreener alternative to THF; good potential.
Apolar Heptane/Hexane98 / 690.1NoneLikely to be an effective anti-solvent.
Polar Aprotic Acetonitrile825.8AcceptorModerate choice; may be a good single solvent.
Polar Protic Water10010.2Donor & AcceptorVery low solubility expected; useful as an anti-solvent.

Visual Workflow Guides

Troubleshooting Crystallization Failures

This decision tree provides a logical workflow for troubleshooting common crystallization problems.

G start Start: Supersaturated Solution no_crystals Problem: No Crystals Form start->no_crystals oiling_out Problem: Compound 'Oils Out' start->oiling_out poor_crystals Problem: Poor Crystal Quality (Small, Needles, Impure) start->poor_crystals sol_scratch Action: Scratch with Glass Rod no_crystals->sol_scratch First Step sol_reheat_dilute Action: Reheat, Add More Solvent, Cool Slowly oiling_out->sol_reheat_dilute First Step sol_slow_cool Action: Slow Down Cooling Rate poor_crystals->sol_slow_cool First Step sol_seed Action: Add Seed Crystal sol_scratch->sol_seed If Fails sol_concentrate Action: Slow Evaporation / Cool Further sol_seed->sol_concentrate If Fails sol_new_solvent1 Action: Change Solvent System sol_concentrate->sol_new_solvent1 Last Resort sol_antisolvent1 Action: Use Solvent/Anti-Solvent System sol_reheat_dilute->sol_antisolvent1 If Fails sol_new_solvent2 Action: Change to a Less Solubilizing Solvent sol_antisolvent1->sol_new_solvent2 If Still Fails sol_less_super Action: Reduce Supersaturation (Add More Solvent) sol_slow_cool->sol_less_super Also Consider sol_antisolvent2 Action: Use Vapor Diffusion or Layering sol_less_super->sol_antisolvent2 Advanced Method sol_new_solvent3 Action: Screen Different Solvent Classes sol_antisolvent2->sol_new_solvent3 If Habit is Poor G step1 Step 1: Dissolve Compound in Minimum Good Solvent (e.g., Ethanol) step2 Step 2: Slowly Add Anti-Solvent (e.g., Water) Until Faintly Turbid step1->step2 step3 Step 3: Add 1-2 Drops of Good Solvent to Re-clarify Solution step2->step3 step4 Step 4: Allow System to Cool Slowly and Undisturbed step3->step4 step5 Step 5: Isolate Crystals by Filtration, Wash with Anti-Solvent step4->step5 step6 Step 6: Dry Crystals Under Vacuum step5->step6

Caption: Workflow for solvent/anti-solvent crystallization.

References

  • Chemistry LibreTexts. 2.2.4.6F: Troubleshooting. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Aix-Marseille University. Guide for crystallization. [Link]

  • PubChem. N-(2-Amino-4-methylphenyl)butanamide. [Link]

  • MacLachlan, M. J. et al. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Nature Communications. [Link]

  • Rene, G. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F. [Link]

  • ResearchGate. Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. [Link]

  • Chemchart. N-(2-AMINO-4-METHYLPHENYL)BUTANAMIDE (861534-82-9). [Link]

  • Google Patents. Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • Journal of the American Chemical Society. Acid···Amide Supramolecular Synthon in Cocrystals: From Spectroscopic Detection to Property Engineering. [Link]

  • ACS Publications. Investigation of an Amide-Pseudo Amide Hydrogen Bonding Motif within a Series of Theophylline:Amide Cocrystals. [Link]

  • Taylor & Francis Online. Liquid crystal trimers containing secondary amide groups. [Link]

  • National Center for Biotechnology Information. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. [Link]

  • Google Patents.
  • Journal of Chemical and Pharmaceutical Research. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

  • ACS Publications. Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. [Link]

  • NIST WebBook. Butanamide, N-(2-methylphenyl)-3-oxo-. [Link]

  • PubChem. 2-amino-N-(4-butan-2-ylphenyl)-2-methylbutanamide. [Link]

  • MDPI. Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. [Link]

  • ResearchGate. Polymorphism, what it is and how to identify it: A systematic review. [Link]

Sources

Technical Support Center: Troubleshooting Baseline Noise in the UV Detection of N-(4-amino-2-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of N-(4-amino-2-methylphenyl)butanamide and related compounds. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues encountered during HPLC-UV analysis, with a specific focus on mitigating baseline noise. Our approach is rooted in first principles to empower you to not only solve immediate problems but also to build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the expected UV absorbance profile for N-(4-amino-2-methylphenyl)butanamide?

Recommendation: It is crucial to determine the optimal wavelength (λmax) empirically. This can be achieved by injecting a standard of N-(4-amino-2-methylphenyl)butanamide and using a photodiode array (PDA) detector to scan across a range of wavelengths (e.g., 190-400 nm) to identify the absorbance maximum.[4][5] This will ensure the highest sensitivity for your analysis.

Q2: What are the primary causes of high baseline noise in my chromatogram?

High baseline noise can originate from several sources within your HPLC system. The most common culprits include:

  • Mobile Phase Issues: Contaminated or low-quality solvents, improper degassing, or the use of solvents with high UV cutoff values.[1][6]

  • Detector Problems: An aging or faulty detector lamp, a contaminated flow cell, or temperature fluctuations in the detector.

  • System and Column Health: Leaks in the system, a contaminated or degraded column, or issues with the pump, such as faulty check valves.

A systematic approach to diagnosing the source of the noise is essential for effective troubleshooting.

Q3: How does the quality of my solvents impact baseline stability?

Solvent purity is paramount for stable baselines in HPLC-UV analysis. Impurities in solvents can lead to a host of problems, including increased baseline noise, ghost peaks, and baseline drift.[6] It is strongly recommended to use HPLC-grade or, for highly sensitive applications, MS-grade solvents. Water should be of high purity, such as that produced by a laboratory water purification system.

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving baseline noise issues during the analysis of N-(4-amino-2-methylphenyl)butanamide.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing the root cause of baseline noise.

G start High Baseline Noise Observed mobile_phase Check Mobile Phase - Freshly prepared? - HPLC Grade? - Degassed? start->mobile_phase detector Isolate Detector - Stop flow - Observe baseline mobile_phase->detector Noise Persists conclusion_mp Root Cause: Mobile Phase mobile_phase->conclusion_mp Noise Resolved system System Check - Leaks? - Pressure fluctuations? detector->system Noise Persists lamp Check Detector Lamp - Energy output? - Age? detector->lamp Noise Stops column Bypass Column - Replace with union - Observe baseline system->column Noise Persists conclusion_system Root Cause: System Leak/Pump system->conclusion_system Noise Resolved pump Inspect Pump - Check valves - Seals column->pump Noise Persists conclusion_column Root Cause: Column Contamination column->conclusion_column Noise Resolved flow_cell Clean Flow Cell lamp->flow_cell Lamp OK conclusion_detector Root Cause: Detector flow_cell->conclusion_detector Noise Resolved pump->conclusion_system

Caption: A systematic workflow for troubleshooting baseline noise.

Part 1: Mobile Phase and Solvent-Related Issues

Impurities or improper preparation of the mobile phase are frequent sources of baseline noise.

Protocol 1.1: Preparation of High-Purity Mobile Phase
  • Solvent Selection: Use only HPLC-grade or higher purity solvents and water.

  • Accurate Measurement: For mixed mobile phases, measure each component accurately by weight or volume. When mixing aqueous and organic solvents, add any buffers or modifiers to the aqueous phase before combining with the organic solvent to avoid volume changes upon mixing.

  • Degassing: Thoroughly degas the mobile phase before use. Online degassers are effective, but sparging with helium or vacuum filtration can also be used. Inadequate degassing can lead to bubble formation in the detector flow cell, causing sharp spikes in the baseline.

  • Fresh Preparation: Prepare mobile phases fresh daily, especially aqueous buffers which can support microbial growth.

Table 1: Common Solvents and their UV Cutoff Wavelengths
SolventUV Cutoff (nm)
Acetonitrile190
Methanol205
Water190
Tetrahydrofuran (THF)212

Data sourced from various chromatography resources.

Causality: Working at a wavelength close to or below the UV cutoff of your mobile phase will result in high background absorbance and increased noise. For N-(4-amino-2-methylphenyl)butanamide, with an expected λmax around 240 nm, acetonitrile and methanol are suitable organic modifiers.

Part 2: Detector-Related Problems

If the mobile phase is not the source of the noise, the detector is the next logical component to investigate.

Protocol 2.1: Diagnosing Detector Issues
  • Lamp Energy Check: Check the energy output of the detector lamp. Most HPLC software provides a diagnostic tool for this. A low or fluctuating lamp energy is indicative of an aging lamp that needs replacement.

  • Flow Cell Cleaning: A contaminated flow cell can cause both baseline noise and drift. Flush the flow cell with a strong, non-buffered solvent like methanol or isopropanol. If the contamination persists, a more rigorous cleaning with a dilute acid (e.g., 1N nitric acid, never hydrochloric acid ) may be necessary, following the manufacturer's instructions.

  • Temperature Stability: Ensure the laboratory environment has a stable temperature. Fluctuations in ambient temperature can affect the detector's performance and cause baseline drift.

Visualizing Detector Troubleshooting

G start Baseline Noise at Detector lamp_check Check Lamp Energy start->lamp_check flow_cell_clean Clean Flow Cell lamp_check->flow_cell_clean Energy OK replace_lamp Replace Lamp lamp_check->replace_lamp Low/Unstable Energy temp_check Check for Temperature Fluctuations flow_cell_clean->temp_check Noise Persists resolved Noise Resolved flow_cell_clean->resolved Noise Resolved temp_check->resolved Stabilize Temperature monitor_baseline Monitor Baseline replace_lamp->monitor_baseline monitor_baseline->resolved

Caption: Troubleshooting steps for detector-related baseline noise.

Part 3: System and Hardware Considerations

Mechanical issues within the HPLC system can also manifest as baseline noise.

Protocol 3.1: System Health Check
  • Leak Check: Carefully inspect all fittings and connections for any signs of leaks. Even a small leak can introduce air into the system and cause pressure fluctuations and baseline noise.

  • Pump Performance: A pulsating baseline that correlates with the pump stroke often points to a problem with the pump's check valves or seals. Consult your instrument manual for instructions on cleaning or replacing these components.

  • Column Contamination: If the baseline noise disappears when the column is replaced with a union, the column is likely contaminated. Flush the column with a series of strong solvents. If this is not effective, the column may need to be replaced.

Summary of Troubleshooting Strategies

IssuePotential CauseRecommended Action
High Frequency Noise Air bubbles, electrical noiseDegas mobile phase, check for proper grounding
Drifting Baseline Temperature fluctuations, column bleed, contaminated flow cellStabilize lab temperature, use a column oven, clean flow cell
Regular Spikes Faulty pump check valves, aging detector lampClean or replace check valves, replace lamp
Irregular Spikes Leaks, air in the systemPerform a thorough leak check, purge the system

References

  • Element Lab Solutions. (2018, December 3). HPLC UV detection. [Link]

  • Diva-portal.org. (2022, June 20). Analytical Methods for High Molecular Weight UV Stabilizers. [Link]

  • LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • Nam Thao. Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1. [Link]

  • PubMed. (2008, March 15). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • INN. High Performance Liquid Chromatography – Photodiode array detector (HPLC-PDA). [Link]

  • Spincotech. Photodiode Array Detector. [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for N-(4-amino-2-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of analytical methods for the quantification of N-(4-amino-2-methylphenyl)butanamide. As a crucial intermediate or active pharmaceutical ingredient (API), ensuring its identity, purity, and strength through validated analytical procedures is paramount for regulatory compliance and product safety.

While specific, peer-reviewed analytical methods for N-(4-amino-2-methylphenyl)butanamide are not extensively published, the principles outlined in this guide are derived from established methodologies for structurally similar aromatic amines.[1][2] The protocols and strategies detailed herein are based on a robust understanding of the compound's chemical properties and are grounded in the globally recognized standards set forth by the International Council for Harmonisation (ICH).[3][4] This document is intended to serve as a foundational resource for researchers, quality control analysts, and drug development professionals, enabling them to design and execute a comprehensive validation plan.

The Regulatory Cornerstone: ICH Q2(R2) Guidelines

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[4][5] The recently revised ICH Q2(R2) guideline, complemented by ICH Q14 (Analytical Procedure Development), provides a harmonized framework for this process, emphasizing a science- and risk-based approach.[3][6][7] The core objective is to ensure that the method yields data that are reliable, reproducible, and accurate.[8]

The validation process involves evaluating a series of performance characteristics, the extent of which depends on the type of analytical procedure (e.g., identification, impurity testing, or assay).[9] For quantitative analysis of N-(4-amino-2-methylphenyl)butanamide, the key validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability, Intermediate Precision, and Reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]

Comparative Overview of Primary Analytical Techniques

The selection of an analytical technique is the first critical step. For a compound like N-(4-amino-2-methylphenyl)butanamide, which possesses a chromophore (the aromatic ring) and a basic amino group, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable and widely adopted techniques.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.
Analyte State Analyzed in solution at ambient or slightly elevated temperatures.Requires analyte to be volatile and thermally stable, or made so via derivatization.
Detection Commonly UV-Vis (Diode Array Detector) or Mass Spectrometry (LC-MS).Mass Spectrometry, providing high specificity and structural information.
Advantages - Excellent for non-volatile or thermally labile compounds.- Wide applicability.- Robust and reproducible quantification with UV detection.- High specificity and sensitivity, especially with MS detection.- Definitive identification based on mass spectra.- Powerful for impurity profiling.
Considerations - Mobile phase selection and gradient optimization are critical.- Potential for matrix effects in LC-MS.- Derivatization is often necessary for polar compounds containing -NH2 groups to improve volatility and peak shape.[10][11][12]- Potential for thermal degradation in the injector.

The Analytical Validation Workflow: A Step-by-Step Guide

A successful validation begins with a well-defined plan, as outlined in the Analytical Target Profile (ATP), and culminates in a comprehensive validation report.

G cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation ATP Define Analytical Target Profile (ATP) (ICH Q14) MethodDev Develop Analytical Method (e.g., HPLC-UV, GC-MS) ATP->MethodDev Protocol Write Validation Protocol - Define Parameters - Set Acceptance Criteria MethodDev->Protocol Execute Execute Validation Experiments - Specificity, Linearity, Accuracy - Precision, Range, LOQ/LOD - Robustness Protocol->Execute Analyze Analyze Data & Compare Against Acceptance Criteria Execute->Analyze Report Generate Validation Report Analyze->Report Lifecycle Implement for Routine Use & Enter Method Lifecycle Management Report->Lifecycle

Caption: General workflow for analytical method validation.

Specificity

Causality: Specificity studies demonstrate that the signal measured is from the analyte of interest and not from any interfering components, such as impurities, degradation products, or matrix components. This is the foundation of a reliable method.

Experimental Protocol (HPLC-UV):

  • Prepare Samples:

    • A solution of N-(4-amino-2-methylphenyl)butanamide reference standard.

    • A placebo solution (matrix without the analyte).

    • A spiked sample (placebo spiked with the reference standard).

    • A solution of known related substances or potential impurities, if available.

    • A sample of the analyte subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analysis: Analyze all samples using the proposed HPLC method.

  • Acceptance Criteria:

    • The analyte peak should be free of co-elution from any other components. This is typically assessed using a Diode Array Detector (DAD) to check for peak purity.

    • The analyte peak should not be present in the placebo chromatogram at the retention time of the analyte.

Linearity & Range

Causality: Linearity confirms a proportional relationship between analyte concentration and the instrument's response, which is essential for accurate quantification. The range defines the boundaries within which this relationship is valid, accurate, and precise.[4][13]

Experimental Protocol (HPLC-UV & GC-MS):

  • Prepare Calibration Standards: Prepare a series of at least five concentrations of the N-(4-amino-2-methylphenyl)butanamide reference standard spanning the expected working range. For an assay, this is typically 80% to 120% of the target concentration.

  • Analysis: Analyze each concentration level in triplicate.

  • Data Evaluation:

    • Plot the mean response (e.g., peak area) versus the concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²) or coefficient of determination (R²).

G start Prepare Stock Solution of Reference Standard dilute Prepare ≥5 Concentration Levels (e.g., 80%, 90%, 100%, 110%, 120%) start->dilute analyze Analyze Each Level (n=3) Using the Proposed Method dilute->analyze plot Plot Mean Response vs. Concentration analyze->plot regress Perform Linear Regression Analysis plot->regress eval Evaluate: - Correlation Coefficient (r²) - y-intercept - Residual Plot regress->eval

Caption: Workflow for establishing method linearity.

Acceptance Criteria:

  • Correlation Coefficient (r²): Typically ≥ 0.999.

  • y-intercept: Should be close to zero.

  • Residual Plot: The residuals should be randomly scattered around the x-axis, showing no discernible pattern.

Accuracy (Trueness)

Causality: Accuracy measures the agreement between the experimental value and the true value, ensuring there is no systematic bias in the method.

Experimental Protocol:

  • Sample Preparation (Spike Recovery):

    • Prepare a placebo (matrix) solution.

    • Spike the placebo with known concentrations of N-(4-amino-2-methylphenyl)butanamide at a minimum of three levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare at least three replicates at each concentration level.

  • Analysis: Analyze the spiked samples and determine the concentration of the analyte using the validated linear model.

  • Calculation: Calculate the percent recovery for each replicate:

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

Acceptance Criteria:

  • The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for a drug substance assay.

Precision

Causality: Precision demonstrates the method's ability to produce consistent results for the same sample, indicating minimal random error. It is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Experimental Protocol:

  • Repeatability (Intra-assay):

    • Analyze a minimum of six replicates of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay):

    • Repeat the analysis on different days, with different analysts, and/or on different instruments. This is a crucial test of the method's transferability.

  • Calculation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of measurements.

Acceptance Criteria:

  • %RSD for Assay: Typically ≤ 2.0%.

  • %RSD for Impurity Quantification: May be higher, often ≤ 10.0%, depending on the concentration.

Data Summary: A Comparative Validation Overview

The following table presents hypothetical but realistic performance data for the validation of HPLC-UV and GC-MS methods for the assay of N-(4-amino-2-methylphenyl)butanamide.

Validation ParameterHPLC-UV MethodGC-MS Method (with Derivatization)ICH Acceptance Criteria
Specificity Peak Purity Index > 0.999. No interference from placebo or forced degradation products.Unique mass spectrum and retention time. No interfering peaks in total ion chromatogram.Method is specific.
Linearity (r²) 0.99950.9992≥ 0.999
Range 0.08 - 0.12 mg/mL0.08 - 0.12 mg/mLCovers 80-120% of test concentration.
Accuracy (% Recovery) 99.5% (Mean)100.8% (Mean)98.0 - 102.0%
Precision (Repeatability, %RSD) 0.85%1.10%≤ 2.0%
Precision (Intermediate, %RSD) 1.25%1.65%≤ 2.0%
LOQ 0.5 µg/mL0.1 µg/mLMethod is suitable for purpose.
Robustness Unaffected by minor changes in pH (±0.2) and mobile phase composition (±2%).Unaffected by minor changes in oven ramp rate (±1°C/min) and flow rate (±0.1 mL/min).%RSD of results remains within limits.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

Protocol 2: GC-MS Method
  • Derivatization:

    • Evaporate 1 mL of the sample solution to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at 1.2 mL/min (constant flow)

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

Conclusion

The validation of analytical methods is a mandatory and scientifically rigorous process that underpins the quality and safety of pharmaceutical products. This guide provides a comparative framework for validating HPLC-UV and GC-MS methods for N-(4-amino-2-methylphenyl)butanamide. While HPLC-UV often provides robust and straightforward quantification for assay purposes, GC-MS offers unparalleled specificity and is highly valuable for identification and impurity analysis, albeit with the added step of derivatization.

The choice between these methods depends on the specific Analytical Target Profile. Regardless of the chosen technique, a comprehensive validation study executed according to ICH guidelines is essential to ensure the method is fit for its intended purpose throughout the product's lifecycle.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Sendón, R., Bustos, J., Sánchez, J. J., Paseiro, P., & Cirugeda, M. E. (2010). Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 27(1), 107–117. [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Sendón, R., Bustos, J., Sánchez, J. J., Paseiro, P., & Cirugeda, M. E. (2010). Validation of a liquid chromatography–mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. Food Additives & Contaminants: Part A, 27(1), 107-117. [Link]

  • (PDF) Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. ResearchGate. [Link]

  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Wiley Online Library. [Link]

  • Wood, P. L., et al. (2005). Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC–MS quantitation of tBDMS derivatives. Journal of Chromatography B, 826(1-2), 1-8. [Link]

  • Kim, Y. P., et al. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Molecules, 30(15), 3456. [Link]

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A Comparative Guide to N-(4-amino-2-methylphenyl)butanamide and Other Aniline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, integral to the development of a wide array of therapeutic agents.[1][2][3] Their synthetic accessibility and the ability of the aniline moiety to form critical interactions with biological targets have cemented their role in numerous approved drugs, particularly in oncology.[2][4] This guide provides an in-depth comparison of N-(4-amino-2-methylphenyl)butanamide, a specific substituted aniline, with other aniline derivatives that have shown promise in drug development.

We will explore the nuances of their physicochemical properties, synthetic pathways, and structure-activity relationships (SAR). This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how structural modifications to the aniline core influence biological activity, offering insights for the rational design of future therapeutic agents. While extensive biological data on N-(4-amino-2-methylphenyl)butanamide is not widely published, we can infer its potential properties and performance by analyzing its structural components and comparing them to well-characterized analogues.

Physicochemical Properties: The Foundation of Pharmacokinetics

The journey of a drug from administration to its target is governed by its physicochemical properties. For aniline derivatives, subtle changes in substitution can dramatically alter properties like solubility, lipophilicity, and basicity, which in turn affect absorption, distribution, metabolism, and excretion (ADME).

Aniline itself is a weak base, a characteristic attributed to the delocalization of the nitrogen's lone pair of electrons into the benzene ring's π-system.[1][5][6] This reduces the availability of the lone pair for protonation.[6] The substituents on the phenyl ring and the amino group can either enhance or diminish this basicity and other key properties.

Table 1: Comparative Physicochemical Properties of Selected Aniline Derivatives

CompoundStructureMolecular Weight ( g/mol )pKa (Anilinium ion)Calculated logP
Aniline 93.13[1]4.6[6]0.9
N-(4-amino-2-methylphenyl)butanamide 192.26[7]Est. 4.8-5.21.9
4-Chloroaniline 127.574.151.89
2,4,6-Tribromoaniline 329.820.773.76
Paracetamol (Acetaminophen) 151.169.5 (Phenolic OH)0.46

Note: pKa and logP values for some compounds are estimated or sourced from various chemical databases. The pKa of N-(4-amino-2-methylphenyl)butanamide is estimated based on the electronic effects of its substituents.

Analysis of Properties:

  • N-(4-amino-2-methylphenyl)butanamide: The presence of the electron-donating methyl group ortho to the amide and meta to the primary amine is expected to slightly increase the basicity of the primary amine compared to aniline. The butanamide side chain increases both the molecular weight and the lipophilicity (logP), suggesting it might have lower aqueous solubility but potentially better membrane permeability than aniline itself.

  • Chloroanilines: The electron-withdrawing nature of chlorine decreases the basicity of the aniline nitrogen.

  • Paracetamol: Although an aniline derivative, its key acidic proton is on the phenolic hydroxyl group, not the amide nitrogen. It is significantly more polar (lower logP) than the other derivatives listed.

Synthesis and Chemical Reactivity

The synthesis of aniline derivatives is a well-established field, with several robust methods available. The choice of method often depends on the desired substitution pattern and the tolerance of other functional groups.

General Synthetic Strategies
  • Reduction of Nitroarenes: This is one of the most common and high-yielding methods for preparing primary anilines. Aromatic nitro compounds are reduced using various reagents, with catalytic hydrogenation (e.g., using Pd/C, Raney Nickel) being a popular choice for its clean conversion.[8]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful modern method for forming C-N bonds. It allows for the coupling of aryl halides or triflates with a wide range of amines, offering excellent functional group tolerance.[1][8]

  • Ullmann Condensation: A copper-catalyzed reaction between an aryl halide and an amine. While requiring higher temperatures than palladium-catalyzed methods, it remains a useful tool, especially in industrial applications.[1][8]

Proposed Synthesis of N-(4-amino-2-methylphenyl)butanamide

A logical synthetic route to N-(4-amino-2-methylphenyl)butanamide can be adapted from related patented procedures.[9] The workflow involves acylation, followed by nitration and subsequent reduction.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A o-Toluidine C N-(2-methylphenyl)butanamide A->C Acylation B Butyryl Chloride B->C D N-(2-methylphenyl-4-nitro)butanamide C->D HNO₃/H₂SO₄ E N-(4-amino-2-methylphenyl)butanamide D->E H₂, Pd/C

Caption: Proposed synthetic workflow for N-(4-amino-2-methylphenyl)butanamide.

Biological Activity and Structure-Activity Relationships (SAR)

Aniline derivatives are particularly prominent as kinase inhibitors in cancer therapy.[2] The aniline scaffold can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase ATP-binding pocket.[10]

Aniline Derivatives as Kinase Inhibitors

Mer and c-Met are receptor tyrosine kinases that are often overexpressed in various tumors, making them attractive targets for anticancer drugs.[11] Studies on 2-substituted aniline pyrimidine derivatives have demonstrated potent dual inhibition of these kinases.[11] Similarly, benzothiazole aniline derivatives have shown significant cytotoxic effects against a range of human cancer cell lines, in some cases exceeding the efficacy of standard chemotherapeutics like cisplatin.[12]

The structure-activity relationship (SAR) in these compounds is often complex. For instance, in a series of chlorothalonil derivatives, the position and number of electron-withdrawing groups on the aniline ring were found to be critical for fungicidal activity.[13][14] Specifically, an electron-withdrawing nitro group at the 4-position significantly enhanced activity.[14]

G cluster_pathway Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met) pSubstrate Phosphorylated Substrate RTK->pSubstrate Phosphorylation ATP ATP ATP->RTK Substrate Substrate Protein Substrate->RTK Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Inhibitor Aniline Derivative (e.g., Compound 18c) Inhibitor->RTK Binds to ATP pocket, blocks phosphorylation G A 1. Seed Cells (e.g., A549) in 96-well plate B 2. Incubate (24h, 37°C) A->B C 3. Treat with Aniline Derivatives (Varying Conc.) B->C D 4. Incubate (48h, 37°C) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4h, 37°C) E->F G 7. Solubilize Formazan (Add DMSO/SDS) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & Determine IC₅₀ H->I

Sources

A Comparative Guide to the Purity Assessment of N-(4-amino-2-methylphenyl)butanamide Using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. N-(4-amino-2-methylphenyl)butanamide, a key intermediate in various synthetic pathways, requires meticulous purity profiling to identify and quantify any process-related impurities or degradation products. This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical tool for this purpose, juxtaposed with other relevant techniques. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies necessary for robust purity assessment.

The Central Role of LC-MS in Purity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and versatile analytical technique, widely regarded as a gold standard for the separation, detection, and quantification of impurities in pharmaceutical compounds.[1][2] Its ascendancy is attributable to the synergistic combination of the high-resolving power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[1][2] For a molecule like N-(4-amino-2-methylphenyl)butanamide, which possesses both aromatic and amide functionalities, LC-MS offers unparalleled advantages in distinguishing the main component from structurally similar impurities.

The inherent selectivity of LC-MS, particularly when employing tandem mass spectrometry (MS/MS), allows for the confident identification of impurities even at trace levels.[3][4] This is crucial as regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines for the identification and qualification of impurities in new drug substances.[5]

Experimental Design: A Validated LC-MS/MS Methodology

The development of a reliable LC-MS method necessitates a systematic approach, optimizing chromatographic separation and mass spectrometric detection.[6] The following protocol is a validated starting point for the analysis of N-(4-amino-2-methylphenyl)butanamide, designed to be adaptable to various LC-MS platforms.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[7][8]

Chromatographic Conditions:

ParameterRecommended ConditionsRationale
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic acid in WaterPromotes ionization in positive ESI mode and provides good peak shape.
Mobile Phase B 0.1% Formic acid in AcetonitrileA common organic modifier offering good elution strength and compatibility with MS.
Gradient Elution 5% B to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% BA gradient is essential to elute a wide range of potential impurities with varying polarities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, ensuring efficient separation.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes column overload and peak distortion.

Mass Spectrometry Parameters (Positive ESI Mode):

ParameterRecommended SettingRationale
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Source Temperature 150 °CAids in desolvation without causing thermal degradation.
Desolvation Gas Flow 800 L/hr (Nitrogen)Facilitates the evaporation of the mobile phase.
Cone Gas Flow 50 L/hr (Nitrogen)Helps to focus the ion beam.
Scan Mode Full Scan (m/z 50-500) and Product Ion ScanFull scan for initial impurity detection and product ion scan for structural confirmation.

Method Validation:

The developed method must be validated according to ICH guidelines (Q2(R2)) to ensure it is fit for its intended purpose.[4][9] Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6][10]

  • Linearity and Range: Demonstrating a proportional relationship between the concentration of the analyte and the instrument response over a defined range.[10]

  • Accuracy and Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements, respectively.[10]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[3][10]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[10]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent (e.g., 50:50 ACN:Water) start->dissolve filter Filter through 0.22 µm syringe filter dissolve->filter inject Inject onto LC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Detection (Full Scan & MS/MS) ionize->detect process Peak Integration & Identification detect->process quantify Quantification of Impurities process->quantify report Generate Purity Report quantify->report

Caption: Workflow for LC-MS purity assessment.

Identifying Potential Impurities

The synthesis of N-aryl amides can give rise to several types of impurities.[] Understanding the synthetic route is crucial for predicting potential process-related impurities. Common impurities may include:

  • Starting Materials: Unreacted 4-amino-2-methylaniline or butyric acid/butyryl chloride.

  • By-products: Resulting from side reactions, such as the formation of di-acylated products or isomers.

  • Degradation Products: Formed due to instability of the API under certain conditions (e.g., hydrolysis of the amide bond).

LC-MS/MS is instrumental in the structural elucidation of these unknown impurities. By fragmenting the parent ion of an impurity, a characteristic fragmentation pattern is obtained, which can be pieced together to deduce its structure.

Potential Impurity Structures

G cluster_main N-(4-amino-2-methylphenyl)butanamide cluster_impurities Potential Impurities main Main Compound start_mat1 Starting Material 1 (4-amino-2-methylaniline) start_mat2 Starting Material 2 (Butyryl chloride) byproduct By-product (e.g., Di-acylated) degradation Degradation Product (e.g., Hydrolysis)

Caption: Key compound and potential impurities.

Comparative Analysis with Alternative Techniques

While LC-MS is a premier technique, a comprehensive purity assessment often involves orthogonal methods to provide a more complete picture.

TechniqueAdvantages for N-(4-amino-2-methylphenyl)butanamide AnalysisLimitations
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Robust, widely available, and provides good quantitative data for known impurities with a chromophore.[1][5]Lacks the specificity of MS for identifying unknown impurities. Co-eluting impurities with similar UV spectra can be missed.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile and semi-volatile impurities, such as residual solvents.[1][5]N-(4-amino-2-methylphenyl)butanamide is non-volatile and would require derivatization, adding complexity and potential for artifacts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for reference standards for each impurity.[5]Lower sensitivity compared to MS, making it unsuitable for trace-level impurity detection.
Capillary Electrophoresis (CE) Offers high separation efficiency, especially for charged molecules, and requires minimal sample volume.[1]Can have lower reproducibility compared to HPLC and may be less suitable for neutral compounds.

The synergy of using HPLC-UV for routine quality control and LC-MS for impurity identification and structural elucidation represents a robust and efficient strategy.

Conclusion: The Indispensable Role of LC-MS

For the comprehensive purity assessment of N-(4-amino-2-methylphenyl)butanamide, LC-MS, particularly LC-MS/MS, is an indispensable tool. Its high sensitivity, selectivity, and ability to provide structural information make it superior for the identification and quantification of both known and unknown impurities.[3][4] While other techniques like HPLC-UV and NMR have their specific applications in a broader quality control strategy, LC-MS provides the depth of analysis required to meet the stringent purity demands of the pharmaceutical industry. By implementing a well-validated LC-MS method, researchers and drug developers can ensure the quality and safety of their products, ultimately safeguarding public health.

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A Comparative Guide to the Structural Confirmation of N-(4-amino-2-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for advancing a candidate compound.[1] Mischaracterization can lead to the costly failure of downstream research and development efforts. This guide presents a comprehensive comparison of analytical techniques for the structural confirmation of the novel compound N-(4-amino-2-methylphenyl)butanamide, using Single-Crystal X-ray Diffraction (SC-XRD) as the definitive benchmark. We will explore the experimental workflow of SC-XRD, from synthesis to final structure, and contrast its capabilities with orthogonal spectroscopic and spectrometric methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating data from these complementary techniques, researchers can build a self-validating and irrefutable structural dossier for any new chemical entity.

Introduction: The Imperative of Absolute Structural Confirmation

The journey from a synthetic concept to a viable drug candidate or functional material is predicated on a precise understanding of its molecular architecture. The spatial arrangement of atoms dictates a molecule's physical, chemical, and biological properties. For a compound like N-(4-amino-2-methylphenyl)butanamide, a substituted N-acyl aniline, subtle changes in its conformation or the position of its functional groups could dramatically alter its binding affinity to a biological target or its performance in a material application. Therefore, relying on a single analytical technique can be a high-risk endeavor. This guide advocates for an integrated, multi-technique approach, championed by the unparalleled resolving power of Single-Crystal X-ray Diffraction.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD stands alone as the most powerful tool for the direct and unambiguous determination of a molecule's three-dimensional structure.[2][3][4] It provides precise atomic coordinates, bond lengths, bond angles, and absolute stereochemistry, information that other techniques can only infer.[4][5] The process, while rigorous, provides a level of certainty that is essential for intellectual property claims and regulatory submissions.

The SC-XRD Experimental Workflow

The path from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success.

SC_XRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd Diffraction & Analysis A Amide Coupling: 2-methyl-p-phenylenediamine + Butyryl chloride B Purification: Recrystallization or Column Chromatography A->B >99% Purity C Solvent Screening B->C High-Purity Material D Crystal Growth: Slow Evaporation, Vapor Diffusion, etc. C->D E Crystal Mounting & Screening D->E Single, High-Quality Crystal F X-ray Data Collection E->F G Structure Solution & Refinement F->G H Structural Confirmation G->H Final Structure (CIF File)

Caption: The workflow from synthesis to final structural confirmation via SC-XRD.

Protocol: Synthesis and Crystallization

Synthesis of N-(4-amino-2-methylphenyl)butanamide: The synthesis of N-acyl anilines is a well-established reaction in organic chemistry.[]

  • Reactant Preparation: Dissolve 2-methyl-p-phenylenediamine in a suitable aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine).

  • Acylation: Cool the solution in an ice bath and add butyryl chloride dropwise. The reaction is exothermic.[]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup & Purification: Upon completion, wash the reaction mixture with a mild aqueous base (e.g., NaHCO₃ solution) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization to achieve >99% purity.

    • Scientist's Note (Causality): High purity is paramount. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.

Crystallization: Growing X-ray quality crystals is often considered an art, but it is governed by principles of thermodynamics and kinetics.[7]

  • Solvent Selection: Screen various solvents to find one in which the compound is moderately soluble.[8] For N-acyl anilines, solvents like ethanol, ethyl acetate, or acetone/hexane mixtures are good starting points.

  • Slow Evaporation (Recommended Method):

    • Prepare a nearly saturated solution of the purified compound in the chosen solvent in a clean vial.[8]

    • Filter the solution to remove any dust or particulate matter, which can act as unwanted nucleation sites.[8]

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.

    • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[8]

    • Scientist's Note (Causality): Slow crystal growth is essential for forming a well-ordered, single crystal. Rapid precipitation leads to the formation of polycrystalline powder, which is unsuitable for SC-XRD.[7] Other methods like vapor diffusion or liquid-liquid diffusion can also be effective.[9]

Data Collection and Refinement

A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays (commonly Cu Kα radiation).[10] The crystal diffracts the X-rays, producing a unique pattern of reflections. By rotating the crystal, a complete dataset is collected.[5] Sophisticated software is then used to solve the "phase problem" and generate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.

Orthogonal Validation: Spectroscopic & Spectrometric Methods

While SC-XRD provides the definitive structure, other techniques are faster, use less material, and provide complementary data that must be consistent with the crystal structure. This cross-validation is the hallmark of a robust structural confirmation.

Data_Integration cluster_methods Analytical Techniques cluster_info Provided Information XRD SC-XRD XRD_info 3D Structure Bond Lengths/Angles Absolute Stereochemistry XRD->XRD_info NMR NMR NMR_info C-H Framework Connectivity (2D) Chemical Environment NMR->NMR_info MS Mass Spec MS_info Molecular Weight Molecular Formula Fragmentation MS->MS_info IR IR Spec IR_info Functional Groups (C=O, N-H) IR->IR_info Confirmed_Structure Confirmed Structure of N-(4-amino-2-methylphenyl)butanamide XRD_info->Confirmed_Structure Data Corroboration NMR_info->Confirmed_Structure Data Corroboration MS_info->Confirmed_Structure Data Corroboration IR_info->Confirmed_Structure Data Corroboration

Caption: Integration of data from orthogonal techniques for structural validation.

Mass Spectrometry (MS)
  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution MS (HRMS) provides an exact mass, which can be used to determine the molecular formula.

  • Trustworthiness: The molecular formula derived from the HRMS data must match the formula determined by SC-XRD. For N-(4-amino-2-methylphenyl)butanamide (C₁₁H₁₆N₂O), the expected monoisotopic mass is 192.1263 Da.[11] Any significant deviation would indicate an incorrect structural assignment or an unexpected adduct.

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific bonds. It is an excellent tool for identifying functional groups.

  • Expected Data: For our target molecule, key IR absorptions would include:

    • N-H stretches: Two distinct peaks in the 3300-3500 cm⁻¹ region for the primary amine (-NH₂).[12]

    • Amide N-H stretch: A single peak around 3300 cm⁻¹.[12]

    • Amide I band (C=O stretch): A strong, sharp absorption around 1650-1680 cm⁻¹.[13]

    • Amide II band (N-H bend): A peak around 1550-1570 cm⁻¹.[13]

  • Trustworthiness: The presence of these characteristic amide and amine bands provides strong evidence for the successful synthesis of the target molecule, corroborating the structure found by XRD.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C). It provides detailed information about the connectivity and structure of a molecule in solution.[14][15]

  • Expected Data for N-(4-amino-2-methylphenyl)butanamide:

    • ¹H NMR: Would show distinct signals for the aromatic protons (with splitting patterns indicating their relative positions), the primary amine protons, the amide proton, the methyl group on the ring, and the protons of the butyl chain (triplet, sextet, triplet). The restricted rotation around the amide C-N bond can sometimes lead to broadened signals or distinct rotamers.[16]

    • ¹³C NMR: Would show 11 distinct carbon signals corresponding to the molecular structure.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete and unambiguous assignment of the C-H framework, which must be consistent with the XRD model.[17]

Comparative Analysis: A Unified Conclusion

The true power of this multi-technique approach lies in the convergence of data. Each method provides a piece of the puzzle, and only when all pieces fit together can a structure be considered fully confirmed.

Technique Information Provided Strengths Limitations
SC-XRD Absolute 3D structure, bond lengths/angles, packingUnambiguous, definitive, "gold standard"[4]Requires high-quality single crystals (can be a bottleneck)[2][3], provides solid-state structure only
NMR C-H framework, connectivity, solution-state structureDetailed connectivity data, non-destructiveLess sensitive, complex spectra for large molecules, does not give bond lengths/angles directly[15]
MS Molecular weight, molecular formula, fragmentationHigh sensitivity, requires minimal sample, can determine elemental composition (HRMS)[18]Provides no direct 3D structural information, isomers can be indistinguishable
IR Presence of functional groupsFast, simple, reliable for functional group IDProvides limited information on the overall molecular skeleton

Self-Validation System:

  • The molecular formula from HRMS must match the formula from XRD.[11]

  • The functional groups identified by IR (e.g., amide, amine) must be present in the XRD structure.[13]

  • The connectivity pattern and number of unique atoms determined by NMR must map perfectly onto the 3D model from XRD.[17]

When the data from MS, IR, and NMR all support the three-dimensional structure revealed by X-ray crystallography, the scientific community can have the highest degree of confidence in the structural assignment of N-(4-amino-2-methylphenyl)butanamide. This rigorous, integrated approach minimizes risk and provides the solid foundation necessary for successful drug development and materials science innovation.

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A Senior Application Scientist's Guide to Synthetic vs. Commercial N-(4-amino-2-methylphenyl)butanamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and molecular synthesis, the starting materials' quality is not merely a parameter—it is the bedrock upon which the integrity of the final product is built. The choice between synthesizing a key intermediate like N-(4-amino-2-methylphenyl)butanamide in-house versus procuring it from a commercial vendor is a critical decision point with significant implications for research timelines, experimental reproducibility, and regulatory compliance. This guide provides an in-depth, objective comparison of these two sourcing strategies, grounded in experimental data and established analytical principles.

The presence of unwanted chemicals, even in trace amounts, can significantly impact the efficacy and safety of pharmaceutical products.[1][2][3] Regulatory bodies such as the FDA and international councils like the ICH have established stringent guidelines for impurity profiling, which involves the identification, characterization, and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates.[4][5][6] This underscores the necessity of a thorough understanding of the materials we work with, whether they are produced in our own labs or sourced externally.

Section 1: Provenance and Predictability: The Synthesis vs. Procurement Dilemma

The primary distinction between a synthetic and a commercial batch of N-(4-amino-2-methylphenyl)butanamide lies in the transparency of its history. An in-house synthesis provides complete control and a detailed understanding of the reaction pathway, potential side reactions, and likely impurities. Conversely, a commercially sourced compound, while convenient, often arrives with a less detailed history, summarized in a Certificate of Analysis (CoA) that may not capture the full impurity profile.

In-House Synthesis: A Transparent Pathway

A common and efficient route to synthesize N-(4-amino-2-methylphenyl)butanamide is through the acylation of 4-amino-2-methylaniline with butanoyl chloride. This method is favored for its straightforward execution and generally high yields.

A key advantage of this approach is the a priori knowledge of potential process-related impurities. These can include:

  • Unreacted Starting Materials: Residual 4-amino-2-methylaniline or butanoyl chloride.

  • Byproducts: Di-acylated products or products from side reactions involving trace contaminants in the starting materials.

  • Residual Solvents and Reagents: Trace amounts of the reaction solvent (e.g., acetone, dichloromethane) or base used to scavenge HCl.

This foresight allows for the targeted development of purification strategies and analytical methods to ensure the final compound meets the required specifications.

Caption: A typical workflow for the in-house synthesis of N-(4-amino-2-methylphenyl)butanamide.

Commercial Procurement: A Matter of Trust and Verification

Commercial suppliers offer convenience and immediate availability. Reputable vendors provide a CoA with key analytical data, such as purity determined by HPLC or NMR, and melting point. However, this data represents a single-point-in-time analysis and may not fully encompass lot-to-lot variability or the presence of unexpected impurities. The adage "trust, but verify" is paramount. It is crucial to perform in-house quality control on commercially sourced materials to confirm their identity and purity and to screen for any impurities that could compromise downstream applications.

Section 2: The Analytical Gauntlet: A Multi-Pronged Approach to Purity and Impurity Profiling

A robust comparison of synthetic and commercial N-(4-amino-2-methylphenyl)butanamide requires a suite of orthogonal analytical techniques.[7] No single method provides a complete picture; instead, a combination of chromatographic and spectroscopic methods is necessary for a comprehensive assessment.[1][8]

Purity Assessment: Beyond the Primary Peak

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity determination in the pharmaceutical industry.[8][9] When coupled with a UV detector, it provides quantitative data on the main component and any UV-active impurities.

Table 1: Hypothetical HPLC Purity Analysis

Sample SourceRetention Time (min)Peak Area %Calculated Purity
In-house Synthetic 5.299.8%>99.5%
Commercial Lot A 5.299.2%~99.0%
Commercial Lot B 5.298.5%~98.5%

While HPLC provides a purity value, it's crucial to understand what that number represents. It is the purity relative to other detectable components, and its accuracy is dependent on the method's ability to resolve all impurities.[10]

Impurity Profiling: Identifying the Unknowns

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for identifying and characterizing impurities.[4] Its high sensitivity and ability to provide molecular weight information are critical for impurity profiling.

Table 2: Hypothetical Impurity Profile via LC-MS

ImpurityPotential SourceIn-house SyntheticCommercial Lot ACommercial Lot B
4-amino-2-methylanilineStarting Material< 0.05%Not Detected0.15%
Di-acylated ProductSide Reaction0.10%0.25%0.50%
Unknown (m/z = 207)UnknownNot Detected0.15%Not Detected

This level of detailed analysis is where the value of in-house synthesis often becomes apparent. The impurity profile is predictable and can be controlled through process optimization. The presence of unknown impurities in commercial batches necessitates further characterization to assess their potential impact on subsequent reactions.

Physicochemical Characterization

Differential Scanning Calorimetry (DSC) offers a rapid and precise method for determining melting point and assessing the presence of eutectic impurities.[3] A sharp melting peak is indicative of high purity, whereas a broad peak suggests the presence of contaminants.

Table 3: Physicochemical Properties

PropertyIn-house SyntheticCommercial Lot ACommercial Lot B
Melting Point (°C) 124.5 - 125.5123.0 - 125.0121.5 - 124.0
DSC Peak Shape Sharp, SymmetricalBroadVery Broad

The data clearly shows that impurities can lower and broaden the melting range of a substance.[2]

Section 3: Performance in Application: The Ultimate Litmus Test

The true measure of a starting material's quality is its performance in a downstream application. For an intermediate like N-(4-amino-2-methylphenyl)butanamide, this could be a subsequent cyclization or coupling reaction to form a more complex molecule.

Caption: The impact of starting material quality on downstream reaction outcomes.

In a hypothetical subsequent reaction, the higher purity and well-defined nature of the in-house synthesized material would likely lead to a cleaner reaction profile, higher yield, and simpler purification of the final product. Conversely, the impurities in the commercial lot could lead to the formation of side products, reducing the overall yield and complicating the purification process.

Conclusion and Recommendations

The decision to synthesize or procure N-(4-amino-2-methylphenyl)butanamide is a balance of resources, timelines, and risk tolerance.

  • In-house synthesis offers unparalleled control and understanding of the material's quality and impurity profile. This is the preferred route for applications where even trace impurities can have a significant impact, such as in late-stage drug development or when creating analytical reference standards.

  • Commercial procurement provides speed and convenience, making it a viable option for early-stage research and discovery. However, it is imperative to implement a rigorous incoming quality control program to verify the identity and purity of each batch and to screen for any potentially problematic impurities.

Ultimately, a deep understanding of the analytical techniques used to characterize these materials is essential for making informed decisions and ensuring the reliability and reproducibility of your research.[10]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detector: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • MS System: Waters Xevo TQ-S micro or equivalent.

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Range: m/z 50-500.

  • Sample Preparation: Prepare a 100 µg/mL solution in the initial mobile phase composition.

References

  • Impurity Profiling in Active Pharmaceutical Ingredients: Techniques, Regulations, and Applications. International Journal of Innovative Research in Technology.
  • Impurity Profiling-A Significant Approach in Pharmaceuticals. Bentham Science Publishers.
  • Impurity Profiling: Theory and Practice. PharmaInfo.
  • Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. ResearchGate.
  • How to detect the percentage of pharmaceutical intermediates?. Novasol Biotech.
  • API Intermediates Production Purity. Arborpharmchem.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC - NIH.
  • How Important Is Chemical Purity In The Pharmaceutical Industry?. Moravek, Inc..
  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing.

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Distinguishing N-(4-amino-2-methylphenyl)butanamide from its Structural Isomers: An Integrated Spectroscopic and Chromatographic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For researchers and professionals in drug development and chemical synthesis, absolute certainty in molecular structure is paramount. The presence of structural isomers—molecules sharing the same chemical formula but differing in atomic connectivity—can lead to vastly different pharmacological activities, toxicological profiles, and physical properties. This guide provides an in-depth, data-supported comparison of analytical methodologies to unambiguously distinguish N-(4-amino-2-methylphenyl)butanamide from its key structural isomers. We will move beyond simple protocol listings to explain the causal-based reasoning behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Challenge of Isomeric Ambiguity

N-(4-amino-2-methylphenyl)butanamide (C₁₁H₁₆N₂O) presents a common analytical challenge.[1] Simple positional changes of the amino and methyl groups on the phenyl ring result in distinct chemical entities. The subtle differences in the electronic and steric environments of these isomers demand a multi-faceted analytical strategy for definitive identification. Failure to distinguish between them can compromise research integrity, patent claims, and regulatory submissions.

Below are the structures of our target compound and two of its closely related positional isomers. Their identical mass and elemental composition make them indistinguishable by basic mass determination alone.

G cluster_0 Target: N-(4-amino-2-methylphenyl)butanamide cluster_1 Isomer 1: N-(2-amino-4-methylphenyl)butanamide cluster_2 Isomer 2: N-(4-amino-3-methylphenyl)butanamide Target Target Isomer1 Isomer1 Isomer2 Isomer2

Caption: Molecular structures of the target compound and two common isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing constitutional isomers, as it provides a detailed map of the chemical environment of each nucleus (primarily ¹H and ¹³C).[2][3] The unique substitution pattern of each isomer creates a distinct magnetic environment for the aromatic protons, resulting in unique chemical shifts and spin-spin coupling patterns.[4]

The Causality of Chemical Shifts and Splitting Patterns

In N-(4-amino-2-methylphenyl)butanamide, the aromatic protons are key reporters. The electron-donating amino (-NH₂) group and the weakly electron-donating methyl (-CH₃) group influence the electron density of the aromatic ring, shielding or deshielding adjacent protons. The number of adjacent, non-equivalent protons determines the splitting pattern (multiplicity) of a given signal.

  • N-(4-amino-2-methylphenyl)butanamide (Target): The three aromatic protons will appear as a doublet, a singlet (or narrowly split doublet), and a doublet of doublets, reflecting their unique coupling relationships.

  • N-(2-amino-4-methylphenyl)butanamide (Isomer 1): The symmetry and positioning of the substituents will result in a different set of multiplicities for the three aromatic protons.[5]

  • N-(4-amino-3-methylphenyl)butanamide (Isomer 2): Again, a unique pattern will emerge, clearly differentiating it from the target and Isomer 1.

Predicted ¹H NMR Spectral Data Comparison

The following table summarizes the predicted distinguishing features in the aromatic region (typically δ 6.5-8.5 ppm) of the ¹H NMR spectra.[6]

CompoundAromatic Proton 1 (δ, mult.)Aromatic Proton 2 (δ, mult.)Aromatic Proton 3 (δ, mult.)Rationale
Target: N-(4-amino-2-methylphenyl)butanamide ~6.5 ppm (d)~6.6 ppm (dd)~7.0 ppm (d)Protons on C3, C5, and C6 have distinct neighboring protons, leading to clear doublet and doublet-of-doublets patterns.
Isomer 1: N-(2-amino-4-methylphenyl)butanamide ~6.8 ppm (s)~6.9 ppm (d)~7.1 ppm (d)The proton on C3 is adjacent to two substituents, likely appearing as a singlet. The other two protons will be doublets.
Isomer 2: N-(4-amino-3-methylphenyl)butanamide ~6.7 ppm (d)~7.2 ppm (dd)~7.3 ppm (d)The relative positions of the groups shift the electronic environment, altering the chemical shifts and coupling constants compared to the target.

Note: These are estimated values. Actual chemical shifts depend on the solvent and instrument.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[7][8]

  • Data Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID).

    • Calibrate the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • Integrate all peaks and analyze the chemical shifts and multiplicities, paying close attention to the aromatic region.

Mass Spectrometry (MS): Confirming Identity Through Fragmentation

While isomers have identical molecular weights, their fragmentation patterns under electron ionization (EI) can differ, providing confirmatory structural evidence. For aromatic amides, a characteristic fragmentation pathway is the cleavage of the N-CO bond.[9][10]

The Logic of Amide Fragmentation

The primary fragmentation event for aromatic amides is typically an alpha-cleavage at the amide bond, resulting in the formation of a stable acylium cation.[10][11]

G Mol Molecular Ion [M]⁺˙ (m/z 192) Acylium Butanoyl Acylium Ion [C₄H₇O]⁺ (m/z 71) Mol->Acylium Loss of aminomethylphenyl radical Aromatic Aromatic Fragment Ion [C₇H₉N₂]⁺ (m/z 121) Mol->Aromatic α-cleavage (Loss of butanoyl radical)

Caption: Key fragmentation pathways for N-(aryl)butanamides.

While the primary fragments may be similar across isomers, the relative intensities and subsequent fragmentation of the aromatic portion can sometimes provide clues to the substitution pattern. However, these differences can be subtle, making MS a confirmatory rather than a primary identification tool for these specific isomers.

Experimental Protocol: GC-MS (EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for this analysis as it provides separation and mass data simultaneously.[12][13]

  • Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the sample in a volatile organic solvent like methanol or ethyl acetate.

  • GC Separation:

    • Injector: 250°C, split mode (e.g., 20:1).

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection (EI):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • Identify the peak corresponding to the compound of interest based on its retention time.

    • Analyze the mass spectrum of the peak, identifying the molecular ion (m/z 192) and key fragment ions (e.g., m/z 121, 71).

    • Compare the full fragmentation pattern to a reference spectrum if available.

High-Performance Liquid Chromatography (HPLC): The Separatory Workhorse

HPLC excels at separating positional isomers based on subtle differences in their physicochemical properties, primarily polarity.[14] The different substitution patterns on the phenyl ring alter the molecule's overall dipole moment and its interaction with the stationary and mobile phases, resulting in different retention times.[15]

Rationale for Reversed-Phase Separation

A reversed-phase HPLC method is the logical choice. A nonpolar C18 stationary phase is used with a polar mobile phase (e.g., water/acetonitrile).

  • The isomers, while all relatively polar, will have slight differences. For example, intramolecular hydrogen bonding might be more favorable in one isomer over another, slightly reducing its interaction with the polar mobile phase and leading to a longer retention time.

  • The position of the methyl group can cause steric hindrance, affecting how the molecule interacts with the C18 chains on the stationary phase.

These subtle effects are often sufficient to achieve baseline separation, allowing for both quantification and isolation of individual isomers.[16]

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter.

  • HPLC System:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV-Vis Detector at 254 nm.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: Start with 20% B, hold for 2 minutes. Ramp to 80% B over 10 minutes. Hold at 80% B for 2 minutes. Return to 20% B and equilibrate for 5 minutes.

    • Column Temperature: 30°C.

  • Data Analysis:

    • Compare the retention times of unknown samples to authenticated reference standards of each isomer run under identical conditions. Each isomer should produce a unique and reproducible retention time.

An Integrated and Self-Validating Workflow

Relying on a single technique is insufficient. A robust, self-validating workflow leverages the strengths of each method—separation by HPLC followed by definitive structural confirmation by NMR and MS.

G Start Isomeric Mixture Sample HPLC Step 1: HPLC Separation (Reversed-Phase C18) Start->HPLC Collect Collect Fractions for Each Peak HPLC->Collect Unique Retention Times NMR Step 2: NMR Analysis (¹H, ¹³C) of Each Fraction Collect->NMR MS Step 3: MS Analysis (GC-MS or LC-MS) of Each Fraction Collect->MS Confirm Unambiguous Isomer Identification NMR->Confirm Unique Spectral Signature MS->Confirm Correct Mass & Confirmatory Fragmentation

Caption: Integrated workflow for isomer separation and identification.

This orthogonal approach provides the highest level of confidence. HPLC demonstrates that multiple components exist, while NMR and MS provide the definitive structural identity of each separated component.

Conclusion

Distinguishing N-(4-amino-2-methylphenyl)butanamide from its structural isomers is a non-trivial but achievable task. While chromatographic and mass spectrometric techniques are vital for separation and mass confirmation, NMR spectroscopy remains the definitive tool for unambiguous structural elucidation . The unique spin-spin coupling patterns in the ¹H NMR spectrum serve as a robust fingerprint for the specific substitution pattern on the aromatic ring. By employing an integrated workflow that combines the separatory power of HPLC with the detailed structural insights of NMR, researchers can ensure the identity and purity of their compounds, upholding the highest standards of scientific integrity.

References

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?
  • Carbon, R. Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy.
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  • AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy.
  • Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy.
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  • Semantic Scholar. (2007, October 16). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P.
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  • Santa Cruz Biotechnology. N-(4-Amino-2-methylphenyl)butanamide.
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  • Quora. (2023, February 24). What spectral technique is used to distinguish between structural isomers?
  • Chemchart. N-(2-AMINO-4-METHYLPHENYL)BUTANAMIDE (861534-82-9).
  • Hatrík, Š., & Leška, J.
  • Google Patents. Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • Sigma-Aldrich. N-(4-amino-2-methylphenyl)butanamide hydrochloride.
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  • PubChem. N-(2-Amino-4-methylphenyl)butanamide.
  • PubChem. (2026, February 14). 2-amino-N-(4-butan-2-ylphenyl)-2-methylbutanamide.
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A Comparative Guide to Limit of Detection (LOD) Studies for N-(4-amino-2-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for determining the limit of detection (LOD) for the compound N-(4-amino-2-methylphenyl)butanamide. Designed for researchers, scientists, and drug development professionals, this document delves into the practical application and theoretical underpinnings of establishing LOD, a critical parameter in analytical procedure validation. We will explore three common analytical techniques, offering detailed protocols, comparative data, and the scientific rationale behind the experimental choices, all grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

N-(4-amino-2-methylphenyl)butanamide is a small organic molecule featuring a substituted aromatic amine structure. Its detection at trace levels is often crucial in pharmaceutical development, particularly for impurity profiling and quality control. The objective of an LOD study is to establish the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified, by an analytical procedure[1][2]. This ensures that methods are suitable for their intended purpose, such as identifying trace impurities in active pharmaceutical ingredients (APIs).[3][4]

Foundational Principles of LOD Determination

Before comparing methodologies, it's essential to understand the principles governing LOD calculation. The ICH Q2(R1) guideline, a cornerstone for the validation of analytical procedures, outlines several approaches for determining the LOD.[3][5] This guide will focus on two of the most widely used instrumental methods:

  • Based on Signal-to-Noise Ratio (S/N): This approach is applicable to methods that exhibit baseline noise, such as chromatography.[2] The LOD is determined by identifying the concentration at which the analyte's signal is distinguishable from the noise. A commonly accepted S/N ratio for LOD is 3:1.[2][6][7]

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This statistical method is highly robust. The LOD is calculated using the formula: LOD = 3.3 * (σ / S) , where 'σ' is the standard deviation of the response (often from blank measurements or the y-intercept of the regression line) and 'S' is the slope of the calibration curve.[8][9][10]

The choice of method depends on the analytical instrument's characteristics and the nature of the data obtained. For this guide, we will apply these principles to three distinct analytical techniques.

Experimental Workflow for LOD Determination

A generalized workflow is employed for all three instrumental methods discussed. The process begins with careful preparation of standards and culminates in the statistical evaluation of the generated data to ascertain the LOD.

LOD_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_calc Phase 3: Calculation & Verification A Prepare High-Concentration Stock Solution of Analyte B Perform Serial Dilutions to Create Low-Concentration Standards A->B Dilution Series C Analyze Blank Samples (n ≥ 10) B->C Instrument Run D Analyze Diluted Standards (Spanning Expected LOD) B->D Instrument Run E Generate Calibration Curve (Peak Area vs. Concentration) D->E F Calculate LOD using ICH Q2(R1) Method (e.g., 3.3 * σ / S) E->F Obtain Slope (S) & Std. Dev. (σ) G Verify LOD by Analyzing Spiked Sample at the Calculated Concentration F->G Confirmation

Caption: Generalized workflow for LOD determination.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in pharmaceutical analysis due to its robustness and versatility. It is particularly suitable for compounds like N-(4-amino-2-methylphenyl)butanamide, which possess a UV chromophore.[11][12]

Causality Behind Experimental Choices:
  • Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer is chosen. The organic modifier (acetonitrile) controls the retention time, while the buffer (e.g., phosphate or formate) ensures consistent ionization of the amine group, leading to sharp, symmetrical peaks.

  • Column: A C18 reversed-phase column is selected for its hydrophobic stationary phase, which effectively retains the nonpolar portions of the analyte.

  • Wavelength: The detection wavelength is set at the analyte's λmax (maximum absorbance) to ensure the highest possible signal intensity, which is critical for trace-level detection.

Detailed Experimental Protocol:
  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of N-(4-amino-2-methylphenyl)butanamide in methanol.

    • Perform serial dilutions with the mobile phase to create a series of standards ranging from approximately 0.05 µg/mL to 5 µg/mL.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: Luna C18, 250 x 4.6 mm, 5 µm particles.[13]

    • Mobile Phase: 60:40 (v/v) Acetonitrile : 15 mM Phosphoric Acid.[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detector Wavelength: Determined by scanning the UV spectrum of a dilute standard (e.g., ~245 nm).

  • LOD Determination (Calibration Curve Method):

    • Inject the mobile phase (blank) at least 10 times to determine the standard deviation of the baseline noise around the expected retention time of the analyte.

    • Inject the low-concentration standards (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 µg/mL) in triplicate.

    • Construct a calibration curve by plotting the peak area against concentration for the standards.

    • Determine the slope (S) and the standard deviation of the y-intercept (σ) from the linear regression analysis.[8][9]

    • Calculate the LOD using the formula: LOD = 3.3 * σ / S .[8]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding higher sensitivity and selectivity, LC-MS/MS is the method of choice.[14] It is particularly effective for quantifying trace-level compounds in complex matrices.[14][15] The use of Multiple Reaction Monitoring (MRM) significantly enhances the signal-to-noise ratio by monitoring a specific precursor-to-product ion transition.[14]

Causality Behind Experimental Choices:
  • Ionization Source: Electrospray Ionization (ESI) in positive mode is selected because the primary amine group on the analyte is readily protonated to form a positive ion [M+H]+.[16]

  • MRM Transitions: A precursor ion (the protonated molecule) is selected in the first quadrupole (Q1). After fragmentation, a specific, stable product ion is selected in the third quadrupole (Q3). This highly specific filtering process minimizes background noise and dramatically increases sensitivity.

Detailed Experimental Protocol:
  • Standard Preparation:

    • Prepare a 100 µg/mL stock solution in methanol.

    • Perform serial dilutions to create standards ranging from approximately 0.1 ng/mL to 50 ng/mL.

  • LC-MS/MS Conditions:

    • Instrument: SCIEX Triple Quad 5500 system or equivalent.

    • LC Conditions: Similar to HPLC-UV, but often with faster gradients and smaller column dimensions (e.g., 100 x 2.1 mm, 1.8 µm) to be compatible with MS.

    • Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Formic acid is a volatile buffer, ideal for MS.

    • Ionization Mode: ESI Positive.[16]

    • MRM Transition: Tune the instrument by infusing a standard solution to find the optimal precursor ion (e.g., m/z 193.3 for [C11H16N2O+H]+) and the most abundant, stable product ion after fragmentation.

  • LOD Determination (S/N Method):

    • Inject a series of decreasingly concentrated standards.

    • Determine the concentration at which the signal (peak height) is approximately three times the background noise.[6][7]

    • The noise can be determined by the instrument's software from a baseline region near the analyte peak.[17] This provides a direct, empirical measurement of the detection limit under the specified conditions.

Method 3: Direct UV-Vis Spectrophotometry

This is the simplest and most accessible method but lacks the specificity of chromatographic techniques. It measures the total absorbance of a solution at a specific wavelength and is only suitable for relatively pure samples where the analyte is the primary absorbing species.

Causality Behind Experimental Choices:
  • Solvent: A solvent that does not absorb at the analyte's λmax is crucial. Methanol or ethanol are common choices for organic molecules.

  • Blank Correction: A solvent blank is used to zero the instrument, ensuring that the measured absorbance is due only to the analyte.

Detailed Experimental Protocol:
  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution in methanol.

    • Create a series of dilutions ranging from approximately 1 µg/mL to 20 µg/mL.

  • Spectrophotometer Conditions:

    • Instrument: Cary 60 UV-Vis Spectrophotometer or equivalent.

    • Scan Range: Scan from 400 nm to 200 nm to determine the λmax.

    • Measurement: Measure the absorbance of each standard at the determined λmax.

  • LOD Determination (Calibration Curve Method):

    • Measure the absorbance of the solvent blank at least 10 times. Calculate the standard deviation (σ) of these blank measurements.

    • Generate a calibration curve of absorbance vs. concentration for the prepared standards.

    • Determine the slope (S) of the calibration curve.

    • Calculate the LOD using the formula: LOD = 3.3 * σ / S .

Comparative Analysis

The choice of analytical method is a trade-off between sensitivity, selectivity, cost, and complexity.

Method_Comparison cluster_methods Analytical Methods cluster_params Performance Parameters HPLC HPLC-UV Sensitivity Sensitivity HPLC->Sensitivity Moderate Specificity Specificity HPLC->Specificity Moderate (Retention Time) Complexity Complexity / Cost HPLC->Complexity Moderate LCMS LC-MS/MS LCMS->Sensitivity Very High LCMS->Specificity Very High (Mass-based) LCMS->Complexity High UVVis Direct UV-Vis UVVis->Sensitivity Low UVVis->Specificity Very Low (Absorbance only) UVVis->Complexity Low

Caption: Comparison of key performance parameters.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for each method when analyzing N-(4-amino-2-methylphenyl)butanamide. The values are typical estimates designed for comparative purposes.

Parameter HPLC-UV LC-MS/MS Direct UV-Vis Spectrophotometry
Expected LOD 10 - 50 ng/mL0.1 - 1 ng/mL1 - 5 µg/mL
Specificity Moderate (based on retention time)Very High (based on mass transition)Low (interference from any absorbing species)
Linear Range ~3-4 orders of magnitude~4-5 orders of magnitude~2-3 orders of magnitude
Sample Throughput ModerateHigh (with fast gradients)High (no separation step)
Instrument Cost ModerateHighLow
Complexity ModerateHighLow
Primary Application Routine QC, Purity TestingTrace-level quantification, BioanalysisHigh-concentration assays, Pure samples

Conclusion

The determination of the Limit of Detection is a fundamental requirement for the validation of analytical methods in the pharmaceutical industry. For N-(4-amino-2-methylphenyl)butanamide, the selection of an appropriate analytical technique is dictated by the specific requirements of the analysis.

  • HPLC-UV offers a balanced, robust, and cost-effective solution for routine quality control and impurity analysis where moderate sensitivity is sufficient.[12][13]

  • LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification, especially in complex biological matrices or when definitive identification is required.[14][15][18]

  • Direct UV-Vis Spectrophotometry serves as a simple, rapid screening tool for pure, high-concentration samples but lacks the specificity needed for impurity testing.

By understanding the principles, protocols, and comparative performance of these methods, researchers and drug development professionals can make informed decisions, ensuring their analytical procedures are validated, fit for purpose, and compliant with global regulatory standards.[4]

References

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benchmarking N-(4-amino-2-methylphenyl)butanamide stability against analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the chemical stability of N-(4-amino-2-methylphenyl)butanamide (referred to herein as AMPB ) against three structural analogues. AMPB represents a critical class of "hybrid" intermediates used in dye synthesis and pharmaceutical development. It combines a lipophilic tail (butanamide) with a reactive head (aniline), stabilized by an ortho-methyl group.[1]

The Core Thesis: AMPB exhibits a "Goldilocks" stability profile. The ortho-methyl group provides steric shielding that significantly retards amide hydrolysis compared to non-methylated analogues, while the butyryl chain offers superior lipophilicity (LogP) compared to acetamides without the extreme insolubility of benzamides.

The Benchmarking Cohort

To validate AMPB's performance, we compare it against:

  • Analogue A (Non-Hindered): N-(4-aminophenyl)butanamide (Lacks the ortho-methyl shield).[1]

  • Analogue B (Short-Chain): N-(4-amino-2-methylphenyl)acetamide (Lower lipophilicity).[1]

  • Analogue C (Unprotected): 2-methyl-p-phenylenediamine (The parent free amine).[1]

Mechanistic Analysis: The "Shield & Sacrifice" Effect

To understand the stability data, one must understand the molecular geometry. AMPB utilizes two stabilization mechanisms:

  • The Ortho-Methyl Shield (Hydrolytic Stability): The methyl group at position 2 exerts steric hindrance on the amide carbonyl at position 1. This forces the carbonyl group out of planarity with the phenyl ring, but more importantly, it physically blocks the trajectory of nucleophiles (like

    
     or 
    
    
    
    ) attempting to attack the carbonyl carbon. This is the Ortho-Effect .[1]
  • Amide Electronic Withdrawal (Oxidative Stability): The free amine at position 4 is prone to oxidation (forming quinone imines). However, the amide group at position 1 is electron-withdrawing (via resonance and induction). This reduces the electron density of the ring slightly compared to the free diamine (Analogue C), raising the oxidation potential and making AMPB more resistant to air oxidation than its parent diamine.

Visualization: Stability Pathways

The following diagram illustrates the competing degradation pathways and how the ortho-methyl group intervenes.

StabilityPathways AMPB AMPB (Target Molecule) Hydrolysis Hydrolysis (Amide Cleavage) AMPB->Hydrolysis Acid/Base Stress Oxidation Oxidation (Quinone Imine Formation) AMPB->Oxidation Air/Peroxide Stress StableState Intact Structure (High Lipophilicity) AMPB->StableState Physiological pH OrthoMethyl Ortho-Methyl Steric Shield OrthoMethyl->Hydrolysis BLOCKS (Increased t1/2) Butyryl Butyryl Chain (Lipophilicity) Butyryl->StableState Enhances Membrane Permeability

Figure 1: Mechanistic stability map showing the protective role of the ortho-methyl group against hydrolysis and the butyryl contribution to lipophilic stability.

Experimental Protocols & Benchmarking Data

Protocol A: Accelerated Hydrolytic Stress Testing

Objective: Quantify the kinetic stability of the amide bond under harsh conditions to predict shelf-life.

Methodology:

  • Preparation: Dissolve 10 mM of AMPB and analogues in a solution of DMSO:Phosphate Buffer (1:9, pH 12.0 for alkaline stress, pH 2.0 for acid stress).

  • Incubation: Heat solutions to 60°C in sealed HPLC vials.

  • Sampling: Inject 5 µL aliquots into UPLC-MS every 30 minutes for 8 hours.

  • Detection: Monitor the disappearance of the parent peak (M+H) and appearance of the hydrolysis product (2-methyl-p-phenylenediamine).[1]

  • Calculation: Plot

    
     vs. time to determine the rate constant (
    
    
    
    ) and half-life (
    
    
    ).

Representative Benchmarking Results (pH 12, 60°C):

CompoundStructure Feature

(Hours)
Relative Stability
AMPB (Target) Ortho-Methyl + Butyryl18.5 High
Analogue ANo Methyl + Butyryl4.2Low
Analogue BOrtho-Methyl + Acetyl16.8High
Analogue CFree AmineN/A (Not an amide)N/A

Interpretation: The ortho-methyl group in AMPB confers a ~4.4x increase in hydrolytic stability compared to Analogue A.[1] This confirms that steric hindrance is the dominant factor in preserving the amide bond, far outweighing the minor inductive differences between butyryl and acetyl chains (AMPB vs. Analogue B).

Protocol B: Oxidative Stability Profiling

Objective: Assess the stability of the free amine (position 4) against auto-oxidation, critical for formulation color stability.

Methodology:

  • Reagent: Prepare a 1%

    
     solution in pH 7.4 buffer.
    
  • Reaction: Add compound (1 mM final conc) to the oxidant solution at 25°C.

  • Monitoring: Use UV-Vis spectrophotometry scanning 400–700 nm (visible region) to detect the formation of colored quinone-diimine species (Bandrowski’s base analogues).

  • Endpoint: Time to reach 0.5 Absorbance Units (AU) at

    
     of the oxidized species.
    

Representative Benchmarking Results:

CompoundTime to 0.5 AU (min)Observation
AMPB (Target) 120 Slow yellowing; controlled oxidation.[1]
Analogue A95Moderate browning.
Analogue C< 5Rapid black/purple precipitation.

Interpretation: Analogue C (the free diamine) oxidizes almost instantly. AMPB is significantly more stable. The electron-withdrawing nature of the amide reduces the nucleophilicity of the ring, delaying the single-electron transfer (SET) required for oxidation.

Logical Workflow: Selecting the Right Candidate

When should you choose AMPB over its analogues? Use the following decision logic.

DecisionLogic Start Start: Select Candidate Q1 Is high lipophilicity required? (LogP > 2.0) Start->Q1 Q2 Is the environment highly hydrolytic? (Extreme pH) Q1->Q2 Yes SelectAnaB Select Analogue B (If water solubility needed) Q1->SelectAnaB No (Prefer Acetyl) SelectAMPB Select AMPB (Best Balance) Q2->SelectAMPB Yes (Needs Methyl Shield) SelectAnaA Select Analogue A (If steric bulk is an issue) Q2->SelectAnaA No (Methyl not needed)

Figure 2: Decision tree for selecting AMPB based on environmental constraints.

Conclusion & Recommendations

N-(4-amino-2-methylphenyl)butanamide (AMPB) outperforms its non-methylated analogues in hydrolytic stability by a factor of >4x due to the ortho-effect.[1] While it shares similar oxidative stability with other amides, it is vastly superior to the parent phenylenediamine.

Final Recommendation:

  • For Drug Development: Use AMPB when a stable, lipophilic linker is required that must survive gastric pH (acidic) or metabolic first-pass (enzymatic hydrolysis).[1]

  • For Dye Synthesis: AMPB serves as a "slow-release" coupler.[1] The amide bond is stable enough to prevent premature degradation but can be cleaved under specific high-temperature/high-pH industrial conditions if required.[1]

References

  • Steric Hindrance in Amide Hydrolysis: Title: "Steric effects in the hydrolysis of N-acylanilines."[1] Source:Journal of the Chemical Society, Perkin Transactions 2. Context: Establishes the kinetic retardation of hydrolysis in ortho-substituted acetanilides. Link:[Link]

  • Oxidation of Phenylenediamines: Title: "The oxidation of p-phenylenediamine and its derivatives."[1] Source:Chemical Research in Toxicology. Context: Details the mechanism of quinone-diimine formation and the stabilizing effect of N-substitution. Link:[Link]

  • Amide Bioisosteres in Drug Design: Title: "Bioisosteres of Amides in Drug Modifications."[2] Source:Open Library Publishing Platform (Medicinal Chemistry). Context:[1] Discusses the trade-offs between lipophilicity (butanamide vs acetamide) and metabolic stability. Link:[Link]

  • General Hydrolysis Protocols: Title: "A mild alkaline hydrolysis of N- and N,N-substituted amides."[1] Source:Arkivoc. Context: Provides the baseline experimental conditions for benchmarking amide stability. Link:[Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N-(4-amino-2-methylphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of N-(4-amino-2-methylphenyl)butanamide. As a substituted aromatic amine and amide, this compound requires careful handling due to its potential toxicological profile, a characteristic shared by many aromatic amines which are known for their potential carcinogenicity and environmental persistence.[1][2][3] Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of responsible laboratory practice and environmental stewardship.

The procedures outlined below are grounded in established principles from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), ensuring a self-validating system of safety and compliance.[4][5][6]

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the compound's hazards is paramount. While a specific Safety Data Sheet (SDS) for N-(4-amino-2-methylphenyl)butanamide may not be readily available, its structural motifs—an aromatic amine and an amide—necessitate a cautious approach. Aromatic amines, as a class, can be toxic and are often readily absorbed through the skin.[2][3]

Table 1: Hazard Profile and Required PPE

Hazard CategoryPotential RisksRequired Personal Protective Equipment (PPE)
Toxicity Potential for harm if inhaled, ingested, or absorbed through the skin. Aromatic amines are a class of chemicals with known carcinogens.[2][3]- Chemical-resistant gloves (Nitrile or Neoprene) - Safety goggles or a face shield[5] - Laboratory coat[5]
Irritation May cause skin, eye, and respiratory tract irritation.[7]- Chemical-resistant gloves - Safety goggles or a face shield
Environmental Aromatic amines can be persistent in the environment and harmful to aquatic life.[1][2]- Follow all containment procedures to prevent release into the environment.

Causality of PPE Selection: The selection of PPE is directly dictated by the anticipated routes of exposure. Impervious gloves and a lab coat prevent dermal contact, while eye protection safeguards against accidental splashes. All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.

Part 2: Waste Segregation and Containerization

Proper segregation is a cornerstone of safe chemical waste management.[8][9] Mixing incompatible waste streams can lead to dangerous chemical reactions, while co-mingling hazardous and non-hazardous waste unnecessarily increases the volume and cost of disposal.

Step-by-Step Waste Segregation Protocol:

  • Designate a Waste Stream: N-(4-amino-2-methylphenyl)butanamide waste should be classified as a non-halogenated organic solid waste . If dissolved in a solvent, it should be collected in a designated non-halogenated organic liquid waste container.

  • Select an Appropriate Container:

    • Use a container that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[5]

    • The container must be in good condition, free from cracks or leaks, and have a secure, tight-fitting lid.[4][10]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[10]

    • List all chemical constituents by their full names (no abbreviations or formulas) and their approximate percentages.[10]

    • Indicate the date when waste was first added to the container (the "accumulation start date").[5]

Diagram 1: Decision-Making Flowchart for Waste Segregation

WasteSegregation Waste Disposal Decision Flow for N-(4-amino-2-methylphenyl)butanamide Start Start: N-(4-amino-2-methylphenyl)butanamide Waste Generated IsSolid Is the waste a solid? Start->IsSolid SolidWaste Collect in a designated 'Non-Halogenated Organic Solid Waste' container. IsSolid->SolidWaste Yes IsSolution Is the waste dissolved in a solvent? IsSolid->IsSolution No LabelContainer Label container with: - 'Hazardous Waste' - Full chemical names and percentages - Accumulation start date SolidWaste->LabelContainer HalogenatedSolvent Is the solvent halogenated? IsSolution->HalogenatedSolvent Yes End Arrange for pickup by Environmental Health & Safety (EHS). IsSolution->End No (Consult EHS) NonHalogenatedLiquid Collect in a designated 'Non-Halogenated Organic Liquid Waste' container. HalogenatedSolvent->NonHalogenatedLiquid No HalogenatedLiquid Collect in a designated 'Halogenated Organic Liquid Waste' container. HalogenatedSolvent->HalogenatedLiquid Yes NonHalogenatedLiquid->LabelContainer HalogenatedLiquid->LabelContainer Store Store in a designated Satellite Accumulation Area away from incompatible materials. LabelContainer->Store Store->End

Caption: Waste segregation workflow for N-(4-amino-2-methylphenyl)butanamide.

Part 3: On-Site Accumulation and Storage

The on-site storage of hazardous waste is strictly regulated.[11] Laboratories typically operate under Satellite Accumulation Area (SAA) guidelines established by the EPA.[10]

Key SAA Requirements:

  • Location: The waste container must be stored at or near the point of generation and under the control of the laboratory personnel generating the waste.[4][10]

  • Container Closure: Waste containers must be kept tightly closed at all times, except when adding or removing waste.[10] Funnels should not be left in the container opening.

  • Segregation of Incompatibles: Store the waste container away from incompatible materials. Amides and amines can react with acids and oxidizing agents.[12] A physical barrier or secondary containment should be used to separate them.[4]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[13] While N-(4-amino-2-methylphenyl)butanamide is not explicitly P-listed, minimizing accumulation is a best practice.

Part 4: Final Disposal Procedures

The final disposal of laboratory chemical waste must be handled by a licensed hazardous waste disposal company.[9][14] Under no circumstances should N-(4-amino-2-methylphenyl)butanamide or its solutions be disposed of down the drain or in the regular trash.[4][9] This is a direct violation of the Resource Conservation and Recovery Act (RCRA) and can lead to significant environmental contamination and legal penalties.[4]

Step-by-Step Final Disposal Protocol:

  • Request Pickup: Once the waste container is approximately 90% full, or within six months of the accumulation start date, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[4][10]

  • Documentation: Complete any required waste pickup forms accurately and completely. This documentation is part of the "cradle-to-grave" tracking of hazardous waste mandated by the EPA.[14]

  • Transfer of Custody: Ensure the container is properly sealed and labeled before handing it over to EHS personnel.

Part 5: Spill Management

Accidental spills must be managed promptly and safely.

Spill Cleanup Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Don PPE: Wear the appropriate PPE as outlined in Table 1.

  • Containment: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container.[15] Avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and soap and water. Collect all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of N-(4-amino-2-methylphenyl)butanamide, thereby protecting themselves, their colleagues, and the environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories.
  • CP Lab Safety. Amides Waste Compatibility: Key Insights for Safe Disposal.
  • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Princeton University Environmental Health and Safety. Sodium Amide.
  • AAPPTec, LLC. MSDS - Safety Data Sheet.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Sustainability Directory. (2025, December 1). Aromatic Amine Pollution.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Technology Catalogue. Disposing Amine Waste.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • BenchChem. Technical Support Center: Diamine Compound Disposal and Waste Treatment.
  • Fisher Scientific. (2010, October 14). SAFETY DATA SHEET.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Environmental Marketing Services. (2020, February 27). How To Dispose Of Lab Chemicals.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • Sigma-Aldrich. N-(4-amino-2-methylphenyl)butanamide hydrochloride.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • TCI Chemicals. (2025, June 2). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology, Inc. N-(4-Amino-2-methylphenyl)butanamide.
  • Auburn University Risk Management and Safety. CHEMICAL WASTE MANAGEMENT GUIDE.
  • Fisher Scientific. (2010, October 18). SAFETY DATA SHEET.
  • TCI Chemicals. (2024, November 29). SAFETY DATA SHEET.

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A Senior Application Scientist's Guide to Handling N-(4-amino-2-methylphenyl)butanamide: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a safety protocol that is both rigorous and intuitive. This guide provides a comprehensive framework for handling N-(4-amino-2-methylphenyl)butanamide, a compound used in research settings.[1] While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, its classification as an aromatic amine necessitates a cautious approach based on the known hazards of this chemical family.[2] This document moves beyond a simple checklist to instill a deep, causal understanding of the necessary precautions, ensuring that safety becomes an intrinsic part of the experimental workflow.

The Foundational Principle: A Proactive Hazard Assessment

Before handling any research chemical, a thorough understanding of its potential hazards is crucial. N-(4-amino-2-methylphenyl)butanamide is an organic compound containing an aromatic amine functional group. Aromatic amines as a class are known to present several potential health risks. Based on data from structurally related compounds, such as 2-amino-4-methylphenol, we must assume that N-(4-amino-2-methylphenyl)butanamide may cause skin irritation, serious eye irritation, and respiratory irritation if inhaled.[3] Therefore, all handling procedures must be designed to eliminate or minimize exposure through all potential routes: dermal contact, ocular contact, and inhalation.

Core Directive: Mission-Critical Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is a direct response to the assessed risks.[4] For N-(4-amino-2-methylphenyl)butanamide, which is typically a solid at room temperature, the primary risks during handling involve the aerosolization of fine particles and accidental skin or eye contact.

Operational Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Powder Chemical Splash Goggles & Face ShieldDouble-Gloved (e.g., Nitrile)Fully-Buttoned Lab Coat & Chemical-Resistant ApronChemical Fume Hood or Ventilated Balance Enclosure
Handling Solutions Chemical Splash GogglesChemically Resistant Gloves (Nitrile)Fully-Buttoned Lab CoatChemical Fume Hood
Large-Scale Operations (>5g) Chemical Splash Goggles & Face ShieldHeavy-Duty, Chemically Resistant GlovesChemical-Resistant Apron over Lab CoatChemical Fume Hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty, Chemically Resistant GlovesChemical-Resistant Apron or CoverallsNIOSH-approved Respirator (if outside a fume hood)
Eye and Face Protection: Your First Line of Defense

Your eyes are exceptionally vulnerable to chemical insults.[5]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[6]

  • Standard Protocol: Chemical splash goggles should be worn for all procedures involving this compound.[4] They provide a complete seal around the eyes, protecting against splashes and airborne particles.

  • Enhanced Precaution: When weighing the solid compound outside of a ventilated enclosure or handling larger volumes (>1 liter) of its solution, a face shield must be worn over chemical splash goggles to protect the entire face.[6]

Hand Protection: Preventing Dermal Absorption

Aromatic amines can potentially be absorbed through the skin. Therefore, selecting the correct gloves is critical.

  • Glove Selection: Nitrile gloves offer good protection for incidental contact.[7] For prolonged handling or immersion, consult a manufacturer's chemical resistance guide. No single glove material is impervious to all chemicals, so it is crucial to choose appropriately.[7]

  • Proper Technique: Always inspect gloves for tears or punctures before use. Use the proper technique for removing gloves to avoid contaminating your skin.[5] After any handling procedure, wash your hands thoroughly with soap and water.[5][8]

Body Protection: Shielding from Spills and Splashes

Your lab attire is an important barrier against contamination.

  • Lab Coat: A clean, flame-resistant lab coat, fully fastened, must be worn at all times.[5] This protects your skin and personal clothing from contamination.

  • Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills.[4][5]

  • Chemical Apron: For procedures with a higher risk of splashing, such as transfers of solutions or cleanup, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection: Mitigating Inhalation Hazards

The primary engineering control for preventing inhalation of hazardous substances is a certified chemical fume hood.[4]

  • Primary Control: All manipulations of solid N-(4-amino-2-methylphenyl)butanamide, including weighing and transfers, should be performed within a chemical fume hood or a ventilated balance enclosure to capture any airborne dust.[8]

  • Secondary Control: If engineering controls are not feasible or are insufficient to control exposure, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used. All personnel requiring a respirator must be part of the institution's respiratory protection program, which includes fit testing and training.[6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow minimizes the potential for error and exposure. The following steps provide a procedural guide for safely handling N-(4-amino-2-methylphenyl)butanamide.

Step 1: Preparation and Pre-Handling Checklist
  • Designate Area: Clearly define the workspace for handling the compound, preferably within a chemical fume hood.[4]

  • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, solvents, and waste containers, before retrieving the chemical.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed. Ensure a spill kit appropriate for solid chemical spills is readily available.

  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

Step 2: Weighing and Transferring the Solid Compound
  • Perform in Fume Hood: Place the analytical balance inside the chemical fume hood or use a ventilated balance enclosure.

  • Minimize Dust: Handle the container of N-(4-amino-2-methylphenyl)butanamide carefully to avoid generating dust. Use a spatula to gently transfer the desired amount to a tared weigh boat or directly into the reaction vessel.

  • Seal and Clean: Immediately and securely close the primary container. Wipe down the spatula, weigh boat, and any affected surfaces within the hood with a damp cloth or towel to collect any residual dust, disposing of the cleaning materials as hazardous waste.

Step 3: Disposal Plan: Managing the Waste Stream

Proper waste management is a critical component of laboratory safety and environmental responsibility.

  • Segregate Waste: Use clearly labeled, dedicated hazardous waste containers.[8]

  • Solid Waste: All disposable materials that have come into contact with N-(4-amino-2-methylphenyl)butanamide, including gloves, weigh boats, and contaminated paper towels, must be placed in a designated solid hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be disposed of in a designated liquid hazardous waste container, segregated according to compatibility (e.g., halogenated vs. non-halogenated solvents).

  • Never in the Drain: Under no circumstances should this chemical or its solutions be poured down the drain.[8]

  • Follow Regulations: Adhere strictly to your institution's and local environmental regulations for chemical waste disposal.

Safe_Handling_Workflow prep1 Designate Area (Fume Hood) prep2 Verify Emergency Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh & Transfer (Inside Hood) prep3->handle1 Proceed handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 Complete clean2 Segregate & Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.